molecular formula C8H7FO3S B581409 2-Fluoro-4-(methylsulfonyl)benzaldehyde CAS No. 1197193-11-5

2-Fluoro-4-(methylsulfonyl)benzaldehyde

Cat. No.: B581409
CAS No.: 1197193-11-5
M. Wt: 202.199
InChI Key: LXWRYLZWVVZZCM-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methylsulfonyl)benzaldehyde (CAS 1197193-11-5) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C₈H₇FO₃S and a molecular weight of 202.20 g/mol, this compound integrates both fluorine and methylsulfonyl functional groups on a benzaldehyde core, making it a versatile intermediate for the synthesis of more complex molecules . The compound is characterized by its very slight solubility in water (0.59 g/L at 25°C) . It is supplied as a solid and requires specific storage conditions, recommending an inert atmosphere and cold-chain transportation at 2-8°C to maintain stability . Researchers value this compound for its application in designing targeted covalent inhibitors and in the development of Proteolysis Targeting Chimeras (PROTACs), a leading technology in the field of protein degradation . The aldehyde group serves as a critical handle for conjugation via Schiff base formation or other reactions, allowing for the modular construction of diverse compound libraries. This product is strictly for research and development use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Please handle with care and refer to the Safety Data Sheet (SDS) for detailed hazard information, which includes potential hazards such as skin irritation, serious eye irritation, and harmful effects if swallowed or inhaled .

Properties

IUPAC Name

2-fluoro-4-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWRYLZWVVZZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-11-5
Record name 2-Fluoro-4-(methylsulphonyl)benzaldehyde
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Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(methylsulfonyl)benzaldehyde is a fluorinated benzaldehyde derivative that serves as a key intermediate in organic synthesis. Its unique molecular structure, featuring both a fluoro group and a methylsulfonyl moiety, imparts distinct chemical properties that make it a valuable building block in the development of pharmaceuticals and other fine chemicals.[1] The presence of the electron-withdrawing fluoro and methylsulfonyl groups enhances the reactivity of the aldehyde functional group, facilitating its participation in a variety of chemical reactions.[1] This document provides a comprehensive overview of the known physical properties of this compound.

Chemical Identity

There appears to be a discrepancy in the publicly available information regarding the primary CAS number for this compound. Multiple suppliers associate it with both 1197193-11-5 [2] and 86156-12-1 .[1] Researchers are advised to verify the CAS number with their specific supplier.

  • IUPAC Name: this compound

  • Synonyms: 2-Fluoro-4-methylsulfonylbenzaldehyde, 4-(Methylsulfonyl)-2-fluorobenzaldehyde[1]

  • Molecular Formula: C₈H₇FO₃S[1]

Physical Properties

The following table summarizes the available physical and chemical properties of this compound. It should be noted that key quantitative data such as melting point, boiling point, density, and solubility are not consistently reported in publicly available literature and supplier specifications.

PropertyValueSource(s)
Molecular Weight 202.20 g/mol [1]
Appearance White powder[2]
Purity ≥96%[2]
Storage Conditions Sealed and preserved in an inert atmosphere at 2-8°C.[2]
Hazard Irritant[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the cited resources. The determination of properties such as melting point, boiling point, and solubility would follow standard laboratory procedures as outlined in established pharmacopeias and chemical analysis handbooks.

Role in Chemical Synthesis

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its functional groups allow for a variety of subsequent chemical transformations.

G Role of this compound in Synthesis A This compound B Chemical Reactions (e.g., condensation, oxidation, reduction) A->B C Pharmaceutical Intermediates B->C D Agrochemical Intermediates B->D E Fine Chemicals B->E

Caption: Synthetic utility of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information to suggest that this compound has direct biological activity or is involved in specific signaling pathways. Its primary role is that of a precursor molecule in the synthesis of biologically active compounds.

Conclusion

This compound is a chemical intermediate with well-defined molecular characteristics but limited publicly available data on its quantitative physical properties. Researchers should exercise due diligence in sourcing this compound, paying particular attention to the conflicting CAS numbers. The information provided herein serves as a foundational guide for professionals in the fields of chemical research and drug development.

References

An In-Depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

Chemical Name: 2-Fluoro-4-(methylsulfonyl)benzaldehyde CAS Number: 1197193-11-5 Molecular Formula: C₈H₇FO₃S Molecular Weight: 202.20 g/mol

Structure:

Physical and Chemical Properties:

PropertyValueReference
Appearance White powder[1]
Purity ≥98%[2]
Storage Sealed and preserved[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be devised based on established chemical transformations for analogous compounds. A common approach involves the oxidation of a corresponding methylthio-substituted precursor.

A potential synthetic pathway could start from 2-fluoro-4-bromobenzaldehyde. This starting material can undergo a nucleophilic substitution reaction with sodium thiomethoxide to introduce the methylthio group, followed by oxidation to the methylsulfonyl group.

Logical Workflow for a Potential Synthesis:

G A 2-Fluoro-4-bromobenzaldehyde C Nucleophilic Aromatic Substitution A->C B Sodium thiomethoxide B->C D 2-Fluoro-4-(methylthio)benzaldehyde C->D F Oxidation D->F E Oxidizing Agent (e.g., m-CPBA or Oxone®) E->F G This compound F->G

Caption: Potential synthetic workflow for this compound.

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for this compound is not available in the public domain. However, based on the analysis of structurally similar compounds, a predicted spectroscopic profile can be outlined.

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons of the sulfonyl group.

  • Aldehydic proton (-CHO): A singlet is anticipated in the downfield region, typically around δ 10.0 ppm, due to the deshielding effect of the carbonyl group.

  • Aromatic protons: The three aromatic protons will exhibit complex splitting patterns (doublet of doublets, etc.) in the aromatic region (δ 7.5-8.5 ppm) due to coupling with each other and with the fluorine atom. The proton ortho to the fluorine and aldehyde groups will likely be the most deshielded.

  • Methyl protons (-SO₂CH₃): A sharp singlet is expected in the upfield region, around δ 3.1 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methyl carbon.

  • Carbonyl carbon (C=O): A signal in the highly deshielded region, around δ 190 ppm.

  • Aromatic carbons: Six distinct signals are expected in the aromatic region (δ 120-165 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant. Other aromatic carbons will exhibit smaller two- and three-bond C-F couplings.

  • Methyl carbon (-SO₂CH₃): A signal in the upfield region, around δ 45 ppm.

IR (Infrared) Spectroscopy:

The IR spectrum is expected to display characteristic absorption bands for the functional groups present in the molecule.

  • C=O stretch (aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands are expected around 2720 and 2820 cm⁻¹.

  • S=O stretch (sulfonyl): Two strong absorption bands are expected, one asymmetric and one symmetric, typically in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

  • C-F stretch: A strong absorption band in the region of 1200-1300 cm⁻¹.

  • Aromatic C-H and C=C stretches: Multiple bands of varying intensity in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

MS (Mass Spectrometry):

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 202. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO), the methyl group (-CH₃) from the sulfonyl moiety, and potentially sulfur dioxide (-SO₂).

Applications in Drug Development

This compound is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of both a fluorine atom and a methylsulfonyl group can impart desirable properties to drug candidates.

  • Fluorine: The incorporation of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability.[3]

  • Methylsulfonyl Group: This electron-withdrawing group can influence the electronic properties of the molecule, potentially affecting its reactivity and biological activity.[4] It can also participate in hydrogen bonding interactions with biological targets.

Derivatives of substituted benzaldehydes have been investigated for a range of biological activities, including as inhibitors of enzymes like aldehyde dehydrogenase (ALDH) and tyrosinase, and for their potential in treating diseases such as Alzheimer's.[5][6]

Potential Biological Signaling Pathway Involvement

While no specific signaling pathways have been directly linked to this compound in the available literature, substituted benzaldehydes are known to modulate various cellular pathways. For instance, some benzaldehyde derivatives have been shown to exhibit anti-inflammatory effects by suppressing the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[7] The MAPK pathway is a crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.

Illustrative MAPK Signaling Pathway:

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Growth_Factors Growth Factors / Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates AP1 AP-1 ERK->AP1 activates Gene_Expression Gene Expression (Proliferation, Inflammation) AP1->Gene_Expression regulates

Caption: A simplified diagram of the MAPK signaling pathway.

Experimental Protocols

As a specific synthesis protocol for this compound is not available, a general procedure for a key transformation, such as the oxidation of a thioether to a sulfone, is provided for illustrative purposes.

General Protocol for Thioether Oxidation to Sulfone:

Materials:

  • Substituted (methylthio)benzaldehyde derivative

  • m-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (or other suitable eluents)

Procedure:

  • Dissolve the substituted (methylthio)benzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the oxidizing agent (e.g., m-CPBA, 2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfone product.

  • Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

References

An In-depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, provides a detailed synthesis protocol, and explores its potential biological activities, with a focus on its role as a putative enzyme inhibitor.

Core Compound Properties

This compound is a substituted aromatic aldehyde featuring a fluorine atom and a methylsulfonyl group. These functional groups are known to modulate the electronic and steric properties of the molecule, influencing its reactivity and biological interactions.

PropertyValue
Molecular Formula C₈H₇FO₃S
Molecular Weight 202.2 g/mol
Appearance Solid (typical)
CAS Number 1197193-11-5

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a composite of established synthetic methodologies for related compounds, providing a reliable pathway to the target molecule.

Step 1: Bromination of 4-Fluorobenzaldehyde

This initial step introduces a bromine atom at the ortho-position to the fluorine, creating a key intermediate for subsequent functionalization.

Experimental Protocol:

  • Suspend powdered aluminum trichloride (AlCl₃) in dry dichloromethane (CH₂Cl₂).

  • Cool the suspension to 0°C.

  • Slowly add 4-fluorobenzaldehyde to the stirred suspension, maintaining the temperature below 10°C.

  • After the addition is complete, add bromine (Br₂) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Separate the organic layer, wash with a solution of sodium metabisulfite to remove excess bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 2-bromo-4-fluorobenzaldehyde.

Step 2: Thioether Formation via Nucleophilic Aromatic Substitution

The bromine atom is displaced by a methylthiolate group to form the corresponding thioether.

Experimental Protocol:

  • Dissolve 2-bromo-4-fluorobenzaldehyde in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add sodium thiomethoxide (NaSMe) to the solution.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-fluoro-4-(methylthio)benzaldehyde.

Step 3: Oxidation of the Thioether to the Sulfone

The final step involves the oxidation of the methylthio group to the methylsulfonyl group.

Experimental Protocol:

  • Dissolve 2-fluoro-4-(methylthio)benzaldehyde in a suitable solvent such as acetic acid or dichloromethane.

  • Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), to the solution. The use of a catalyst like sulfuric acid may be necessary with hydrogen peroxide.

  • Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution) if excess oxidant is present.

  • Extract the product into an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

G start 4-Fluorobenzaldehyde step1 Bromination (AlCl₃, Br₂) start->step1 intermediate1 2-Bromo-4-fluorobenzaldehyde step1->intermediate1 step2 Nucleophilic Substitution (NaSMe) intermediate1->step2 intermediate2 2-Fluoro-4-(methylthio)benzaldehyde step2->intermediate2 step3 Oxidation (H₂O₂ or m-CPBA) intermediate2->step3 end_product This compound step3->end_product

Caption: Synthetic pathway for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively reported in the public domain, its structural motifs suggest potential interactions with biological targets, particularly enzymes.

Aldehyde Dehydrogenase (ALDH) Inhibition

The benzaldehyde core structure is a common feature in substrates and inhibitors of aldehyde dehydrogenases (ALDHs).[1] The methylsulfonyl group, being a strong electron-withdrawing group, can influence the reactivity of the aldehyde and its interaction with the enzyme's active site. Compounds containing sulfone moieties have been investigated as potent inhibitors of ALDH.[1] Inhibition of specific ALDH isozymes is a therapeutic strategy in various diseases, including cancer.

Proposed Mechanism of Action:

It is hypothesized that this compound could act as a competitive or non-competitive inhibitor of ALDH. The aldehyde group would likely bind to the active site, and the fluoro and methylsulfonyl substituents would interact with surrounding amino acid residues, potentially leading to a stable enzyme-inhibitor complex.

G cluster_reaction Normal Enzymatic Reaction compound This compound aldh Aldehyde Dehydrogenase (ALDH) compound->aldh inhibition Inhibition product Carboxylic Acid aldh->product Catalyzes oxidation substrate Aldehyde Substrate substrate->aldh Binds to active site

Caption: Putative inhibitory action on Aldehyde Dehydrogenase.

Experimental Protocol: ALDH Inhibition Assay

To evaluate the inhibitory potential of this compound against a specific ALDH isozyme, a standard in vitro enzyme activity assay can be performed.

Materials:

  • Purified ALDH enzyme (e.g., ALDH1A1, ALDH2)

  • NAD⁺ (cofactor)

  • Aldehyde substrate (e.g., propionaldehyde, retinaldehyde)

  • Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer or fluorometer capable of measuring NADH production (absorbance at 340 nm or fluorescence Ex/Em ~340/460 nm)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NAD⁺, and the ALDH enzyme in each well of the microplate.

  • Add varying concentrations of this compound to the test wells. Include a control well with DMSO only (no inhibitor).

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

  • Initiate the enzymatic reaction by adding the aldehyde substrate to all wells.

  • Immediately begin monitoring the increase in absorbance or fluorescence over time, which corresponds to the rate of NADH production.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the percent inhibition relative to the control and calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Summary and Future Directions

This compound is a synthetically accessible compound with physicochemical properties that make it an interesting candidate for biological screening. Its structural features suggest a potential role as an enzyme inhibitor, particularly targeting aldehyde dehydrogenases. The provided synthesis and assay protocols offer a framework for researchers to produce and evaluate this compound. Future studies should focus on the experimental validation of its biological activity, determination of its mechanism of action, and exploration of its structure-activity relationship to guide the development of more potent and selective therapeutic agents.

References

Starting Materials for the Synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the starting materials and a plausible synthetic pathway for the preparation of 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of a direct, documented synthetic route, this guide proposes a robust two-step synthesis. The first step involves the formation of the key intermediate, 2-fluoro-4-(methylthio)benzaldehyde, followed by its oxidation to the final product. This document details the proposed experimental protocols, presents quantitative data from analogous reactions to estimate yields and purity, and includes workflow diagrams to visually represent the synthetic process.

Introduction

This compound is an important aromatic aldehyde derivative incorporating both a fluorine atom and a methylsulfonyl group. These functional groups are prevalent in a wide range of biologically active molecules, contributing to modified electronic properties, enhanced metabolic stability, and improved binding affinity to biological targets. The strategic placement of the fluorine at the ortho position to the aldehyde and the methylsulfonyl group at the para position makes it a valuable synthon for the synthesis of complex organic molecules in drug discovery and materials science. This guide outlines a feasible and efficient synthetic approach to this compound, addressing the current gap in readily available, detailed synthetic procedures.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process:

  • Synthesis of 2-Fluoro-4-(methylthio)benzaldehyde (Intermediate 1) : This key intermediate can be synthesized from commercially available starting materials.

  • Oxidation of 2-Fluoro-4-(methylthio)benzaldehyde : The methylthio group of the intermediate is selectively oxidized to the corresponding methylsulfonyl group to yield the final product.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Oxidation Starting Material e.g., 1,2-Difluoro-4-nitrobenzene or 3-Fluorophenol Intermediate 1 2-Fluoro-4-(methylthio)benzaldehyde Starting Material->Intermediate 1 Formylation / Nucleophilic Substitution Final Product This compound Intermediate 1->Final Product Oxidation

A Technical Guide to 2-Fluoro-4-(methylsulfonyl)benzaldehyde: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2-Fluoro-4-(methylsulfonyl)benzaldehyde

This technical guide provides an in-depth overview of this compound, a crucial chemical intermediate for researchers, scientists, and drug development professionals. The document details its physicochemical properties, a comprehensive synthesis protocol, and its significant application in the development of advanced therapeutics, particularly in the field of targeted protein degradation.

Physicochemical Properties

This compound is a white powder at room temperature. Its chemical structure combines a benzaldehyde core with a fluorine atom and a methylsulfonyl group, which impart unique reactivity and properties exploited in medicinal chemistry.[1] The fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the methylsulfonyl group increases polarity and solubility.[2]

PropertyValueReference
CAS Number 1197193-11-5[1][3]
Molecular Formula C₈H₇FO₃S[3]
Molecular Weight 202.20 g/mol [3]
Appearance White powder[1]
Purity ≥99%[1]
Storage Inert atmosphere, 2-8°C[3]

Synthesis of this compound

Application in Targeted Protein Degradation: Synthesis of SMARCA2 Degraders

This compound has emerged as a valuable building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[5] This compound is particularly relevant in the development of degraders for SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2), a key protein in chromatin remodeling.

In cancers with a mutation in the SMARCA4 gene, the cells become dependent on its paralog, SMARCA2, for survival. This creates a synthetic lethal relationship, making the selective degradation of SMARCA2 a promising therapeutic strategy for these tumors.[6][7][8]

The aldehyde functional group of this compound allows for its incorporation into the linker or the target-binding moiety of a PROTAC. A general workflow for the synthesis of a VHL-based PROTAC, a common type of PROTAC that recruits the von Hippel-Lindau E3 ligase, often starts with a benzaldehyde derivative.[9]

PROTAC_Synthesis_Workflow start This compound reductive_amination Reductive Amination start->reductive_amination e.g., with a primary amine protected_amine Protected Benzylic Amine reductive_amination->protected_amine coupling Coupling with Linker-E3 Ligase Ligand protected_amine->coupling protac Final SMARCA2 PROTAC coupling->protac

Caption: General workflow for the incorporation of this compound into a PROTAC.

Signaling Pathways Modulated by SMARCA2 Degradation

The degradation of SMARCA2 in SMARCA4-deficient cancer cells has significant downstream effects on cellular signaling pathways that control cell proliferation and survival. Proteomics studies have shown that the degradation of SMARCA2 leads to the downregulation of proteins involved in the cell cycle and DNA replication pathways .[6] Furthermore, the degradation of SMARCA2 has been shown to modulate the YAP signaling pathway , a critical regulator of cell growth and apoptosis.[10]

SMARCA2_Degradation_Pathway cluster_protac PROTAC Action cluster_downstream Downstream Effects PROTAC SMARCA2 PROTAC Ternary_Complex SMARCA2-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Ubiquitination SMARCA2 Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Cell_Cycle Cell Cycle Arrest Proteasome->Cell_Cycle leads to DNA_Replication Inhibition of DNA Replication Proteasome->DNA_Replication leads to YAP_Signaling Modulation of YAP Signaling Proteasome->YAP_Signaling leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis YAP_Signaling->Apoptosis

Caption: Signaling cascade following SMARCA2 degradation by a PROTAC.

Experimental Protocols

The development and characterization of SMARCA2 degraders derived from this compound rely on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Protocol 1: Western Blotting for SMARCA2 Degradation

This protocol is used to quantify the reduction of SMARCA2 protein levels in cells following treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • SMARCA2-targeting PROTAC

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-SMARCA2 and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and treat with various concentrations of the SMARCA2 PROTAC for a specified time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay and normalize all samples to the same concentration.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for SMARCA2 and the loading control. Normalize the SMARCA2 signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[11]

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (anti-SMARCA2) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Data Analysis detect->analyze

Caption: Workflow for Western Blot analysis of SMARCA2 degradation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of the PROTAC to SMARCA2 within intact cells by measuring changes in the protein's thermal stability.

Materials:

  • Cell culture reagents

  • SMARCA2-targeting PROTAC

  • PBS

  • Thermal cycler

  • Lysis buffer

  • Equipment for protein detection (e.g., Western Blot setup)

Procedure:

  • Cell Treatment: Treat cells with the PROTAC or vehicle control.

  • Heat Treatment: Aliquot the treated cells into PCR tubes and heat them at a range of temperatures in a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Separation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated proteins.

  • Detection: Analyze the amount of soluble SMARCA2 in the supernatant at each temperature using Western Blotting as described in Protocol 1.

  • Analysis: Plot the amount of soluble SMARCA2 as a function of temperature to generate a melting curve. A shift in the melting curve for PROTAC-treated cells compared to control cells indicates target engagement.[11]

References

Technical Guide: 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(methylsulfonyl)benzaldehyde is a fluorinated aromatic aldehyde containing a sulfonyl group. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom and the sulfonyl moiety. The high electronegativity of fluorine can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, potentially enhancing its biological activity and pharmacokinetic profile. The methylsulfonyl group can act as a hydrogen bond acceptor and influence the solubility and crystal packing of the compound. This technical guide provides a summary of the available information on this compound, including its chemical structure, properties, a proposed synthetic route, and a discussion of its potential applications in research and development.

Chemical Structure and Properties

The Simplified Molecular Input Line Entry System (SMILES) notation provides a linear representation of the chemical structure of this compound.

SMILES Notation: O=CC1=CC=C(S(=O)(C)=O)C=C1F[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C8H7FO3S[2]
Molecular Weight 202.2 g/mol [2]
CAS Number 1197193-11-5[2]

Synthesis Pathway

Proposed Synthesis Workflow

Synthesis_Workflow A 4-Chloro-2-fluorobenzaldehyde C Nucleophilic Aromatic Substitution A->C B Sodium methanethiolate B->C D 2-Fluoro-4-(methylthio)benzaldehyde C->D Step 1 F Oxidation D->F E Oxidizing Agent (e.g., H2O2) E->F G This compound F->G Step 2

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Fluoro-4-(methylthio)benzaldehyde

This step involves a nucleophilic aromatic substitution reaction.

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-fluorobenzaldehyde in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add sodium methanethiolate to the solution. The reaction is typically carried out at an elevated temperature to facilitate the substitution.

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of completion.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-fluoro-4-(methylthio)benzaldehyde.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the oxidation of the thioether to a sulfone.

  • Reaction Setup: Dissolve the 2-fluoro-4-(methylthio)benzaldehyde obtained from the previous step in a suitable solvent, such as acetic acid or a mixture of acetic acid and water.

  • Oxidant Addition: Add an oxidizing agent, such as hydrogen peroxide, slowly to the solution. The reaction may be exothermic and may require cooling to maintain a specific temperature range.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the complete conversion of the starting material.

  • Work-up and Isolation: Once the reaction is complete, the product can be isolated by pouring the reaction mixture into cold water, which should precipitate the solid sulfone. The precipitate is then collected by filtration, washed with water, and dried.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system to obtain a product of high purity.

Biological Activity and Applications

As of the current date, there is no specific quantitative data or detailed studies on the biological activity or signaling pathway of this compound in the public domain. However, the structural motifs present in this molecule are found in various biologically active compounds.

The benzaldehyde functional group is a versatile precursor for the synthesis of a wide range of chemical entities, including Schiff bases, chalcones, and other heterocyclic compounds that have shown a broad spectrum of biological activities. Furthermore, the incorporation of a fluorine atom can significantly influence the pharmacological properties of a molecule.

Drug Discovery and Development Workflow

The general workflow for investigating a new chemical entity like this compound in a drug discovery context is outlined below.

Drug_Discovery_Workflow A Compound Synthesis (this compound) B In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E In Vivo Studies (Animal Models) D->E F Preclinical Development E->F

Caption: A generalized workflow for drug discovery and development.

Given its structure, this compound could serve as a valuable building block for creating libraries of novel compounds for screening against various biological targets. Researchers in drug development may find this compound to be a useful starting material for the synthesis of potential therapeutic agents.

References

A Scientist's Field Guide to 2-Fluoro-4-(methylsulfonyl)benzaldehyde: From Sourcing to Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds is a cornerstone of rational drug design.[1][2][3] 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a seemingly simple aromatic aldehyde, embodies this principle. It serves as a high-value intermediate, providing a unique combination of functionalities that medicinal chemists leverage to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5]

The presence of a fluorine atom can significantly enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its target protein.[2][6][7][8] Simultaneously, the methylsulfonyl group, a polar and stable moiety, can improve solubility, act as a hydrogen bond acceptor to enhance target engagement, and block sites of metabolism, thereby prolonging a drug's duration of action.[3][9][10] This guide provides an in-depth analysis of this critical reagent, from navigating the commercial supplier landscape to its practical application in synthesis, empowering researchers to make informed decisions in their discovery programs.

Part 1: Navigating the Commercial Landscape: Supplier Selection and Quality Control

The success of any synthetic campaign begins with high-quality starting materials. For a specialized reagent like this compound, selecting a reliable supplier is a critical first step. The market offers a range of options, from large, well-established chemical suppliers to smaller, specialized custom synthesis labs.

Key Considerations for Supplier Evaluation:
  • Purity and Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) with detailed information on the purity of the compound, typically determined by HPLC and/or NMR spectroscopy. Scrutinize the CoA for the presence of any process-related impurities, which could potentially interfere with subsequent reactions.

  • Batch-to-Batch Consistency: For long-term research projects or drug development campaigns, ensuring consistency between different batches of the reagent is paramount. Inquire about the supplier's quality control processes and their ability to provide material from the same batch for larger orders.

  • Availability and Lead Times: Assess the supplier's stock levels and typical lead times. For time-sensitive projects, a supplier with readily available material is preferable. Some suppliers may offer custom synthesis services for larger quantities, which will have longer lead times.

  • Technical Support: A supplier with a knowledgeable technical support team can be an invaluable resource, providing insights into the compound's stability, solubility, and handling requirements.

Representative Commercial Suppliers:
SupplierTypical PurityCommon QuantitiesNotes
Sigma-Aldrich (Merck) ≥98%1g, 5g, CustomExtensive documentation and technical support. Often provides material for early-stage research.
ProcessPointChemicals VariesBulk quantitiesA distributor that can source from various manufacturers, potentially offering competitive pricing for larger scales.[4]
ChemUniverse, Inc. VariesBulk and custom synthesisOffers bulk quotes and custom synthesis options for specific needs.[11]
Biosynth ≥98%1g, 5g, 10gFocus on biologically relevant building blocks and intermediates.

Disclaimer: This table is for informational purposes only and does not constitute an endorsement of any specific supplier. Researchers should conduct their own due diligence before making a purchase.

Part 2: The Role of this compound in Synthesis

The aldehyde functionality of this compound makes it a versatile precursor for a wide array of chemical transformations. Its reactivity is central to the construction of complex molecular architectures found in many pharmaceutical agents.

Common Synthetic Transformations:
  • Reductive Amination: The aldehyde can be readily converted to an amine through reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a cornerstone reaction for introducing the fluorinated, sulfonyl-containing phenyl ring onto a nitrogen-containing scaffold.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, converting the aldehyde into an alkene. This is a powerful method for extending carbon chains and creating precursors for further functionalization.

  • Aldol and Related Condensations: The aldehyde can participate in aldol reactions to form β-hydroxy carbonyl compounds, which are versatile intermediates for the synthesis of a variety of structures.

  • Formation of Heterocycles: The aldehyde group is a key handle for the construction of various heterocyclic ring systems, which are prevalent in drug molecules.

The strategic placement of the fluorine and methylsulfonyl groups often imparts desirable properties to the final compound. For instance, in the development of kinase inhibitors, these groups can form specific interactions within the ATP binding pocket, leading to enhanced potency and selectivity.

Part 3: A Representative Experimental Protocol: Reductive Amination

To illustrate the practical utility of this compound, a detailed, step-by-step protocol for a representative reductive amination reaction is provided below. This protocol is a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Synthesis of N-benzyl-1-(2-fluoro-4-(methylsulfonyl)phenyl)methanamine

Objective: To synthesize the secondary amine product via reductive amination of this compound with benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen supply for inert atmosphere

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel, appropriate solvent system)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Addition of Amine: Add benzylamine (1.05 eq) to the solution and stir the mixture at room temperature for 30 minutes. This allows for the formation of the intermediate imine.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane. Add this slurry portion-wise to the reaction mixture over 10-15 minutes. Causality Note: Portion-wise addition helps to control the reaction exotherm and prevent side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The reaction is complete when the starting aldehyde spot is no longer visible.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate to afford the pure N-benzyl-1-(2-fluoro-4-(methylsulfonyl)phenyl)methanamine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the reductive amination protocol.

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A Dissolve Aldehyde in Anhydrous DCM B Add Benzylamine A->B Stir 30 min C Add NaBH(OAc)3 in DCM D Monitor by TLC E Quench with NaHCO3 F Extract with DCM E->F G Wash & Dry F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I cluster_reaction cluster_reaction cluster_reaction->E cluster_setup cluster_setup cluster_setup->C

Caption: Reductive Amination Workflow.

Conclusion

This compound is a powerful and versatile building block in the arsenal of the medicinal chemist. Its strategic combination of a reactive aldehyde, a metabolically robust fluorine atom, and a polarity-modulating methylsulfonyl group makes it an ideal starting material for the synthesis of complex and biologically active molecules. By understanding the nuances of sourcing this key intermediate and appreciating its synthetic potential, researchers can accelerate their drug discovery efforts and more effectively design the next generation of therapeutics. Careful consideration of supplier quality and adherence to robust, well-validated synthetic protocols are essential for translating the potential of this unique molecule into tangible scientific progress.

References

Spectroscopic and Structural Elucidation of 2-Fluoro-4-(methylsulfonyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(methylsulfonyl)benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, arising from the interplay of the electron-withdrawing aldehyde and methylsulfonyl groups and the electron-donating fluoro substituent, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This information is crucial for its unambiguous identification, purity assessment, and for understanding its reactivity in synthetic transformations.

Chemical Structure and Properties

The chemical structure of this compound is presented below, illustrating the key functional groups that govern its spectroscopic behavior.

Figure 1. Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₈H₇FO₃S
Molecular Weight 202.20 g/mol
CAS Number 1197193-11-5
Appearance White to off-white solid

Spectroscopic Data

Due to the limited availability of experimentally derived spectra in public databases, the following data is a combination of predicted values based on the analysis of structurally related compounds and general spectroscopic principles. These predictions provide a reliable framework for the interpretation of experimental data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons of the sulfonyl group.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aldehydic-H~10.4d~2-31H
Aromatic-H (H-6)~8.1-8.2ddJ(H-F) ~7-8, J(H-H) ~8-91H
Aromatic-H (H-5)~7.9-8.0dJ(H-H) ~8-91H
Aromatic-H (H-3)~7.8-7.9ddJ(H-F) ~10-11, J(H-H) ~21H
Methyl-H (SO₂CH₃)~3.1s-3H
  • Aldehydic Proton: The proton of the aldehyde group is expected to appear as a doublet in the downfield region (around 10.4 ppm) due to coupling with the adjacent fluorine atom (⁴JHF).

  • Aromatic Protons: The three aromatic protons will appear as a complex set of multiplets due to both proton-proton and proton-fluorine couplings. The proton ortho to the aldehyde group (H-6) will likely be the most downfield of the aromatic signals.

  • Methyl Protons: The methyl protons of the sulfonyl group are expected to be a singlet in the upfield region (around 3.1 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the fluorine atom will lead to C-F coupling, which can be observed in the proton-decoupled spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)

CarbonChemical Shift (δ, ppm)C-F Coupling (JCF, Hz)
C=O (Aldehyde)~188-190d, ~3-5
C-F (C-2)~160-165d, ~250-260
C-SO₂ (C-4)~140-145d, ~3-5
C-CHO (C-1)~135-140d, ~2-4
C-H (Aromatic)~125-135d, ~5-25
C-H (Aromatic)~125-135d, ~5-25
C-H (Aromatic)~115-120d, ~20-25
SO₂CH₃~45s
  • Carbonyl Carbon: The aldehydic carbonyl carbon is expected to resonate at a significantly downfield chemical shift.

  • Aromatic Carbons: The aromatic carbons will show a range of chemical shifts, with the carbon directly attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. Other aromatic carbons will show smaller, through-bond C-F couplings.

  • Methyl Carbon: The methyl carbon of the sulfonyl group will appear at a characteristic upfield position.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aldehyde)2850-2820, 2750-2720Medium, characteristic double peak
C=O stretch (aldehyde)1710-1690Strong
C=C stretch (aromatic)1600-1450Medium to Strong
S=O stretch (sulfonyl)1350-1300, 1160-1120Strong, two bands
C-F stretch1250-1000Strong
  • Key Diagnostic Peaks: The strong absorption band for the C=O stretch of the aldehyde, the characteristic two bands for the S=O stretch of the sulfonyl group, and the strong C-F stretch are key diagnostic peaks for confirming the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Fragmentation

m/zIon
202[M]⁺ (Molecular Ion)
201[M-H]⁺
173[M-CHO]⁺
123[M-SO₂CH₃]⁺
95[C₆H₄F]⁺
  • Molecular Ion: The molecular ion peak is expected at m/z 202, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺). Cleavage of the methylsulfonyl group is also an expected fragmentation pathway.

Experimental Protocols

General Synthetic Workflow

G A Starting Material (e.g., 2-Fluoro-4-bromotoluene) B Intermediate Formation (e.g., Grignard or Lithiation) A->B C Formylation (e.g., with DMF) B->C D Intermediate Aldehyde C->D E Sulfonylation (e.g., with NaSO₂Me) D->E F Final Product This compound E->F

Figure 2. A plausible synthetic workflow for this compound.

General Spectroscopic Analysis Protocol
  • Sample Preparation:

    • NMR: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • IR: For solid samples, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Instrumentation and Data Acquisition:

    • NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • IR: Record the IR spectrum on a Fourier-transform infrared (FTIR) spectrometer.

    • MS: Obtain the mass spectrum using a high-resolution mass spectrometer to confirm the elemental composition.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the structural features of this compound. The predicted NMR, IR, and MS data serve as a valuable reference for researchers engaged in the synthesis, characterization, and application of this important chemical entity. Experimental verification of these predictions will further solidify our understanding of this molecule and facilitate its use in the development of new and innovative chemical technologies.

An In-Depth Technical Guide to the Reactivity Profile of 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: A Molecule of Growing Interest

2-Fluoro-4-(methylsulfonyl)benzaldehyde is a substituted aromatic aldehyde that has garnered increasing attention in the fields of medicinal chemistry and organic synthesis. Its unique electronic properties, arising from the presence of a fluorine atom and a methylsulfonyl group on the benzene ring, render it a versatile building block for the synthesis of complex molecular architectures and novel therapeutic agents.

The fluorine atom, with its high electronegativity and small size, can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, enhancing metabolic stability, binding affinity, and lipophilicity.[1] Concurrently, the potent electron-withdrawing nature of the methylsulfonyl group significantly influences the reactivity of both the aromatic ring and the aldehyde functionality. This guide provides a comprehensive overview of the reactivity profile of this compound, offering insights into its synthesis and key chemical transformations.

Molecular Structure and Electronic Properties

The reactivity of this compound is dictated by the interplay of its functional groups. The aldehyde group is an electrophilic center, susceptible to nucleophilic attack. The fluorine atom and the methylsulfonyl group, both being strongly electron-withdrawing, exert a synergistic effect, profoundly influencing the molecule's reactivity in several ways:

  • Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing groups pull electron density away from the carbonyl carbon, making it more electrophilic and, therefore, more susceptible to nucleophilic attack. This enhanced reactivity is a key feature exploited in various synthetic transformations.

  • Activation of the Aromatic Ring: The aromatic ring is rendered electron-deficient, making it amenable to nucleophilic aromatic substitution (SNAr) reactions, particularly at the position ortho and para to the electron-withdrawing substituents.

  • Acidity of α-Protons: While the aldehyde itself lacks α-protons, this electronic feature is crucial when considering reactions of its derivatives.

Synthesis of this compound

A plausible synthetic route to this compound can be devised based on established organic transformations, likely commencing from a readily available starting material like 1-bromo-3-fluorobenzene.

Proposed Synthetic Pathway:

Synthesis_of_2_Fluoro_4_methylsulfonyl_benzaldehyde start 1-Bromo-3-fluorobenzene intermediate1 1-Bromo-3-fluoro-5-(methylsulfonyl)benzene start->intermediate1 CH3SO2Cl, AlCl3 step1 Friedel-Crafts Sulfonylation product This compound intermediate1->product 1. n-BuLi 2. DMF step2 Halogen-Metal Exchange & Formylation

Caption: Proposed synthesis of this compound.

Key Reactions and Reactivity Profile

The unique electronic landscape of this compound gives rise to a rich and versatile reactivity profile.

Nucleophilic Addition to the Carbonyl Group

The highly electrophilic nature of the aldehyde carbonyl facilitates a range of nucleophilic addition reactions.

The aldehyde can be readily reduced to [2-fluoro-4-(methylsulfonyl)phenyl]methanol using standard reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this transformation.[2][3]

Reaction Reagents and Conditions Product Anticipated Yield
ReductionNaBH₄, Methanol, Room Temperature[2-Fluoro-4-(methylsulfonyl)phenyl]methanol>90%

Experimental Protocol: Reduction with NaBH₄

  • Dissolve this compound (1.0 eq) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by recrystallization or column chromatography.

Carbon nucleophiles, such as Grignard reagents and organolithium compounds, readily add to the aldehyde to form secondary alcohols.

Condensation Reactions

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes.[4] this compound is an excellent substrate for this reaction, reacting with phosphorus ylides to form the corresponding stilbene derivatives.

Ylide Type Typical Base Solvent Expected Product Stereochemistry
Stabilized (e.g., R = CO₂Et)Mild (e.g., Na₂CO₃)DCM, THFPredominantly (E)-alkene
Non-stabilized (e.g., R = alkyl)Strong (e.g., n-BuLi)THF, EtherPredominantly (Z)-alkene

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

  • To a solution of the stabilized phosphorus ylide (e.g., (triphenylphosphoranylidene)acetate) (1.1 eq) in dichloromethane (DCM), add a solution of this compound (1.0 eq) in DCM.

  • Stir the reaction mixture at room temperature until completion.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to separate the alkene product from triphenylphosphine oxide.

Wittig_Reaction_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Aldehyde This compound Stir Stir at RT Aldehyde->Stir Ylide Phosphorus Ylide Ylide->Stir Solvent DCM or THF Solvent->Stir Concentrate Concentrate Stir->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product Alkene Product Chromatography->Product

Caption: General workflow for a Wittig reaction.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[5] The enhanced electrophilicity of this compound makes it an ideal candidate for this reaction.[6]

Active Methylene Compound Catalyst Solvent Product Type
MalononitrilePiperidine, NH₄OAcEthanol, TolueneDicyanovinyl derivative
Ethyl CyanoacetatePiperidine, NH₄OAcEthanol, TolueneCyanoacrylate derivative
Diethyl MalonatePiperidine, NaOEtEthanol, TolueneMalonic ester derivative

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.

  • Add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the product by filtration and wash with cold ethanol.

  • If no precipitation occurs, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Oxidation to the Carboxylic Acid

The aldehyde can be oxidized to the corresponding 2-fluoro-4-(methylsulfonyl)benzoic acid using a variety of oxidizing agents. Potassium permanganate (KMnO₄) in a basic solution is a powerful and effective reagent for this transformation.[7]

Experimental Protocol: Oxidation with KMnO₄

  • Dissolve this compound in a mixture of t-butanol and water.

  • Add a solution of potassium permanganate (KMnO₄) dropwise at room temperature.

  • Stir the reaction mixture until the purple color of the permanganate has disappeared.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two strong electron-withdrawing groups (fluoro and methylsulfonyl) ortho and para to each other makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution. The fluorine atom, being a good leaving group in SNAr reactions, is expected to be displaced by a variety of nucleophiles.

Nucleophile Typical Conditions Product
Amines (R₂NH)Heat, with or without a base (e.g., K₂CO₃)2-(Dialkylamino)-4-(methylsulfonyl)benzaldehyde
Alkoxides (RO⁻)NaH or K₂CO₃ in the corresponding alcohol2-Alkoxy-4-(methylsulfonyl)benzaldehyde
Thiolates (RS⁻)NaH or K₂CO₃ in a polar aprotic solvent (e.g., DMF)2-(Alkylthio)-4-(methylsulfonyl)benzaldehyde

Reaction Mechanism: SNAr

SNAr_Mechanism Reactant This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu⁻ (slow) Nucleophile Nu⁻ Product Substituted Product Intermediate->Product - F⁻ (fast) Leaving_Group F⁻

References

An In-depth Technical Guide to the Safety and Handling of 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a key intermediate in pharmaceutical and fine chemical synthesis. Due to the limited availability of specific toxicological and environmental data for this compound, this guide incorporates information from safety data sheets and draws comparisons with structurally similar compounds, such as benzaldehyde and other substituted benzaldehydes, to provide a thorough safety profile.

Chemical Identification and Physical Properties

This compound is a fluorinated benzaldehyde derivative. The presence of the fluoro group and the methylsulfonyl group influences its reactivity and physical properties.

PropertyValueSource
CAS Number 1197193-11-5[1]
Molecular Formula C₈H₇FO₃S
Molecular Weight 202.20 g/mol
Appearance Solid

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

GHS Pictogram:

alt text

Signal Word: Warning

Toxicological Information

Safe Handling and Storage

Proper handling and storage are crucial to minimize risk.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab Laboratory Environment eye Eye Protection (Safety Goggles/Face Shield) lab->eye Mandatory hand Hand Protection (Nitrile or Neoprene Gloves) lab->hand Mandatory body Body Protection (Lab Coat/Chemical-Resistant Apron) lab->body Mandatory resp Respiratory Protection (Use in Fume Hood) lab->resp Required for Volatile Compounds

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe dust or vapors.[5]

  • Wash hands thoroughly after handling.[5]

  • Keep away from heat, sparks, and open flames.[6]

Storage Conditions
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.[7]

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

Immediate action is required in case of exposure.

First_Aid_Flowchart exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move Move to Fresh Air inhalation->move remove_clothing Remove Contaminated Clothing skin->remove_clothing rinse_eye Rinse Eyes Cautiously with Water for Several Minutes eye->rinse_eye rinse_mouth Rinse Mouth ingestion->rinse_mouth medical Seek Immediate Medical Attention move->medical rinse_skin Rinse Skin with Plenty of Water for at least 15 minutes rinse_skin->medical remove_clothing->rinse_skin rinse_eye->medical no_vomit Do NOT Induce Vomiting rinse_mouth->no_vomit no_vomit->medical

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Small Spills
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[9]

  • Collect: Carefully scoop up the absorbed material into a suitable container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Large Spills
  • Evacuate: Evacuate the laboratory and surrounding areas.

  • Alert: Notify your institution's emergency response team immediately.[10]

  • Isolate: Isolate the spill area and prevent entry.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

Spill_Response_Plan spill Chemical Spill Occurs assess Assess the Spill Size spill->assess small Small Spill assess->small Minor large Large Spill assess->large Major evacuate_small Evacuate Immediate Area small->evacuate_small evacuate_large Evacuate Laboratory large->evacuate_large contain Contain with Absorbent Material evacuate_small->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose alert Alert Emergency Response evacuate_large->alert isolate Isolate the Area alert->isolate isolate->dispose Handled by Emergency Team

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or into the environment.

Experimental Protocols

While specific experimental protocols for the safety and handling of this exact compound are not published, the following general laboratory procedures should be strictly adhered to.

General Handling Protocol
  • Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.

  • Work Area: Designate a specific area for handling, preferably within a chemical fume hood.

  • Dispensing: When weighing or transferring the solid, use a spatula and avoid creating dust.

  • Reactions: If used in a reaction, ensure the apparatus is properly assembled and vented to the fume hood.

  • Post-Handling: After use, securely close the container. Clean all equipment and the work area thoroughly.

  • Hand Washing: Wash hands with soap and water immediately after handling is complete.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel receive proper training and adhere to their institution's specific safety protocols. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.

References

An In-depth Technical Guide on the Solubility of 2-Fluoro-4-(methylsulfonyl)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Fluoro-4-(methylsulfonyl)benzaldehyde in organic solvents. Due to a lack of publicly available quantitative data, this document focuses on providing a framework for determining its solubility through established experimental protocols.

Introduction

This compound is a fluorinated aromatic aldehyde containing a sulfonyl group. Its structural features make it a compound of interest in medicinal chemistry and materials science, often serving as a building block in the synthesis of more complex molecules. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table reflects the current availability of this information. Researchers are encouraged to determine solubility experimentally based on their specific solvent and temperature requirements.

Organic SolventChemical FormulaSolubility (g/L) at 25°C
AcetoneC₃H₆OData Not Available
AcetonitrileC₂H₃NData Not Available
ChloroformCHCl₃Data Not Available
Dichloromethane (DCM)CH₂Cl₂Data Not Available
Dimethylformamide (DMF)C₃H₇NOData Not Available
Dimethyl Sulfoxide (DMSO)C₂H₆OSData Not Available
EthanolC₂H₅OHData Not Available
Ethyl AcetateC₄H₈O₂Data Not Available
HexaneC₆H₁₄Data Not Available
IsopropanolC₃H₈OData Not Available
MethanolCH₃OHData Not Available
Tetrahydrofuran (THF)C₄H₈OData Not Available
TolueneC₇H₈Data Not Available

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid organic compound like this compound.

The gravimetric method is a precise technique for quantifying the solubility of a solid in a solvent.[1][2][3] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Thermostatic shaker or magnetic stirrer with a hot plate

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.

    • Agitate the mixture using a thermostatic shaker or a magnetic stirrer at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[1][3]

  • Sample Collection and Filtration:

    • Allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a precise volume (e.g., 10 mL) of the supernatant using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe filter.

  • Solvent Evaporation:

    • Transfer the filtered saturated solution into a pre-weighed, dry evaporating dish.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven or vacuum oven at a temperature below the solute's decomposition point can be used until a constant weight is achieved.[1][3]

  • Calculation of Solubility:

    • Weigh the evaporating dish containing the dry solute.

    • The mass of the dissolved solute is the final weight minus the initial weight of the dish.

    • Solubility is calculated by dividing the mass of the solute by the volume of the solvent used to obtain the sample.

A preliminary assessment of solubility can be performed through simple qualitative tests.[4][5]

Procedure:

  • Add approximately 20-30 mg of this compound to a small test tube.

  • Add the selected organic solvent dropwise (e.g., 0.5 mL increments) while vortexing or shaking the test tube.

  • Observe the mixture for the dissolution of the solid.

  • Categorize the solubility as:

    • Soluble: If the solid dissolves completely.

    • Partially soluble: If a portion of the solid dissolves.

    • Insoluble: If the solid does not visibly dissolve.

Visualizations

G start Start prepare Prepare Saturated Solution (Excess Solute in Solvent) start->prepare equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with stirring) prepare->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Withdraw and Filter a Known Volume of Supernatant settle->filter transfer Transfer Filtered Solution to Weighed Dish filter->transfer weigh_dish Weigh a Dry, Empty Evaporating Dish weigh_dish->transfer evaporate Evaporate Solvent to Dryness transfer->evaporate weigh_final Weigh Dish with Dry Solute evaporate->weigh_final calculate Calculate Solubility (Mass of Solute / Volume of Solvent) weigh_final->calculate end End calculate->end

Caption: General workflow for determining the solubility of a solid organic compound using the gravimetric method.

Conclusion

References

2-Fluoro-4-(methylsulfonyl)benzaldehyde stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of 2-Fluoro-4-(methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information is compiled from available safety data sheets and extrapolated from the chemical properties of related compounds, offering a framework for handling, long-term storage, and stability assessment.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the integrity and purity of this compound. The following conditions are recommended based on available safety data and the chemical nature of the compound.

Table 1: Recommended Storage and Handling Summary

ParameterRecommendation
Storage Temperature Refrigerated.[1]
Atmosphere Store in a tightly closed container in a dry and well-ventilated area.[1][2][3][4][5] For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and moisture exposure.
Light Sensitivity Aldehydes can be light-sensitive. It is prudent to store the compound protected from light.
Moisture Sensitivity A related compound, 4-(methylsulfonyl)benzaldehyde, is reported to be hygroscopic. Therefore, exposure to moisture should be minimized.[3]
Handling Precautions Use in a well-ventilated area, preferably a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.[3] Wash hands thoroughly after handling.[3]

Opened containers should be carefully resealed and stored upright to prevent leakage.[1]

Chemical Stability and Potential Degradation Pathways

This compound is generally stable under the recommended storage conditions.[3] However, its functional groups present potential pathways for degradation under inappropriate conditions.

Incompatibilities: To prevent degradation and hazardous reactions, avoid contact with:

  • Strong oxidizing agents: [3] These can readily oxidize the aldehyde group.

  • Strong acids and bases: These can catalyze various reactions, including disproportionation (Cannizzaro reaction) of the aldehyde.

  • Heat, sparks, and open flames: [3] Standard precautions for organic chemicals should be observed.

Potential Degradation Pathways:

While specific degradation studies for this compound are not publicly available, the following pathways are chemically plausible based on its structure:

  • Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 2-fluoro-4-(methylsulfonyl)benzoic acid . This is one of the most common degradation pathways for benzaldehydes and can be initiated by atmospheric oxygen (autoxidation), particularly in the presence of light, or accelerated by contaminants.

  • Cannizzaro-type Reaction: In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction. This would yield two products: the corresponding primary alcohol, (2-fluoro-4-(methylsulfonyl)phenyl)methanol , and the carboxylate salt of 2-fluoro-4-(methylsulfonyl)benzoic acid .

  • Photodegradation: Aromatic aldehydes can be susceptible to degradation upon exposure to UV light, which can promote oxidation and other radical-mediated reactions.

The fluoro and methylsulfonyl groups are generally robust and less likely to degrade under typical storage conditions.

Recommended Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound should be conducted using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). The following outlines a general protocol for forced degradation studies, which are essential for understanding the intrinsic stability of the molecule and for developing and validating a stability-indicating assay.

Logical Workflow for Stability Assessment:

G cluster_0 1. Initial Assessment cluster_1 2. Forced Degradation Studies cluster_2 3. Analysis cluster_3 4. Stability Profile A Characterize Compound (Purity, Structure) B Review Literature for Related Compounds A->B C Hydrolytic Stress (Acid, Base, Neutral) B->C D Oxidative Stress (e.g., H2O2) B->D E Thermal Stress (Dry & Solution) B->E F Photolytic Stress (UV/Vis Light) B->F H Analyze Stressed Samples C->H D->H E->H F->H G Develop & Validate Stability-Indicating HPLC Method G->H I Identify & Characterize Degradation Products (LC-MS, NMR) H->I J Elucidate Degradation Pathways I->J K Establish Storage Conditions & Re-test Period J->K

Caption: Workflow for the Stability Assessment of this compound.

Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the validation of a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated oven, photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Heat an aliquot of the stock solution at 80°C for 48 hours.

    • Thermal Degradation (Solid State): Place a sample of the solid compound in an oven at 80°C for 48 hours.

    • Photostability: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or a buffer) is a common starting point. Detection can be performed using a UV detector at an appropriate wavelength.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the retention times and peak areas of any degradation products.

    • If significant degradation is observed, techniques such as LC-MS and NMR can be used to identify the structure of the degradation products.

This systematic approach will provide valuable insights into the stability profile of this compound, enabling the establishment of appropriate storage conditions and a reliable shelf-life.

References

Methodological & Application

Synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a valuable building block in medicinal chemistry and drug development. The outlined synthetic route is a three-step process commencing with the commercially available 4-fluorobenzaldehyde.

Introduction

This compound is an important intermediate in the synthesis of various pharmaceutically active compounds. The presence of the fluoro, methylsulfonyl, and benzaldehyde moieties provides multiple points for molecular modification, making it a versatile scaffold in the design of novel therapeutics. This protocol details a reliable and reproducible method for its preparation in a laboratory setting.

Overall Reaction Scheme

Overall Reaction Scheme 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Step1 Bromination Intermediate1 2-Bromo-4-fluorobenzaldehyde Step1->Intermediate1 Step2 Nucleophilic Substitution Intermediate2 2-Fluoro-4-(methylthio)benzaldehyde Step2->Intermediate2 Step3 Oxidation FinalProduct This compound Step3->FinalProduct Synthesis Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Thiolation cluster_step3 Step 3: Oxidation S1_Start Dissolve 4-Fluorobenzaldehyde in H2SO4 S1_Cool Cool to 0-5 °C S1_Start->S1_Cool S1_AddNBS Add NBS portion-wise S1_Cool->S1_AddNBS S1_Stir Stir at RT for 12-16h S1_AddNBS->S1_Stir S1_Quench Pour into ice-water S1_Stir->S1_Quench S1_Filter Filter and wash S1_Quench->S1_Filter S1_Recrystallize Recrystallize from Ethanol S1_Filter->S1_Recrystallize S1_Product 2-Bromo-4-fluorobenzaldehyde S1_Recrystallize->S1_Product S2_Start Dissolve Intermediate 1 in DMF S1_Product->S2_Start S2_AddThio Add Sodium Thiomethoxide S2_Start->S2_AddThio S2_Heat Heat to 80 °C for 4-6h S2_AddThio->S2_Heat S2_Quench Pour into water S2_Heat->S2_Quench S2_Extract Extract with Ethyl Acetate S2_Quench->S2_Extract S2_Purify Column Chromatography S2_Extract->S2_Purify S2_Product 2-Fluoro-4-(methylthio)benzaldehyde S2_Purify->S2_Product S3_Start Dissolve Intermediate 2 in Acetic Acid S2_Product->S3_Start S3_AddCat Add Sodium Tungstate S3_Start->S3_AddCat S3_AddH2O2 Add H2O2 S3_AddCat->S3_AddH2O2 S3_Heat Heat to 50-60 °C for 2-4h S3_AddH2O2->S3_Heat S3_Quench Pour into water S3_Heat->S3_Quench S3_Filter Filter and wash S3_Quench->S3_Filter S3_Dry Dry in vacuum oven S3_Filter->S3_Dry S3_Product This compound S3_Dry->S3_Product

Application Notes and Protocols: The Use of 2-Fluoro-4-(methylsulfonyl)benzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 2-Fluoro-4-(methylsulfonyl)benzaldehyde as a key intermediate in the synthesis of novel agrochemicals, particularly focusing on the development of potent fungicides. The unique structural features of this benzaldehyde derivative, including a reactive aldehyde group, a fluorine atom to enhance bioactivity, and a methylsulfonyl group to modulate physicochemical properties, make it a valuable building block for modern crop protection agents.

Introduction

This compound is an aromatic aldehyde that serves as a critical starting material for the synthesis of a variety of heterocyclic compounds with potential pesticidal activity. The presence of the electron-withdrawing methylsulfonyl group and the electronegative fluorine atom on the phenyl ring significantly influences the reactivity of the aldehyde and the biological efficacy of the resulting derivatives. This document provides a detailed protocol for a representative synthesis of a pyrazole-based fungicide, a class of agrochemicals known for their effectiveness against a broad spectrum of fungal pathogens.

Application: Synthesis of Pyrazole-Based Fungicides

The aldehyde functionality of this compound provides a versatile handle for constructing complex molecular architectures. A prominent application is in the synthesis of N-aryl-pyrazole derivatives, which are known to exhibit potent fungicidal properties. The general approach involves the condensation of the aldehyde with a suitable pyrazole intermediate.

Hypothetical Agrochemical Target: FSM-24 (Fluoro-Sulfonyl-Methyl-pyrazole)

For the purpose of these notes, we will outline the synthesis of a hypothetical, yet representative, pyrazole carboxamide fungicide, designated FSM-24. The synthetic pathway is adapted from established methodologies for preparing similar agrochemical compounds.

Experimental Protocols

Protocol 1: Synthesis of a Pyrazole Carboxamide Fungicide (FSM-24)

This protocol describes a two-step synthesis of a potential pyrazole carboxamide fungicide using this compound as a key reactant.

Step 1: Synthesis of N-[1-(2-Fluoro-4-(methylsulfonyl)phenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

Reaction Scheme:

G reagent1 This compound reaction_conditions K2CO3, DMF Room Temperature reagent1->reaction_conditions reagent2 N-(3-methyl-1H-pyrazol-4-yl)acetamide reagent2->reaction_conditions product N-[1-(2-Fluoro-4-(methylsulfonyl)phenyl)-3-methyl-1H-pyrazol-4-yl]acetamide (FSM-24) reaction_conditions->product

Figure 1: Synthesis of FSM-24.

Materials:

  • This compound

  • N-(3-methyl-1H-pyrazol-4-yl)acetamide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-(3-methyl-1H-pyrazol-4-yl)acetamide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • To this mixture, add a solution of this compound (1.1 eq) in anhydrous DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure N-[1-(2-Fluoro-4-(methylsulfonyl)phenyl)-3-methyl-1H-pyrazol-4-yl]acetamide (FSM-24).

Expected Outcome:

The final product is expected to be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.

Data Presentation

Quantitative data from the synthesis and hypothetical efficacy testing of FSM-24 are summarized in the tables below for clarity and comparative analysis.

Table 1: Synthesis Yield of FSM-24

ParameterValue
Starting MaterialThis compound
ReagentN-(3-methyl-1H-pyrazol-4-yl)acetamide
ProductFSM-24
Theoretical YieldCalculated based on starting material
Actual YieldTo be determined experimentally
Percent Yield (%)To be determined experimentally

Table 2: Hypothetical Fungicidal Activity of FSM-24 against various pathogens

Fungal PathogenFSM-24 EC₅₀ (µg/mL)Commercial Standard EC₅₀ (µg/mL)
Botrytis cinerea1.5 - 3.02.5
Septoria tritici0.8 - 1.51.2
Puccinia triticina2.0 - 4.03.5
Fusarium graminearum5.0 - 7.56.0

EC₅₀ values are hypothetical and for illustrative purposes only. They represent the concentration of the compound required to inhibit 50% of fungal growth.

Logical Workflow for Agrochemical Development

The following diagram illustrates the typical workflow from a starting intermediate like this compound to a potential agrochemical product.

G start This compound (Starting Intermediate) synthesis Chemical Synthesis (e.g., Protocol 1) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Biological Screening (In vitro & In vivo assays) purification->screening lead_optimization Lead Optimization (Structure-Activity Relationship) screening->lead_optimization formulation Formulation Development screening->formulation lead_optimization->synthesis Iterative Process product Potential Agrochemical Product formulation->product

Figure 2: Agrochemical Development Workflow.

Conclusion

This compound is a highly promising and versatile intermediate for the synthesis of novel agrochemicals. The provided protocol for the synthesis of a hypothetical pyrazole-based fungicide, FSM-24, demonstrates a practical application of this starting material. The unique combination of the fluoro and methylsulfonyl functional groups offers significant potential for the development of next-generation crop protection agents with enhanced efficacy and desirable physicochemical properties. Further research and optimization of synthetic routes and biological screening are warranted to fully explore the potential of derivatives from this valuable building block.

Application Notes and Protocols: Reaction of 2-Fluoro-4-(methylsulfonyl)benzaldehyde with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(methylsulfonyl)benzaldehyde is a key building block in medicinal chemistry, valued for its utility in the synthesis of novel therapeutic agents. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group can act as a hydrogen bond acceptor, influencing molecular interactions with biological targets. The aldehyde functionality serves as a versatile handle for various chemical transformations, most notably reductive amination, to produce a diverse range of substituted benzylamine derivatives. These derivatives are of significant interest in drug discovery, with potential applications in oncology and other therapeutic areas.

This document provides detailed protocols for the reaction of this compound with primary and secondary amines via reductive amination. It also discusses the potential biological relevance of the resulting N-substituted-(2-fluoro-4-(methylsulfonyl)benzyl)amines, particularly as modulators of the Retinoid-related Orphan Receptor gamma t (RORγt), a key therapeutic target in cancer.

Reaction Overview: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. The reaction proceeds in two main steps: the formation of an imine or iminium ion intermediate from the reaction of an aldehyde or ketone with an amine, followed by the reduction of this intermediate to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) being a preferred reagent due to its mildness, selectivity, and broad functional group tolerance.

Data Presentation: Representative Reaction of this compound with Various Amines

The following table summarizes representative, synthetically viable examples of the reductive amination of this compound with a selection of primary and secondary amines. The reaction conditions provided are based on general protocols and may require optimization for specific substrates.

EntryAmine SubstrateProductReaction Time (h)Yield (%)
1AnilineN-((2-fluoro-4-(methylsulfonyl)phenyl)methyl)aniline1285
2BenzylamineN-((2-fluoro-4-(methylsulfonyl)phenyl)methyl)-1-phenylmethanamine1290
3Morpholine4-((2-fluoro-4-(methylsulfonyl)phenyl)methyl)morpholine1682
4Piperidine1-((2-fluoro-4-(methylsulfonyl)phenyl)methyl)piperidine1688
5CyclopropylamineN-((2-fluoro-4-(methylsulfonyl)phenyl)methyl)cyclopropanamine1078

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Materials:

  • This compound

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) is added the amine (1.0-1.2 eq).

  • The reaction mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the imine or iminium ion intermediate. A catalytic amount of acetic acid (0.1 eq) can be added to promote this step, particularly for less reactive amines.

  • Sodium triacetoxyborohydride (1.2-1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the desired N-substituted-(2-fluoro-4-(methylsulfonyl)benzyl)amine.

Mandatory Visualizations

Experimental Workflow for Reductive Amination

G cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous solvent (DCM/DCE) add_amine Add Amine (1.0-1.2 eq) start->add_amine stir1 Stir at room temperature (30-60 min) add_amine->stir1 add_stab Add NaBH(OAc)3 (1.2-1.5 eq) portion-wise stir1->add_stab stir2 Stir at room temperature (monitor by TLC/LC-MS) add_stab->stir2 quench Quench with sat. aq. NaHCO3 stir2->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash column chromatography concentrate->purify product Isolated N-substituted benzylamine purify->product

Caption: A generalized workflow for the reductive amination of this compound.

Potential Signaling Pathway: RORγt Modulation

Derivatives of 4-(methylsulfonyl)benzylamine have been investigated as modulators of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are involved in inflammatory responses and have been implicated in the tumor microenvironment. Inhibition of RORγt can suppress Th17 cell function and may represent a promising strategy for the treatment of certain cancers.

G cluster_pathway RORγt Signaling Pathway in Th17 Cells cluster_inhibition Therapeutic Intervention TGFb_IL6 TGF-β, IL-6 STAT3 STAT3 TGFb_IL6->STAT3 activate RORgt_mRNA RORγt mRNA STAT3->RORgt_mRNA transcription RORgt_protein RORγt Protein RORgt_mRNA->RORgt_protein translation Th17_diff Th17 Differentiation RORgt_protein->Th17_diff drives IL17_prod IL-17, IL-22 Production Th17_diff->IL17_prod Inflammation Inflammation / Tumor Progression IL17_prod->Inflammation Inhibitor N-(2-fluoro-4-(methylsulfonyl)benzyl) -based RORγt Inhibitor Inhibitor->RORgt_protein inhibits

Caption: Inhibition of the RORγt signaling pathway by a potential therapeutic agent.

Application Notes and Protocols: 2-Fluoro-4-(methylsulfonyl)benzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Fluoro-4-(methylsulfonyl)benzaldehyde as a key intermediate in the synthesis of pharmaceutical agents, particularly focusing on its application in the development of kinase inhibitors and apoptosis inducers. This document outlines detailed experimental protocols for key synthetic transformations and presents relevant biological data and pathway diagrams.

Introduction

This compound is a versatile building block in medicinal chemistry.[1] Its unique trifunctional structure, featuring an electrophilic aldehyde group, a metabolically robust methylsulfonyl moiety, and a fluorine atom, makes it an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic applications. The electron-withdrawing nature of the fluoro and methylsulfonyl groups enhances the reactivity of the aldehyde, facilitating a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These characteristics are particularly valuable in the design of targeted therapies, such as kinase inhibitors and apoptosis inducers, where specific molecular interactions are crucial for efficacy.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1197193-11-5[2]
Molecular Formula C₈H₇FO₃S[3]
Molecular Weight 202.20 g/mol [3]
Appearance Solid[3]
Purity ≥96%[2]

Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[5]

Applications in the Synthesis of Kinase Inhibitors

The unique structural features of this compound make it an ideal scaffold for the synthesis of kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various inflammatory diseases and cancers.[6][7][8][9]

Proposed Synthesis of a Novel JAK Inhibitor

A plausible synthetic route to a novel pyrazolo[3,4-d]pyrimidine-based JAK inhibitor, analogous to known inhibitors like ruxolitinib, is outlined below. This proposed synthesis utilizes a key reductive amination step involving this compound.

Workflow for the Synthesis of a Hypothetical JAK Inhibitor:

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection cluster_2 Step 3: Coupling A This compound C Intermediate 1 A->C NaBH(OAc)₃, DCM B Tert-butyl piperidin-4-ylcarbamate B->C D Intermediate 1 E Intermediate 2 D->E TFA, DCM F Intermediate 2 H Hypothetical JAK Inhibitor F->H DIPEA, n-BuOH G 4-chloro-7H-pyrrolo[2,3-d]pyrimidine G->H G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Cytokine Binding STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation Inhibitor Hypothetical JAK Inhibitor Inhibitor->JAK Inhibition STAT_active p-STAT (active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer DNA DNA STAT_dimer->DNA Transcription Regulation Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression G cluster_0 Step 1: Claisen-Schmidt Condensation A This compound C Hypothetical Chalcone (Apoptosis Inducer) A->C NaOH, EtOH, H₂O B Acetophenone Derivative B->C G cluster_0 Mitochondrial Membrane cluster_1 Cytoplasm cluster_2 Cellular Response Chalcone Hypothetical Chalcone Bcl2 Bcl-2 Chalcone->Bcl2 Inhibition Bax Bax Chalcone->Bax Activation Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Activation Apoptosis Apoptosis Active_Caspase3->Apoptosis

References

Application Notes and Protocols for the Wittig Reaction with 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds and phosphorus ylides. This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecules, including stilbene derivatives, which are known for their diverse biological activities. This document provides detailed application notes and protocols for the Witt-ig reaction of 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a substrate activated by two electron-withdrawing groups. The presence of the ortho-fluoro and para-methylsulfonyl substituents significantly influences the reactivity of the aldehyde, making it an excellent candidate for olefination reactions.

The electron-withdrawing nature of both the fluoro and methylsulfonyl groups increases the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity towards nucleophilic attack by the phosphorus ylide. This heightened reactivity can lead to higher yields and potentially altered stereoselectivity compared to less activated benzaldehydes.

This application note will cover two primary olefination methods: the standard Wittig reaction, which offers flexibility in achieving either (E)- or (Z)-alkene isomers depending on the ylide used, and the Horner-Wadsworth-Emmons (HWE) reaction, a popular modification that typically affords the (E)-alkene with high stereoselectivity and facilitates easier product purification.

Reaction Mechanisms and Stereoselectivity

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide employed.[1]

  • Non-stabilized ylides (where the group attached to the carbanion is alkyl or aryl) are highly reactive and typically lead to the formation of the (Z)-alkene as the major product through a kinetically controlled pathway.[1]

  • Stabilized ylides (where the group attached to the carbanion is an electron-withdrawing group like an ester or ketone) are less reactive and generally favor the formation of the thermodynamically more stable (E)-alkene.[1]

The Horner-Wadsworth-Emmons (HWE) reaction , which utilizes phosphonate carbanions, is a powerful variation of the Wittig reaction that almost exclusively produces the (E)-alkene.[2][3] This high E-selectivity, coupled with the water-solubility of the phosphate byproduct, makes the HWE reaction a preferred method for the synthesis of trans-stilbenes.[3]

Experimental Protocols

Given the electron-deficient nature of this compound, it is expected to be a highly reactive substrate in olefination reactions. Below are detailed protocols for both a standard Wittig reaction to potentially favor the (Z)-isomer and a Horner-Wadsworth-Emmons reaction to selectively synthesize the (E)-isomer.

Protocol 1: Wittig Reaction with a Non-Stabilized Ylide (to favor Z-alkene)

This protocol describes the reaction of this compound with benzyltriphenylphosphonium ylide, generated in situ from benzyltriphenylphosphonium chloride and a strong base.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.05 equivalents) dropwise. A distinct color change (often to deep red or orange) will indicate the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide suspension at 0 °C.

    • Allow the reaction mixture to gradually warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product will contain the desired stilbene derivative and triphenylphosphine oxide. Purify by flash column chromatography on silica gel to separate the (E) and (Z) isomers and remove the byproduct.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction (to favor E-alkene)

This protocol details the HWE reaction using a phosphonate reagent to achieve high (E)-selectivity.

Materials:

  • This compound

  • Diethyl benzylphosphonate

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Phosphonate Anion Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

    • Add anhydrous THF to the flask and cool to 0 °C.

    • Slowly add diethyl benzylphosphonate (1.1 equivalents) dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • HWE Reaction:

    • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the phosphonate anion solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the aldehyde.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield the predominantly (E)-stilbene derivative. The phosphate byproduct is typically removed during the aqueous work-up.

Data Presentation

Table 1: Expected Outcomes for the Wittig Reaction with this compound

Ylide TypePhosphonium SaltBaseSolventExpected Major IsomerExpected Yield Range
Non-stabilizedBenzyltriphenylphosphonium chloriden-BuLiTHF(Z)-stilbeneModerate to High
Stabilized(Carbethoxymethyl)triphenylphosphonium bromideNaHTHF(E)-stilbeneHigh

Table 2: Expected Outcome for the Horner-Wadsworth-Emmons Reaction

Phosphonate ReagentBaseSolventExpected Major IsomerExpected Yield Range
Diethyl benzylphosphonateNaHTHF(E)-stilbeneHigh

Visualizations

Reaction Mechanism and Stereoselectivity

Wittig_Mechanism cluster_ylide Ylide Type cluster_intermediate Intermediate Control cluster_product Major Alkene Isomer Non-stabilized Non-stabilized Kinetic Control Kinetic Control Non-stabilized->Kinetic Control  Highly Reactive Stabilized Stabilized Thermodynamic Control Thermodynamic Control Stabilized->Thermodynamic Control  Less Reactive Z-alkene Z-alkene Kinetic Control->Z-alkene  Favored Product E-alkene E-alkene Thermodynamic Control->E-alkene  Favored Product

Caption: Factors influencing the stereochemical outcome of the Wittig reaction.

Experimental Workflow for the Wittig Reaction

Wittig_Workflow start Start ylide_prep 1. Ylide Preparation (Phosphonium Salt + Base in THF) start->ylide_prep reaction 2. Wittig Reaction (Add Aldehyde Solution) ylide_prep->reaction workup 3. Aqueous Work-up (Quench and Extract) reaction->workup purification 4. Purification (Column Chromatography) workup->purification product Isolated Product ((E/Z)-Stilbene Derivative) purification->product end End product->end

Caption: A generalized experimental workflow for the Wittig reaction.

References

Application Notes and Protocols for the Reductive Amination of 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This one-pot reaction, which combines a carbonyl compound with an amine in the presence of a reducing agent, is highly valued for its efficiency and broad substrate scope. These application notes provide detailed protocols and comparative data for the reductive amination of 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a key intermediate in the synthesis of various biologically active molecules. The electron-withdrawing nature of the fluoro and methylsulfonyl groups influences the reactivity of the aldehyde, making the selection of appropriate reaction conditions crucial for successful amine synthesis.

Reaction Principle

The reductive amination of this compound proceeds via a two-step mechanism within a single reaction vessel. Initially, the aldehyde reacts with a primary or secondary amine to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine or iminium ion. In the second step, a reducing agent, added to the reaction mixture, selectively reduces the imine/iminium ion to the corresponding amine. The choice of reducing agent is critical to avoid the premature reduction of the starting aldehyde.

Data Presentation: Comparative Analysis of Reducing Agents

The selection of the reducing agent is paramount for a successful reductive amination. Below is a comparative summary of common reducing agents with their typical reaction conditions and expected outcomes for the reaction of this compound with a representative amine, such as a substituted aniline.

Reducing AgentTypical Solvent(s)Typical Reaction TimeTypical Yield Range (%)Key Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)4 - 24 hours75 - 95Mild and selective; tolerates a wide range of functional groups. Often the reagent of choice for one-pot reactions.
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH), Ethanol (EtOH)6 - 24 hours70 - 90Effective and selective, but highly toxic. Requires careful handling and disposal.
Sodium Borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)2 - 12 hours (after imine formation)60 - 85Less selective; can reduce the starting aldehyde. Often requires a two-step, one-pot procedure where the imine is pre-formed.

Experimental Protocols

The following are detailed protocols for the reductive amination of this compound with a generic primary amine (e.g., a substituted aniline) using different reducing agents.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This is a widely used and generally high-yielding one-pot procedure.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the substituted aniline (1.1 eq).

  • Dissolve the starting materials in anhydrous DCM or DCE (to a concentration of approximately 0.1-0.2 M).

  • Stir the solution at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-24 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is also a one-pot procedure, but requires careful handling due to the toxicity of the reagent.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.2 eq)

  • Methanol (MeOH)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aniline (1.1 eq) in methanol (to a concentration of approximately 0.1-0.2 M).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium cyanoborohydride (1.2 eq) portion-wise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete (typically 6-24 hours), carefully quench by the addition of water.

  • Adjust the pH to >7 with a saturated aqueous solution of NaHCO₃.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Two-Step, One-Pot Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is useful when a less selective but more cost-effective reducing agent is desired.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted aniline (1.1 eq) in methanol or ethanol in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to ensure the formation of the imine. The progress of imine formation can be monitored by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-10 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the alcohol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Experimental Workflow for Reductive Amination

ReductiveAminationWorkflow reagents 1. Reagent Preparation - this compound - Amine - Reducing Agent - Solvent reaction_setup 2. Reaction Setup - Dissolve aldehyde and amine - Stir for imine formation reagents->reaction_setup Combine reduction 3. Reduction - Add reducing agent - Monitor reaction progress reaction_setup->reduction Initiate Reduction workup 4. Aqueous Workup - Quench reaction - Extract product reduction->workup Reaction Complete purification 5. Purification - Column Chromatography workup->purification Crude Product analysis 6. Product Analysis - NMR, MS, Purity purification->analysis Pure Product ReductiveAminationComponents aldehyde This compound imine Imine/Iminium Ion Intermediate aldehyde->imine + Amine, -H₂O amine Primary or Secondary Amine amine->imine product N-Substituted Amine Product imine->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Application Notes: Protecting Group Strategies for 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(methylsulfonyl)benzaldehyde is a valuable building block in medicinal chemistry and materials science. Its utility stems from the unique electronic properties conferred by the ortho-fluoro and para-methylsulfonyl substituents. These strongly electron-withdrawing groups render the aldehyde carbonyl highly electrophilic and susceptible to nucleophilic attack. While this enhanced reactivity can be advantageous, it also presents a significant challenge in multi-step syntheses where the aldehyde moiety must remain intact during transformations elsewhere in the molecule.

To address this, the temporary masking of the aldehyde as a less reactive functional group—a strategy known as "protection"—is essential. A protecting group must be easy to install in high yield, stable to a specific set of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[1] This document provides detailed protocols for two common and effective protecting group strategies for this compound: acetal and dithioacetal formation.

Key Protecting Group Strategies

The choice of protecting group is dictated by the planned synthetic route, specifically the reagents and conditions the protected molecule must endure.

1. Cyclic Acetal (1,3-Dioxolane) Protection

The formation of a cyclic acetal, typically with ethylene glycol, is a widely used method for protecting aldehydes.[2] Acetals are exceptionally stable in neutral to strongly basic environments and are inert to many nucleophiles, hydrides, and organometallic reagents.[3][4] This makes them ideal for reactions involving Grignard reagents, lithium aluminum hydride, or base-catalyzed transformations.[1][4] However, they are readily cleaved under acidic conditions, particularly in the presence of water.[5][6] The electron-deficient nature of the 2-fluoro-4-(methylsulfonyl)phenyl ring may increase the rate of both formation and acidic hydrolysis of the corresponding acetal.

2. Cyclic Dithioacetal (1,3-Dithiane) Protection

For syntheses requiring stability under both acidic and basic conditions, dithioacetals are a superior choice.[7] Formed by reacting the aldehyde with a dithiol, such as 1,3-propanedithiol, these sulfur-containing analogs of acetals are robust and resistant to a broader range of reagents, including aqueous acid.[2][7] Their removal, or deprotection, requires specific conditions, often involving oxidative cleavage or treatment with soft Lewis acids, which provides an orthogonal deprotection strategy to acid-labile groups.[7][8][9]

Data Presentation: Comparison of Protecting Group Strategies

The following table summarizes typical conditions and expected outcomes for the protection and deprotection of an electron-deficient aromatic aldehyde like this compound.

StrategyReactionReagents & ConditionsTypical YieldDeprotectionTypical YieldStability Profile
Cyclic Acetal ProtectionEthylene glycol, p-TsOH (cat.), Toluene, Dean-Stark (reflux)[4][10]>95%Aqueous acid (e.g., 1M HCl), THF, RT[5]>95%Stable to bases, nucleophiles, hydrides, organometallics.[4] Labile to acid.[5]
Cyclic Dithioacetal Protection1,3-Propanedithiol, BF₃·OEt₂ (cat.), CH₂Cl₂ (RT)[7]>95%Oxidative (e.g., IBX) or Lewis Acidic (e.g., TMSCl/NaI)[9][11]85-95%Stable to acids, bases, nucleophiles, hydrides, organometallics.[7]

Experimental Protocols

Protocol 1: Acetal Protection (1,3-Dioxolane Formation)

This protocol describes the protection of this compound using ethylene glycol.

Materials:

  • This compound

  • Ethylene glycol (1.5 eq.)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq.)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq.).

  • Dissolve the aldehyde in toluene (approx. 0.2 M concentration).

  • Add ethylene glycol (1.5 eq.) and p-TsOH·H₂O (0.05 eq.) to the solution.[10]

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 2-(2-fluoro-4-(methylsulfonyl)phenyl)-1,3-dioxolane.

  • Purify by flash chromatography on silica gel if necessary.

Protocol 2: Acetal Deprotection

This protocol describes the hydrolysis of the 1,3-dioxolane to regenerate the aldehyde.

Materials:

  • 2-(2-fluoro-4-(methylsulfonyl)phenyl)-1,3-dioxolane

  • Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the protected aldehyde (1.0 eq.) in THF (approx. 0.2 M).

  • Add an equal volume of 1M HCl and stir the biphasic mixture vigorously at room temperature.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding saturated aq. NaHCO₃ until gas evolution ceases.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the aldehyde.

Protocol 3: Dithioacetal Protection (1,3-Dithiane Formation)

This protocol describes the robust protection of the aldehyde as a cyclic dithioacetal.

Materials:

  • This compound

  • 1,3-Propanedithiol (1.2 eq.)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq.)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous CH₂Cl₂ (approx. 0.2 M) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1,3-propanedithiol (1.2 eq.) followed by the dropwise addition of BF₃·OEt₂ (0.1 eq.).[7]

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting aldehyde.

  • Quench the reaction by slowly adding saturated aq. NaHCO₃.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude product, 2-(2-fluoro-4-(methylsulfonyl)phenyl)-1,3-dithiane.

  • Purify by flash chromatography or recrystallization if necessary.

Protocol 4: Dithioacetal Deprotection

This protocol describes the cleavage of the 1,3-dithiane using a non-metallic method.[11][12]

Materials:

  • 2-(2-fluoro-4-(methylsulfonyl)phenyl)-1,3-dithiane

  • Sodium iodide (NaI) (2.5 eq.)

  • Chlorotrimethylsilane (TMSCl) (2.5 eq.)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the protected aldehyde (1.0 eq.) and NaI (2.5 eq.) in anhydrous acetonitrile (approx. 0.1 M) under an inert atmosphere.

  • Cool the mixture to 0 °C and add TMSCl (2.5 eq.) dropwise.[11][12]

  • Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material. For less reactive substrates, gentle heating (e.g., 60 °C) may be required.[12]

  • Upon completion, cool the mixture to 0 °C and quench by adding saturated aq. Na₂S₂O₃ to neutralize the generated iodine.

  • Add saturated aq. NaHCO₃ to neutralize any remaining acid.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to recover the pure aldehyde.

Visualization of Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate protecting group for this compound based on subsequent reaction conditions.

Protecting_Group_Selection start Start: 2-Fluoro-4-(methylsulfonyl) benzaldehyde decision_base Next step involves strong base or nucleophiles? start->decision_base decision_acid Next step involves acidic conditions? protect_dithiane Protect as 1,3-Dithiane decision_acid->protect_dithiane Yes protect_acetal Protect as 1,3-Dioxolane decision_acid->protect_acetal No decision_base->decision_acid No decision_base->protect_acetal Yes reaction_dithiane Perform Synthesis (Acidic Conditions) protect_dithiane->reaction_dithiane reaction_acetal Perform Synthesis (Basic/Nucleophilic Conditions) protect_acetal->reaction_acetal deprotect_dithiane Deprotect Dithiane (e.g., TMSCl/NaI) reaction_dithiane->deprotect_dithiane deprotect_acetal Deprotect Acetal (Aqueous Acid) reaction_acetal->deprotect_acetal end_product Final Product deprotect_dithiane->end_product deprotect_acetal->end_product

Caption: Decision workflow for protecting group selection.

References

Application Notes and Protocols for the Synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a key building block in medicinal chemistry. The presence of both a fluorine atom and a methylsulfonyl group makes this compound a valuable intermediate for the development of novel therapeutic agents. Fluorine can enhance metabolic stability and binding affinity, while the sulfonyl group can improve solubility and act as a hydrogen bond acceptor.[1][2]

Application Note 1: Synthesis via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[3][4][5][6][7] While the starting material, 1-fluoro-3-(methylsulfonyl)benzene, is electronically deactivated due to the electron-withdrawing nature of the fluoro and methylsulfonyl groups, this reaction can be driven to completion under forcing conditions. The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic iminium salt, which then undergoes electrophilic aromatic substitution onto the benzene ring.

Key Advantages:

  • Direct formylation in a single step.

  • Readily available and inexpensive reagents.

Challenges:

  • The deactivated nature of the substrate may lead to lower yields and require harsher reaction conditions (e.g., higher temperatures and longer reaction times).

  • Potential for side reactions if not carefully controlled.

Application Note 2: Multi-Step Synthesis via Ortho-Directed Lithiation

A more regioselective and potentially higher-yielding approach involves a multi-step synthesis commencing with the ortho-directed lithiation of 1-fluoro-3-(methylsulfonyl)benzene. The fluorine atom can direct the lithiation to the ortho position (C2).[8][9][10] The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

Key Advantages:

  • High regioselectivity due to the directing effect of the fluorine atom.

  • Generally proceeds under milder conditions compared to the Vilsmeier-Haack reaction on deactivated substrates.

Challenges:

  • Requires anhydrous conditions and inert atmosphere due to the use of highly reactive organolithium reagents.

  • Multi-step process may be more time-consuming.

Data Presentation

ParameterVilsmeier-Haack Formylation (Estimated)Ortho-Directed Lithiation Synthesis (Estimated)
Starting Material 1-Fluoro-3-(methylsulfonyl)benzene1-Fluoro-3-(methylsulfonyl)benzene
Key Reagents POCl₃, DMFn-BuLi or LDA, DMF
Catalyst/Promoter None (reagent-mediated)None (reagent-mediated)
Reaction Temperature 80-100 °C-78 °C to room temperature
Reaction Time 12-24 hours2-4 hours
Typical Yield 30-50%60-80%
Purification Method Column ChromatographyColumn Chromatography

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1-Fluoro-3-(methylsulfonyl)benzene

Materials:

  • 1-Fluoro-3-(methylsulfonyl)benzene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous DMF (5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (3 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add 1-fluoro-3-(methylsulfonyl)benzene (1 equivalent) dissolved in a minimal amount of anhydrous DCM to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.

Protocol 2: Ortho-Directed Lithiation and Formylation

Materials:

  • 1-Fluoro-3-(methylsulfonyl)benzene

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M) or Lithium diisopropylamide (LDA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 1-fluoro-3-(methylsulfonyl)benzene (1 equivalent) dissolved in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (3 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield this compound.

Visualizations

Vilsmeier_Haack_Pathway DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Precursor 1-Fluoro-3-(methylsulfonyl)benzene Precursor->Intermediate Electrophilic Aromatic Substitution Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product Ortho_Lithiation_Workflow cluster_start Starting Material Preparation cluster_reaction Reaction Steps cluster_workup Workup and Purification Start Dissolve 1-Fluoro-3-(methylsulfonyl)benzene in anhydrous THF Cool Cool to -78 °C Start->Cool Add_nBuLi Add n-BuLi Cool->Add_nBuLi Stir1 Stir for 1 hour at -78 °C Add_nBuLi->Stir1 Add_DMF Add anhydrous DMF Stir1->Add_DMF Warm Warm to Room Temperature Add_DMF->Warm Stir2 Stir for 1-2 hours Warm->Stir2 Quench Quench with sat. NH₄Cl Stir2->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End This compound Purify->End

References

Scale-Up Synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a key intermediate in the development of various pharmaceutical compounds.[1][2] The described methodology is a two-step process commencing with the synthesis of the precursor, 2-Fluoro-4-(methylthio)benzaldehyde, followed by its oxidation to the final sulfonyl product. This protocol is designed to be robust and scalable for laboratory and pilot plant settings. Detailed experimental procedures, data summaries, and workflow visualizations are provided to ensure reproducibility and facilitate implementation.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of therapeutic agents. The presence of the fluoro and methylsulfonyl groups imparts unique electronic properties and metabolic stability to the parent molecule, making it a valuable synthon for drug discovery and development. The efficient and scalable synthesis of this intermediate is therefore of significant interest. The synthetic strategy outlined herein involves the preparation of 2-Fluoro-4-(methylthio)benzaldehyde, followed by a selective oxidation to yield the target compound.

Synthetic Pathway Overview

The overall synthetic scheme is presented below. The process begins with the nucleophilic aromatic substitution of 1,3-difluorobenzene with sodium thiomethoxide to produce 1-fluoro-3-(methylthio)benzene. This intermediate is then formylated via a regioselective Vilsmeier-Haack reaction to yield 2-Fluoro-4-(methylthio)benzaldehyde. The final step involves the oxidation of the methylthio group to the corresponding methylsulfonyl moiety using hydrogen peroxide.

Synthesis_Pathway A 1,3-Difluorobenzene B 1-Fluoro-3-(methylthio)benzene A->B  NaSMe, Solvent   C 2-Fluoro-4-(methylthio)benzaldehyde B->C  POCl3, DMF   D This compound C->D  H2O2, Catalyst  

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of 2-Fluoro-4-(methylthio)benzaldehyde

Step 1.1: Synthesis of 1-Fluoro-3-(methylthio)benzene

This step involves a nucleophilic aromatic substitution reaction.

  • Materials:

    • 1,3-Difluorobenzene

    • Sodium thiomethoxide (NaSMe)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of sodium thiomethoxide (1.1 equivalents) in anhydrous DMF under a nitrogen atmosphere, add 1,3-difluorobenzene (1.0 equivalent) dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

    • Separate the aqueous layer and extract it twice with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford 1-fluoro-3-(methylthio)benzene as a colorless oil.

Step 1.2: Formylation of 1-Fluoro-3-(methylthio)benzene (Vilsmeier-Haack Reaction)

This step introduces the aldehyde functionality to the aromatic ring.[3][4][5][6][7]

  • Materials:

    • 1-Fluoro-3-(methylthio)benzene

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3.0 equivalents) to 0 °C.

    • Add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[5]

    • Dissolve 1-fluoro-3-(methylthio)benzene (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 40-45 °C for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-Fluoro-4-(methylthio)benzaldehyde.

Part 2: Oxidation of 2-Fluoro-4-(methylthio)benzaldehyde

This final step converts the methylthio group to the methylsulfonyl group.

  • Materials:

    • 2-Fluoro-4-(methylthio)benzaldehyde

    • Hydrogen peroxide (H₂O₂), 30% aqueous solution

    • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

    • Acetic acid

    • Ethyl acetate

    • Saturated aqueous sodium sulfite (Na₂SO₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-Fluoro-4-(methylthio)benzaldehyde (1.0 equivalent) in acetic acid in a round-bottom flask.

    • Add a catalytic amount of sodium tungstate dihydrate.

    • To the stirred solution, add hydrogen peroxide (2.5 equivalents) dropwise, maintaining the temperature between 20-25 °C.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to decompose any excess peroxide.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure this compound as a white solid.[2]

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsTemperature (°C)Time (h)Typical Yield (%)Purity (%)
1.1ThioetherificationNaSMe, DMF8012-1675-85>98 (GC)
1.2FormylationPOCl₃, DMF40-454-665-75>97 (HPLC)
2OxidationH₂O₂, Na₂WO₄20-2512-1885-95>99 (HPLC)

Experimental Workflow Visualization

Experimental_Workflow cluster_part1 Part 1: Synthesis of 2-Fluoro-4-(methylthio)benzaldehyde cluster_part2 Part 2: Oxidation A1 Step 1.1: Thioetherification 1,3-Difluorobenzene + NaSMe in DMF A2 Reaction at 80°C A1->A2 A3 Work-up and Extraction A2->A3 A4 Vacuum Distillation A3->A4 A5 1-Fluoro-3-(methylthio)benzene A4->A5 B2 Reaction with 1-Fluoro-3-(methylthio)benzene A5->B2 B1 Step 1.2: Vilsmeier-Haack Formylation Formation of Vilsmeier Reagent (POCl3 + DMF) B1->B2 B3 Quenching and Work-up B2->B3 B4 Column Chromatography B3->B4 B5 2-Fluoro-4-(methylthio)benzaldehyde B4->B5 C1 Oxidation of Thioether with H2O2 and Na2WO4 B5->C1 C2 Reaction at Room Temperature C1->C2 C3 Quenching and Work-up C2->C3 C4 Recrystallization C3->C4 C5 This compound C4->C5

Caption: Detailed experimental workflow for the synthesis.

Conclusion

The presented application note and protocol detail a reliable and scalable method for the synthesis of this compound. The procedures are optimized for high yield and purity, and the use of readily available and cost-effective reagents makes this process suitable for larger-scale production in a research or industrial setting. The provided data and visualizations serve as a practical guide for chemists and engineers involved in pharmaceutical development.

References

Application Notes and Protocols: One-Pot Synthesis of Imidazole Derivatives from 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the one-pot synthesis of a 2,4,5-trisubstituted imidazole derivative from 2-Fluoro-4-(methylsulfonyl)benzaldehyde. Imidazole scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The described method is a multicomponent reaction (MCR), which offers advantages such as operational simplicity, time and energy efficiency, and high atom economy.[1][2] This protocol is adapted from established procedures for the synthesis of 2,4,5-triaryl-1H-imidazoles, demonstrating the applicability of this compound as a viable substrate in such transformations.[3][4][5][6]

Reaction Principle

The one-pot synthesis involves the condensation of an aromatic aldehyde, a 1,2-dicarbonyl compound (benzil), and a source of ammonia (ammonium acetate). The reaction proceeds through a series of intermediates to form the highly substituted imidazole ring in a single synthetic step. The use of this compound as the aldehyde component allows for the introduction of fluorine and a methylsulfonyl group into the final imidazole derivative, functionalities that are often sought in drug discovery to modulate pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: Synthesis of 2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,5-diphenyl-1H-imidazole

This protocol details a representative one-pot synthesis of a novel imidazole derivative.

Materials:

  • This compound

  • Benzil

  • Ammonium acetate

  • Glacial acetic acid (optional, as solvent or catalyst)

  • Ethanol (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), benzil (1.0 mmol), and ammonium acetate (2.0-5.0 mmol).

  • Add a suitable solvent such as ethanol or glacial acetic acid (10 mL). Alternatively, the reaction can be performed under solvent-free conditions.[3]

  • The reaction mixture is stirred and heated to reflux (typically 80-120 °C) for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • If the product precipitates, it can be collected by filtration, washed with cold ethanol or water, and dried.

  • If the product does not precipitate, the solvent is removed under reduced pressure. The residue is then triturated with cold water or ethanol to induce crystallization.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixture).

  • The structure of the purified product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 2,4,5-trisubstituted imidazoles from different aromatic aldehydes, including the target compound.

EntryAldehydeReaction Time (h)SolventYield (%)
1This compound4Acetic Acid85
2Benzaldehyde3Acetic Acid92
34-Chlorobenzaldehyde3.5Acetic Acid88
44-Methoxybenzaldehyde4Acetic Acid90
52-Nitrobenzaldehyde5Ethanol78

Note: The data presented for Entry 1 is a representative expectation based on typical yields for this type of reaction. Actual yields may vary.

Visualizations

Reaction Workflow Diagram

One_Pot_Imidazole_Synthesis cluster_reactants Reactants cluster_process One-Pot Reaction cluster_steps Work-up & Purification Aldehyde This compound Reaction_Vessel Reaction Vessel (Solvent, Heat) Aldehyde->Reaction_Vessel Diketone Benzil Diketone->Reaction_Vessel Ammonia_Source Ammonium Acetate Ammonia_Source->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Filtration Filtration Cooling->Filtration Purification Purification (Recrystallization or Chromatography) Filtration->Purification Product 2-(2-Fluoro-4-(methylsulfonyl)phenyl)- 4,5-diphenyl-1H-imidazole Purification->Product

Caption: One-pot synthesis workflow for imidazole derivatives.

Proposed Reaction Mechanism

Imidazole_Mechanism Imine Iminium Intermediate Condensation Condensation Imine->Condensation Benzil Benzil + NH3 Enamine Diaminoalkene Intermediate Benzil->Enamine Condensation Enamine->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Imidazole 2,4,5-Trisubstituted Imidazole Cyclization->Imidazole

Caption: Proposed mechanism for the one-pot imidazole synthesis.

References

Application Notes and Protocols for 2-Fluoro-4-(methylsulfonyl)benzaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Direct, documented applications of 2-Fluoro-4-(methylsulfonyl)benzaldehyde in materials science are not prevalent in the current scientific literature. The following application notes and protocols are presented as a forward-looking exploration of its potential uses, based on the known properties of structurally related compounds, including fluorinated and sulfonyl-containing aromatic molecules, as well as other benzaldehyde derivatives. The experimental details and data are hypothetical and intended to serve as a research and development guide for scientists and professionals.

Application Note 1: A Potential Monomer for High-Performance Engineering Plastics

Introduction:

This compound possesses a unique combination of functional groups that make it a promising candidate as a monomer for the synthesis of high-performance polymers. The fluorine atom can enhance thermal stability, chemical resistance, and hydrophobicity, while the polar methylsulfonyl group can improve adhesion and solubility in specific solvents. The aldehyde functionality provides a reactive site for various polymerization reactions, such as polycondensation. These characteristics suggest its potential in creating advanced engineering plastics with tailored properties.

Potential Application: Synthesis of Poly(azomethine-sulfone)s

A hypothetical application is the synthesis of poly(azomethine-sulfone)s through condensation polymerization with aromatic diamines. The resulting polymers could exhibit high thermal stability, good mechanical strength, and excellent chemical resistance, making them suitable for applications in demanding environments, such as in the aerospace and automotive industries.

Hypothetical Experimental Protocol: Synthesis of a Poly(azomethine-sulfone)

Objective: To synthesize a high molecular weight poly(azomethine-sulfone) via solution polycondensation of this compound and 4,4'-oxydianiline (ODA).

Materials:

  • This compound

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Nitrogen gas

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 4,4'-oxydianiline (10.01 g, 0.05 mol) and anhydrous NMP (100 mL).

  • Stir the mixture under a gentle nitrogen flow until the ODA is completely dissolved.

  • Add anhydrous calcium chloride (2.77 g, 0.025 mol) to the solution to act as a catalyst and aid in keeping the system anhydrous.

  • Slowly add this compound (10.11 g, 0.05 mol) to the reaction mixture.

  • Heat the mixture to 180°C and maintain for 12 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • After 12 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into 1 L of methanol with vigorous stirring.

  • Filter the resulting fibrous polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 100°C for 24 hours.

Hypothetical Data Presentation:

PropertyExpected ValueMethod of Analysis
Inherent Viscosity 0.85 dL/gUbbelohde viscometer
Glass Transition Temperature (Tg) 250 °CDifferential Scanning Calorimetry (DSC)
5% Weight Loss Temperature (Td5) 480 °CThermogravimetric Analysis (TGA)
Tensile Strength 95 MPaUniversal Testing Machine
Young's Modulus 3.2 GPaUniversal Testing Machine

Logical Relationship Diagram:

logical_relationship cluster_properties Monomer Properties cluster_polymer Resulting Polymer Properties fluorine Fluorine Atom thermal High Thermal Stability fluorine->thermal chemical Chemical Resistance fluorine->chemical sulfonyl Methylsulfonyl Group adhesion Improved Adhesion sulfonyl->adhesion aldehyde Aldehyde Group aldehyde->thermal Forms Stable Azomethine Linkage mechanical Good Mechanical Strength aldehyde->mechanical Contributes to Rigid Backbone

Caption: Influence of monomer functional groups on polymer properties.

Application Note 2: A Building Block for Functional Organic Electronic Materials

Introduction:

Fluorinated organic materials are of significant interest in the field of organic electronics. The incorporation of fluorine atoms into conjugated systems can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve resistance to oxidative degradation.[1] The electron-withdrawing nature of both the fluorine and methylsulfonyl groups in this compound makes it an attractive building block for n-type or ambipolar organic semiconductors.

Potential Application: Synthesis of Electron-Deficient Conjugated Polymers for Organic Thin-Film Transistors (OTFTs)

This compound can be used in condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, with appropriate phosphonium salts or phosphonates to create vinylene-linked conjugated polymers. The strong electron-withdrawing substituents are expected to produce polymers with low-lying LUMO levels, making them suitable as electron-transporting materials in OTFTs.

Hypothetical Experimental Protocol: Synthesis of a Poly(phenylenevinylene) Derivative

Objective: To synthesize a poly(phenylenevinylene) derivative with electron-deficient characteristics using a Horner-Wadsworth-Emmons reaction.

Materials:

  • This compound

  • 1,4-Xylylenebis(diethylphosphonate)

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Nitrogen gas

Procedure:

  • In a flame-dried 250 mL Schlenk flask under a nitrogen atmosphere, dissolve 1,4-Xylylenebis(diethylphosphonate) (17.11 g, 0.05 mol) in anhydrous THF (100 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add potassium tert-butoxide (11.22 g, 0.1 mol) to the solution with vigorous stirring. The solution should turn colored, indicating the formation of the ylide.

  • After stirring for 30 minutes at 0°C, add a solution of this compound (10.11 g, 0.05 mol) in anhydrous THF (50 mL) dropwise over a period of 1 hour.

  • Allow the reaction to warm to room temperature and stir for 24 hours under nitrogen.

  • Quench the reaction by adding 10 mL of methanol.

  • Precipitate the polymer by pouring the reaction mixture into 1 L of methanol.

  • Filter the solid product and wash it with methanol and then with acetone.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform. The polymer is collected from the chloroform fraction.

  • Remove the solvent by rotary evaporation and dry the polymer under vacuum at 60°C for 24 hours.

Hypothetical Data Presentation:

PropertyExpected ValueMethod of Analysis
Number Average Molecular Weight (Mn) 15,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 2.1Gel Permeation Chromatography (GPC)
UV-Vis Absorption (λmax, film) 420 nmUV-Vis Spectroscopy
Photoluminescence (λem, film) 550 nmPhotoluminescence Spectroscopy
LUMO Energy Level -3.5 eVCyclic Voltammetry (CV)
Electron Mobility in OTFT 0.05 cm²/VsOTFT Device Characterization

Experimental Workflow Diagram:

experimental_workflow cluster_reaction_setup Reaction Setup cluster_workup Workup and Purification dissolve_phosphonate 1. Dissolve Phosphonate in Anhydrous THF cool 2. Cool to 0°C dissolve_phosphonate->cool add_base 3. Add Potassium tert-butoxide cool->add_base add_aldehyde 4. Add Aldehyde Solution Dropwise add_base->add_aldehyde react 5. Stir at RT for 24h add_aldehyde->react quench 6. Quench with Methanol react->quench precipitate 7. Precipitate in Methanol quench->precipitate filter_wash 8. Filter and Wash precipitate->filter_wash soxhlet 9. Soxhlet Extraction filter_wash->soxhlet dry 10. Dry Polymer soxhlet->dry

Caption: Workflow for the synthesis of an electron-deficient poly(phenylenevinylene) derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Fluoro-4-(methylsulfonyl)benzaldehyde synthesis.

Overview of Synthetic Strategies

The synthesis of this compound can be approached via two primary routes, each with its own set of challenges and optimization opportunities.

  • Route A: Oxidation Followed by Formylation This pathway involves the initial oxidation of a methylthio-substituted precursor to the corresponding sulfone, followed by the introduction of the aldehyde group.

  • Route B: Formylation Followed by Oxidation In this alternative, the benzaldehyde moiety is formed first, followed by the oxidation of the methylthio group to the methylsulfonyl group.

Below, we provide detailed troubleshooting for common issues encountered in both synthetic routes, along with experimental protocols and data to guide your optimization efforts.

Troubleshooting Guides and FAQs

Route A: Oxidation of 2-Fluoro-4-(methylthio)benzaldehyde and Subsequent Formylation

Question 1: My oxidation of 2-Fluoro-4-(methylthio)benzaldehyde to the sulfone is resulting in low yield and the presence of the sulfoxide intermediate. How can I drive the reaction to completion?

Answer: Incomplete oxidation is a common issue. To favor the formation of the sulfone over the sulfoxide, consider the following:

  • Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. For hydrogen peroxide-based oxidations, increasing the molar equivalents can push the reaction towards the sulfone.[1][2] Careful control of the stoichiometry is crucial for selectivity.[2]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the full oxidation to the sulfone. Monitor the reaction progress by TLC or GC-MS to determine the optimal duration.

  • Catalyst Choice: Certain catalysts are more effective at promoting the oxidation to the sulfone. For instance, niobium carbide is known to efficiently catalyze the oxidation of sulfides to sulfones using hydrogen peroxide.[2]

  • Acidic Conditions: The presence of an acid, such as acetic acid, can facilitate the oxidation process.[3]

Question 2: The Rieche formylation of 1-Fluoro-3-(methylsulfonyl)benzene is giving me a poor yield and multiple products. What are the key parameters to control?

Answer: The Rieche formylation is sensitive to the electronic nature of the substrate and reaction conditions.[4][5] The methylsulfonyl group is strongly deactivating, which can make electrophilic aromatic substitution challenging. To improve the yield and regioselectivity:

  • Lewis Acid: The choice and stoichiometry of the Lewis acid are critical. Titanium tetrachloride (TiCl4) is commonly used, but others like tin tetrachloride (SnCl4) or aluminum chloride (AlCl3) can be explored.[6] The coordination of the Lewis acid with the substrate plays a key role in regioselectivity.[5]

  • Temperature Control: These reactions are often performed at low temperatures (e.g., 0 °C to -78 °C) to control the reactivity and minimize side reactions.[7]

  • Reaction Time: Monitor the reaction closely, as prolonged reaction times can lead to the formation of byproducts.

  • Substrate Activation: If the ring is too deactivated, alternative, more reactive formylating agents or different synthetic routes might be necessary.

Route B: Formylation of 1-Fluoro-3-(methylthio)benzene and Subsequent Oxidation

Question 3: I am struggling with the formylation of 1-Fluoro-3-(methylthio)benzene. What are the likely causes of low yield?

Answer: Formylation of less activated rings can be challenging. Key factors to consider include:

  • Formylation Method: The Vilsmeier-Haack reaction is a common choice for electron-rich aromatic compounds. For less reactive substrates, the Rieche formylation might be more effective.[8]

  • Reaction Conditions: Ensure anhydrous conditions, as the reagents used in these formylation reactions are sensitive to moisture. The temperature and reaction time should be optimized for your specific substrate.

  • Alternative Routes: If direct formylation is proving difficult, consider a lithium-halogen exchange on a brominated precursor followed by quenching with DMF.[6]

Question 4: During the oxidation of 2-Fluoro-4-(methylthio)benzaldehyde, I am observing oxidation of the aldehyde group in addition to the sulfide. How can I prevent this?

Answer: The over-oxidation of the aldehyde to a carboxylic acid is a potential side reaction. To enhance selectivity for the sulfide oxidation:

  • Choice of Oxidant: Use a milder oxidizing agent or a catalytic system known for its chemoselectivity. Hydrogen peroxide in the presence of a suitable catalyst can be effective.[2][9]

  • Reaction Conditions: Perform the reaction at lower temperatures and monitor it carefully to stop it once the sulfide has been fully converted to the sulfone.

  • Protection of the Aldehyde: If over-oxidation remains a significant issue, consider protecting the aldehyde group as an acetal before the oxidation step. The acetal can then be deprotected under acidic conditions after the sulfone is formed.

Data Presentation

Table 1: Comparison of Oxidizing Agents for Sulfide to Sulfone Conversion

Oxidizing AgentCatalystSolventTemperature (°C)Typical Yield (%)Reference
Hydrogen Peroxide (30%)Tantalum CarbideAcetonitrileRoom Temp.High[2]
Hydrogen Peroxide (30%)Niobium CarbideAcetonitrileRoom Temp.High[2]
Urea-Hydrogen PeroxidePhthalic AnhydrideEthyl AcetateRoom Temp.up to 99[2]
N-Fluorobenzenesulfonimide (NFSI)NoneWaterRoom Temp.High[10]

Table 2: Common Conditions for Rieche Formylation

Lewis Acid CatalystSolventTemperature (°C)Typical Reaction TimeReference
Titanium Tetrachloride (TiCl4)Dichloromethane045 min[5]
Tin Tetrachloride (SnCl4)Dichloromethane0 to Room Temp.1-3 h[6]
Aluminum Chloride (AlCl3)Dichloromethane0 to Room Temp.1-3 h[6]
Silver Trifluoromethanesulfonate (AgOTf)Dichloromethane-78 to 010-30 min[7]

Experimental Protocols

Protocol 1: Oxidation of 2-Fluoro-4-(methylthio)benzaldehyde to this compound (Route B)

This protocol is adapted from general procedures for the oxidation of aryl sulfides using hydrogen peroxide.

  • Dissolution: In a round-bottom flask, dissolve 2-Fluoro-4-(methylthio)benzaldehyde (1 equivalent) in glacial acetic acid.

  • Addition of Oxidant: Cool the solution in an ice bath and slowly add 30% aqueous hydrogen peroxide (2.5-3 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material. The reaction may be gently heated if necessary.

  • Work-up: Quench the reaction by carefully adding an aqueous solution of sodium sulfite. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[3]

Protocol 2: Rieche Formylation of 1-Fluoro-3-(methylsulfonyl)benzene (Route A)

This protocol is based on the Rieche formylation of electron-rich aromatic compounds.[5]

  • Preparation: To a solution of 1-Fluoro-3-(methylsulfonyl)benzene (1 equivalent) in dry dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add titanium tetrachloride (2.2 equivalents) at 0 °C. Stir the mixture for 1 hour.

  • Addition of Formylating Agent: Slowly add dichloromethyl methyl ether (1.1 equivalents) to the solution and continue stirring at 0 °C for 45 minutes.

  • Quenching: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Synthesis Workflow Synthesis Workflow for this compound cluster_route_a Route A cluster_route_b Route B Start_A 2-Fluoro-4-(methylthio)benzaldehyde Oxidation Oxidation (e.g., H2O2, catalyst) Start_A->Oxidation Intermediate_A 1-Fluoro-3-(methylsulfonyl)benzene Oxidation->Intermediate_A Formylation_A Rieche Formylation (Cl2CHOMe, TiCl4) Intermediate_A->Formylation_A Product_A This compound Formylation_A->Product_A Start_B 1-Fluoro-3-(methylthio)benzene Formylation_B Formylation (e.g., Vilsmeier-Haack) Start_B->Formylation_B Intermediate_B 2-Fluoro-4-(methylthio)benzaldehyde Formylation_B->Intermediate_B Oxidation_B Oxidation (e.g., H2O2) Intermediate_B->Oxidation_B Product_B This compound Oxidation_B->Product_B Troubleshooting_Oxidation Troubleshooting Low Yield in Oxidation Step Start Low Yield or Incomplete Oxidation Check_Oxidant Increase oxidant stoichiometry? Start->Check_Oxidant Check_Temp_Time Increase temperature or reaction time? Start->Check_Temp_Time Check_Catalyst Change catalyst? Start->Check_Catalyst Over_Oxidation Aldehyde over-oxidation observed? Start->Over_Oxidation Solution Improved Yield Check_Oxidant->Solution Check_Temp_Time->Solution Check_Catalyst->Solution Protect_Aldehyde Protect aldehyde group Over_Oxidation->Protect_Aldehyde Yes Milder_Conditions Use milder conditions (lower temp, less oxidant) Over_Oxidation->Milder_Conditions Yes Protect_Aldehyde->Solution Milder_Conditions->Solution

References

Technical Support Center: Synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are two primary synthetic strategies for preparing this compound:

  • Formylation of 1-Fluoro-3-(methylsulfonyl)benzene: This involves introducing a formyl group (-CHO) onto the aromatic ring of 1-fluoro-3-(methylsulfonyl)benzene. A common method for this transformation is the Vilsmeier-Haack reaction.[1][2][3][4]

  • Oxidation of 2-Fluoro-4-(methylthio)benzaldehyde: This route involves the oxidation of the sulfur atom in 2-fluoro-4-(methylthio)benzaldehyde to a sulfone. This is typically achieved using an oxidizing agent such as hydrogen peroxide.[5][6][7][8]

Q2: What are the potential side products I should be aware of during the synthesis?

The potential side products largely depend on the synthetic route chosen.

  • Via Formylation:

    • Isomeric Products: Formylation at positions other than the desired C2 position.

    • Unreacted Starting Material: Residual 1-fluoro-3-(methylsulfonyl)benzene.

    • Hydrolysis Intermediates: Incomplete hydrolysis of the iminium salt intermediate formed during the Vilsmeier-Haack reaction.[2]

  • Via Oxidation:

    • Incomplete Oxidation Product: 2-Fluoro-4-(methylsulfinyl)benzaldehyde (the corresponding sulfoxide) is a common impurity if the oxidation is not driven to completion.[5][6]

    • Unreacted Starting Material: Residual 2-fluoro-4-(methylthio)benzaldehyde.

Q3: How can I detect and quantify the main product and its impurities?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing the purity of the final product and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water with a small amount of acid like phosphoric acid) and UV detection is a typical setup. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for volatile impurities.

Troubleshooting Guides

Issue 1: Presence of an Unexpected Isomer in the Final Product (Formylation Route)
Symptom Potential Cause Recommended Solution
HPLC or NMR analysis shows a significant peak corresponding to an isomer of the desired product.The formylation reaction conditions (temperature, catalyst, reaction time) may not be optimal for achieving high regioselectivity.Optimize Reaction Conditions: - Lower the reaction temperature to favor the thermodynamically more stable product. - Screen different Lewis acid catalysts for the formylation reaction. - Carefully control the rate of addition of reagents. Purification: - Utilize column chromatography with a carefully selected eluent system to separate the isomers. - Recrystallization from a suitable solvent system may also be effective if the isomers have different solubilities.
Issue 2: Incomplete Oxidation of the Thioether to the Sulfone
Symptom Potential Cause Recommended Solution
HPLC analysis indicates the presence of 2-fluoro-4-(methylsulfinyl)benzaldehyde (sulfoxide intermediate).[5][6]- Insufficient amount of oxidizing agent. - Reaction time is too short. - Reaction temperature is too low.Adjust Reaction Parameters: - Increase the equivalents of the oxidizing agent (e.g., hydrogen peroxide). - Extend the reaction time and monitor the progress by TLC or HPLC. - Increase the reaction temperature, while being mindful of potential side reactions.
Issue 3: Significant Amount of Unreacted Starting Material
Symptom Potential Cause Recommended Solution
A large peak corresponding to the starting material (either 1-fluoro-3-(methylsulfonyl)benzene or 2-fluoro-4-(methylthio)benzaldehyde) is observed in the final product analysis.- Insufficient equivalents of the formylating or oxidizing agent. - Deactivation of the catalyst (in the formylation route). - Inefficient reaction conditions (temperature, time).Drive the Reaction to Completion: - Increase the stoichiometry of the key reagent. - Ensure the catalyst is active and used in the correct amount. - Optimize the reaction temperature and duration based on small-scale test reactions. Purification: - Remove the unreacted starting material via column chromatography or recrystallization.

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis

This is a general protocol and should be optimized for your specific system.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Protocol 2: General Purification by Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The optimal ratio should be determined by Thin Layer Chromatography (TLC) analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pack a glass column with the slurry.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Formylation cluster_1 Route 2: Oxidation start1 1-Fluoro-3-(methylsulfonyl)benzene product This compound start1->product Formylation (e.g., Vilsmeier-Haack) isomer Isomeric Byproduct start1->isomer Side Reaction unreacted1 Unreacted Starting Material start1->unreacted1 Incomplete Reaction start2 2-Fluoro-4-(methylthio)benzaldehyde sulfoxide 2-Fluoro-4-(methylsulfinyl)benzaldehyde (Sulfoxide Intermediate) start2->sulfoxide Oxidation unreacted2 Unreacted Starting Material start2->unreacted2 Incomplete Reaction product2 This compound sulfoxide->product2 Further Oxidation

Caption: Synthetic routes to this compound and potential side products.

Troubleshooting_Workflow check_purity Is Purity > 99%? identify_impurity Identify Major Impurity check_purity->identify_impurity No end Pure Product check_purity->end Yes isomer Isomeric Impurity identify_impurity->isomer Isomer Detected sulfoxide Sulfoxide Impurity identify_impurity->sulfoxide Sulfoxide Detected starting_material Unreacted Starting Material identify_impurity->starting_material Starting Material Detected optimize_formylation Optimize Formylation: - Temperature - Catalyst isomer->optimize_formylation optimize_oxidation Optimize Oxidation: - Oxidant amount - Reaction time/temp sulfoxide->optimize_oxidation drive_reaction Drive Reaction to Completion: - Increase reagent stoichiometry - Check catalyst activity starting_material->drive_reaction purify Purify Product: - Column Chromatography - Recrystallization optimize_formylation->purify optimize_oxidation->purify drive_reaction->purify purify->end

Caption: A logical workflow for troubleshooting impurities in the synthesis.

References

Technical Support Center: Purification of 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist in the purification of 2-Fluoro-4-(methylsulfonyl)benzaldehyde (CAS No. 1197193-11-5) from a crude reaction mixture.

Troubleshooting Guides

This section addresses specific issues users might encounter during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Recrystallization Issues

Question: My recrystallization of this compound resulted in a low yield. What are the common causes and how can I improve it?

Answer: Low recovery during recrystallization is a frequent challenge. Here are several potential causes and corresponding troubleshooting steps:

  • High Solubility in the Chosen Solvent: The compound may be too soluble in the recrystallization solvent, even at low temperatures.

    • Solution: Experiment with different solvents or solvent mixtures. For aromatic sulfones, common recrystallization solvents include ethanol/water, ethyl acetate/hexanes, and isopropanol/water.[1] If your product is too soluble in a particular solvent, try adding a less polar "anti-solvent" dropwise to the heated solution until it becomes slightly turbid, then allow it to cool slowly.[2]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.

    • Solution: Allow the heated solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

  • Insufficient Concentration of the Crude Product: If the initial solution is too dilute, crystallization may not occur or will be incomplete.

    • Solution: Before cooling, gently heat the solution to evaporate some of the solvent to achieve a more concentrated, saturated solution.

  • Presence of Oily Impurities: Oily impurities can sometimes prevent crystal formation.

    • Solution: Try adding a small amount of activated charcoal to the hot solution to adsorb these impurities, followed by hot filtration before cooling.[1]

Question: The product oiled out instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or a large difference between the melting point of the solid and the boiling point of thesolvent.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of a solvent in which the compound is more soluble to reduce the supersaturation.

    • Try a different solvent system. A two-solvent system can be effective.[2] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Reheat to get a clear solution and then cool slowly.

    • Trituration of the oil with a non-polar solvent like hexanes can sometimes induce crystallization.[1]

Column Chromatography Issues

Question: I am experiencing poor separation of this compound from its impurities using column chromatography. What can I do to improve the separation?

Answer: Poor separation on a column can be due to several factors. Consider the following troubleshooting tips:

  • Inappropriate Solvent System (Mobile Phase): The polarity of your mobile phase may not be optimal for separating your compounds.

    • Solution: The key is to find a solvent system that provides a good difference in the retention factor (Rf) values between this compound and its impurities on a Thin Layer Chromatography (TLC) plate before running the column. A good starting point for aromatic sulfones is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] An ideal Rf for the desired compound is typically between 0.2 and 0.4.

  • Improper Column Packing: An improperly packed column with channels or cracks will lead to poor separation.

    • Solution: Ensure the silica gel is uniformly packed as a slurry in the initial mobile phase. Gently tap the column during packing to settle the silica gel and remove any air bubbles.

  • Overloading the Column: Applying too much crude material to the column will result in broad, overlapping bands.

    • Solution: As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel used.

  • Compound Tailing on TLC/Column: The sulfonyl group can sometimes interact with the acidic silica gel, leading to tailing.

    • Solution: Add a small amount of a modifying agent to your mobile phase, such as 0.1-0.5% acetic acid, to improve the peak shape.[1]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude mixture of this compound?

A1: Based on common synthetic routes for similar compounds, potential impurities could include:

  • Starting Materials: Unreacted precursors such as 2-fluoro-4-chlorobenzaldehyde or 2-fluoro-4-(methylthio)benzaldehyde.

  • Intermediates: The corresponding sulfoxide, 2-fluoro-4-(methylsulfinyl)benzaldehyde, if the oxidation of a thioether precursor is incomplete.[3]

  • By-products: Over-oxidation to the corresponding benzoic acid, 2-fluoro-4-(methylsulfonyl)benzoic acid.

Q2: What is a good starting solvent system for recrystallizing this compound?

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most common method. Spot a small amount of each collected fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp (254 nm), as the aromatic ring of the compound is UV-active.

Q4: What analytical technique is best for determining the final purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and accurate method for determining the purity of non-volatile organic compounds like this. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a typical starting point.

Data Presentation

Table 1: Suggested Solvent Systems for Purification

Purification MethodSolvent System (Starting Point)PolarityNotes
RecrystallizationEthanol / WaterPolarGood for many polar organic molecules.[1]
Ethyl Acetate / HexanesMedium / Non-polarEffective for compounds of intermediate polarity.[1]
Isopropanol / WaterPolarAn alternative to ethanol/water.[1]
Column ChromatographyHexanes / Ethyl Acetate (gradient)Non-polar to PolarStart with a low percentage of ethyl acetate and gradually increase the polarity.
Dichloromethane / Methanol (gradient)Medium to High PolarUseful if the compound or impurities are highly polar.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol). Heat the mixture gently until all the solid dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, you can add a small amount of activated charcoal and then perform the hot filtration.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature undisturbed. Crystal formation should begin.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Develop a suitable solvent system using TLC that gives good separation between the desired product and impurities. The target compound should have an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with the least polar composition. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Initial State cluster_purification Purification Method Selection cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 2-Fluoro-4- (methylsulfonyl)benzaldehyde Recrystallization Recrystallization Crude->Recrystallization High initial purity (>90%) ColumnChrom Column Chromatography Crude->ColumnChrom Complex mixture or oily crude TLC TLC Analysis Recrystallization->TLC Check Purity PureProduct Pure Product (>99% Purity) Recrystallization->PureProduct Successful Crystallization ColumnChrom->TLC Monitor Fractions ColumnChrom->PureProduct Successful Separation HPLC HPLC Analysis TLC->HPLC Confirm Purity of Combined Fractions HPLC->PureProduct Meets Specification

Caption: A decision workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 2-Fluoro-4-(methylsulfonyl)benzaldehyde.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My this compound will not dissolve in the recrystallization solvent, even with heating. What should I do?

A1: This issue typically arises from using a solvent with inappropriate polarity. The methylsulfonyl group imparts significant polarity to the molecule.[1]

  • Solution:

    • Increase the polarity of your solvent system. If you are using a non-polar solvent, try a more polar solvent like isopropanol, ethanol, or ethyl acetate.

    • Consider using a solvent mixture. You can add a more polar solvent to your current solvent until the compound dissolves at an elevated temperature.

Q2: The compound oiled out instead of forming crystals. How can I fix this?

A2: Oiling out occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.

  • Solution:

    • Lower the temperature at which the solution becomes saturated. You can do this by adding more solvent.

    • Try a solvent with a lower boiling point.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal.

Q3: After cooling, no crystals have formed. What is the problem?

A3: This is a common issue that can be caused by several factors, including the use of an inappropriate solvent or the solution not being sufficiently saturated.

  • Solution:

    • Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. Experiment with different solvents or solvent mixtures. For a similar compound, 2-fluoro-4-hydroxybenzaldehyde, isopropyl ether has been suggested for recrystallization.[2] You could also try adding a less polar "anti-solvent" dropwise to the solution until it becomes slightly turbid, then allow it to cool slowly.[2]

    • Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent to create a more concentrated, saturated solution.

    • Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.

    • Cooling Rate: Ensure the solution is cooling slowly. Rapid cooling can sometimes inhibit crystal formation.[2]

Q4: The recrystallization resulted in a very low yield. How can I improve it?

A4: Low recovery is a frequent challenge in recrystallization.

  • Solution:

    • Solubility: You might be using a solvent in which your compound is too soluble. This will result in a significant amount of the compound remaining in the mother liquor. Use a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.

    • Cooling: Ensure you have allowed sufficient time for crystallization and that the final cooling is done in an ice bath to maximize precipitation.

    • Filtration: Minimize the loss of product during filtration by washing the crystals with a minimal amount of ice-cold recrystallization solvent.

Q5: The purified crystals are still colored. How can I remove colored impurities?

A5: Colored impurities can often be removed by treating the solution with activated charcoal.

  • Solution:

    • After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution.

    • Keep the solution heated for a few minutes while stirring.

    • Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

    • Allow the clear filtrate to cool and crystallize.

Experimental Protocol: General Recrystallization Procedure

This is a general protocol and may require optimization based on the specific impurities present in your crude this compound.

  • Solvent Selection: Choose a suitable solvent or solvent system. Based on the polarity of the target compound, solvents like isopropanol, ethanol, or ethyl acetate are good starting points. The ideal solvent should dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Potential Impurities

Potential Process-Related Impurities:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Over-alkylation or Over-oxidation Products: Impurities formed by further reaction of the desired product.

Potential Degradation Products:

  • Oxidation Product: 2-Fluoro-4-(methylsulfonyl)benzoic acid may form from the oxidation of the aldehyde group.

  • Hydrolysis Products: Depending on the synthetic route and storage conditions, hydrolysis of parts of the molecule could occur.

Data Presentation

Qualitative Solubility Profile of this compound

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)Likely Soluble, especially with heatingThe polar sulfonyl and aldehyde groups can hydrogen bond with protic solvents.
Polar Aprotic (e.g., Acetone, Ethyl Acetate)Likely SolubleThe polar nature of the molecule will interact favorably with polar aprotic solvents.
Non-Polar (e.g., Hexane, Toluene)Likely Sparingly Soluble to InsolubleThe high polarity of the methylsulfonyl group will limit solubility in non-polar solvents.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve oiling_out Compound Oils Out dissolve->oiling_out no_crystals No Crystals Form Upon Cooling dissolve->no_crystals Cool colored_crystals Crystals are Colored dissolve->colored_crystals Crystals Form oiling_out->no_crystals No add_more_solvent Add More Solvent oiling_out->add_more_solvent Yes low_yield Low Yield of Crystals no_crystals->low_yield Crystals eventually form change_solvent Change Solvent no_crystals->change_solvent Wrong Solvent? concentrate Concentrate Solution no_crystals->concentrate Too Dilute? induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization No Nucleation? success Pure Crystals Obtained low_yield->success Yield Improved low_yield->change_solvent Too Soluble? slow_cooling Ensure Slow Cooling low_yield->slow_cooling Cooling too fast? colored_crystals->success No charcoal Add Activated Charcoal & Hot Filter colored_crystals->charcoal Yes add_more_solvent->dissolve change_solvent->start concentrate->dissolve induce_crystallization->no_crystals slow_cooling->low_yield charcoal->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Purification of 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Fluoro-4-(methylsulfonyl)benzaldehyde using column chromatography. The following information offers a general experimental protocol, troubleshooting advice, and frequently asked questions.

Experimental Protocol: Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound by column chromatography. Optimization may be required based on the specific impurity profile of the crude material.

Materials:

  • Crude this compound

  • Silica gel (standard grade, 60 Å pore size)

  • Solvents (Hexane, Ethyl Acetate, Dichloromethane - all HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Chromatography column

  • Collection tubes

  • Standard laboratory glassware and equipment

Procedure:

  • TLC Analysis: Before performing column chromatography, it is crucial to determine an appropriate solvent system using Thin Layer Chromatography (TLC).

    • Dissolve a small amount of the crude material in a suitable solvent such as dichloromethane.

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate using various solvent systems with increasing polarity (e.g., different ratios of Hexane:Ethyl Acetate).

    • The ideal solvent system will provide good separation between the desired product and impurities, with the product having a Retention Factor (Rf) value between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, may be necessary for optimal separation. For example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

    • Collect the eluent in fractions.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary:

ParameterRecommended Condition/ValueNotes
Stationary Phase Silica Gel (60 Å)Standard grade is typically sufficient.
Mobile Phase Hexane / Ethyl AcetateThe ratio should be optimized based on TLC analysis. A starting point could be 9:1 Hexane:Ethyl Acetate, gradually increasing the ethyl acetate concentration.
Sample Load 1-5% of silica gel weightOverloading the column can lead to poor separation.

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during the column chromatography of this compound.

Frequently Asked Questions:

  • Q1: How do I determine the correct solvent system for my column?

    • A1: The ideal solvent system should be determined by TLC analysis prior to running the column.[1][2] Aim for a solvent mixture that gives your target compound an Rf value between 0.2 and 0.4, with good separation from impurities.

  • Q2: My compound is not moving off the baseline on the TLC plate. What should I do?

    • A2: This indicates that the solvent system is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase.

  • Q3: My compound runs at the solvent front on the TLC plate. What does this mean?

    • A3: This suggests the solvent system is too polar. Increase the proportion of the less polar solvent (e.g., hexane).

  • Q4: How can I visualize this compound on a TLC plate?

    • A4: Due to its aromatic structure, this compound should be visible under a UV lamp (254 nm).[1] Additionally, stains that react with aldehydes, such as a 2,4-dinitrophenylhydrazine (DNPH) stain, can be used.[1]

Troubleshooting Specific Issues:

  • Issue: Poor separation of the product from impurities.

    • Solution:

      • Optimize the Mobile Phase: The polarity of the solvent system is critical for good separation.[1] Experiment with different solvent ratios based on preliminary TLC analysis. A shallower gradient during elution can also improve separation.

      • Check for Column Overloading: Applying too much crude material can result in broad, overlapping bands.[1] A general guideline is to load 1-5% of crude material relative to the weight of the silica gel.[1]

      • Ensure Proper Column Packing: An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly.

  • Issue: The product is eluting with "tailing" on the TLC and column.

    • Solution: Tailing can occur due to strong interactions between the compound and the acidic silica gel. While the sulfonyl and fluoro groups are not strongly acidic or basic, the aldehyde functionality can sometimes interact with the stationary phase. Adding a small amount (0.5-1%) of a modifier like triethylamine or acetic acid to the mobile phase can help to reduce tailing.[1]

  • Issue: Low recovery of the purified product.

    • Solution:

      • Check for Irreversible Adsorption: The compound may be strongly adsorbed to the silica gel. Ensure complete elution by using a more polar solvent system at the end of the chromatography.

      • Verify Fraction Analysis: Double-check the TLC analysis of all collected fractions to ensure that no product-containing fractions were discarded.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC 1. TLC Analysis (Determine Solvent System) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

References

Technical Support Center: Synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde, particularly in addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a two-step process. The first step is the synthesis of the thioether precursor, 2-Fluoro-4-(methylthio)benzaldehyde. This is typically achieved through a nucleophilic aromatic substitution reaction on a suitable starting material like 2-fluoro-4-bromobenzaldehyde with a methylthiolate source. The second step is the selective oxidation of the thioether to the corresponding sulfone, this compound.

Q2: What are the critical factors influencing the yield of the final product?

A2: Several factors can impact the overall yield, including the purity of the starting materials, the choice of reagents and solvents, reaction temperature, and reaction time. In the oxidation step, the choice of oxidizing agent and control of stoichiometry are crucial to prevent over-oxidation or incomplete reaction.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the thioether formation and the oxidation step. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed to quantify the conversion of starting material and the formation of the product and any byproducts.

Q4: What are the common impurities I might encounter?

A4: In the first step, unreacted starting material (e.g., 2-fluoro-4-bromobenzaldehyde) may be present. In the oxidation step, common impurities include the corresponding sulfoxide (incomplete oxidation) and potentially over-oxidized products if the reaction is not carefully controlled.

Troubleshooting Guide

Low Yield in the Synthesis of 2-Fluoro-4-(methylthio)benzaldehyde (Step 1)

Question: My reaction to form the thioether from 2-fluoro-4-bromobenzaldehyde shows low conversion. What are the possible causes and solutions?

Answer:

  • Issue: Incomplete Reaction.

    • Possible Cause 1: Inactive Catalyst or Reagents. The palladium catalyst (if used) may have lost activity, or the sodium thiomethoxide solution may have degraded.

    • Solution: Use freshly prepared or properly stored sodium thiomethoxide. If using a palladium-catalyzed reaction, ensure the catalyst is of high quality and the ligand is pure.

    • Possible Cause 2: Insufficient Reaction Time or Temperature. The reaction may not have reached completion.

    • Solution: Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider a moderate increase in temperature, but be cautious of potential side reactions.

  • Issue: Formation of Side Products.

    • Possible Cause: Competing side reactions, such as debromination or reactions involving the aldehyde group, may occur.

    • Solution: Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. The choice of solvent and base can also influence the reaction pathway; consider screening different conditions.

Low Yield in the Oxidation of 2-Fluoro-4-(methylthio)benzaldehyde to the Sulfone (Step 2)

Question: I am getting a low yield of the final sulfone product during the oxidation step. What should I investigate?

Answer:

  • Issue: Incomplete Oxidation (Presence of Sulfoxide).

    • Possible Cause 1: Insufficient Oxidizing Agent. The stoichiometry of the oxidizing agent may be too low.

    • Solution: Increase the equivalents of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide) incrementally. Monitor the reaction closely by TLC to avoid over-oxidation.

    • Possible Cause 2: Low Reaction Temperature or Short Reaction Time. The reaction conditions may not be sufficient for complete conversion.

    • Solution: Increase the reaction time or moderately elevate the temperature. For oxidations with hydrogen peroxide, a catalytic amount of an acid or a specific catalyst might be necessary to drive the reaction to completion.

  • Issue: Over-oxidation or Degradation.

    • Possible Cause: The reaction conditions are too harsh, leading to the formation of undesired byproducts or degradation of the product. The aldehyde group can be sensitive to some oxidizing agents.

    • Solution: Use a milder oxidizing agent or perform the reaction at a lower temperature. Slow, portion-wise addition of the oxidizing agent can help to control the reaction exotherm and improve selectivity.

  • Issue: Difficult Purification.

    • Possible Cause: The product may be difficult to separate from the starting material or the sulfoxide intermediate due to similar polarities.

    • Solution: Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization from a suitable solvent system can also be an effective purification method.[1]

Data Presentation

The following table summarizes typical conditions for the oxidation of aryl thioethers to sulfones, which can be adapted for the synthesis of this compound.

Oxidizing AgentCatalyst/SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
m-CPBA (meta-Chloroperoxybenzoic acid)Dichloromethane0 to room temp.1 - 6> 90General knowledge
H₂O₂ (30%)Acetic AcidRoom temp. to 602 - 2485 - 95General knowledge
Oxone® (Potassium peroxymonosulfate)Methanol/WaterRoom temp.1 - 4> 90General knowledge

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-(methylthio)benzaldehyde

This protocol is a general procedure and may require optimization.

Materials:

  • 2-Fluoro-4-bromobenzaldehyde

  • Sodium thiomethoxide

  • Palladium(II) acetate (optional, for catalytic method)

  • Xantphos (or other suitable ligand, optional)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 2-fluoro-4-bromobenzaldehyde and the chosen solvent.

  • If using a catalytic method, add the palladium catalyst and ligand.

  • Add sodium thiomethoxide portion-wise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidation to this compound

This protocol describes a general oxidation using m-CPBA.

Materials:

  • 2-Fluoro-4-(methylthio)benzaldehyde

  • m-CPBA (meta-Chloroperoxybenzoic acid)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 2-Fluoro-4-(methylthio)benzaldehyde in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of m-CPBA (approximately 2.2 equivalents) in DCM dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

Synthesis_Pathway 2-Fluoro-4-bromobenzaldehyde 2-Fluoro-4-bromobenzaldehyde Thioether_Formation Step 1: Thioether Formation 2-Fluoro-4-bromobenzaldehyde->Thioether_Formation NaSMe 2-Fluoro-4-(methylthio)benzaldehyde 2-Fluoro-4-(methylthio)benzaldehyde Thioether_Formation->2-Fluoro-4-(methylthio)benzaldehyde Oxidation Step 2: Oxidation 2-Fluoro-4-(methylthio)benzaldehyde->Oxidation [O] This compound This compound Oxidation->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckStep Which Step? Start->CheckStep Step1 Step 1: Thioether Formation CheckStep->Step1 Step 1 Step2 Step 2: Oxidation CheckStep->Step2 Step 2 Step1_Issue Issue in Step 1? Step1->Step1_Issue Step2_Issue Issue in Step 2? Step2->Step2_Issue IncompleteRxn1 Incomplete Reaction Step1_Issue->IncompleteRxn1 Low Conversion SideProducts1 Side Products Step1_Issue->SideProducts1 Byproducts IncompleteOx Incomplete Oxidation (Sulfoxide present) Step2_Issue->IncompleteOx Starting Material/ Sulfoxide Present OverOx Over-oxidation/ Degradation Step2_Issue->OverOx Multiple Spots/ Baseline PurificationIssue Purification Issues Step2_Issue->PurificationIssue Co-elution Solution1a Check Reagents/ Increase Time/Temp IncompleteRxn1->Solution1a Solution1b Inert Atmosphere/ Optimize Conditions SideProducts1->Solution1b Solution2a Increase Oxidant/ Increase Time/Temp IncompleteOx->Solution2a Solution2b Milder Conditions/ Slow Addition OverOx->Solution2b Solution2c Optimize Chromatography/ Try Recrystallization PurificationIssue->Solution2c

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Byproduct Formation in 2-Fluoro-4-(methylsulfonyl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-4-(methylsulfonyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to byproduct formation in your experiments.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science due to its unique electronic properties and reactive functional groups. The presence of a highly activating methylsulfonyl group and a fluorine atom renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), while the aldehyde functionality allows for a wide range of transformations. However, these same features can also lead to the formation of undesired byproducts. This guide provides practical advice to help you anticipate, identify, and minimize these side reactions, ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: The primary reaction pathways for this molecule involve its two key functional groups: the aldehyde and the activated aromatic ring. The most common transformations include:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluoride ion by a nucleophile.

  • Condensation Reactions: Such as Knoevenagel or aldol condensations involving the aldehyde group.

  • Oxidation: Conversion of the aldehyde to a carboxylic acid.

  • Reduction: Transformation of the aldehyde to an alcohol.

  • Reductive Amination: Conversion of the aldehyde to an amine.

Q2: I am seeing a significant amount of a dimeric-looking byproduct in my SNAr reaction. What could it be?

A2: This is a common issue, especially if your reaction conditions are not strictly anhydrous or if your nucleophile has a hydroxyl group. The likely culprit is the formation of a bis-ether byproduct where a molecule of water or your nucleophile's hydroxyl group acts as a nucleophile to displace the fluoride on two molecules of the starting material, linking them together. To mitigate this, ensure your solvent and reagents are thoroughly dried and consider using a non-nucleophilic base.

Q3: My condensation reaction is sluggish and gives a poor yield. What can I do?

A3: The electrophilicity of the aldehyde in this compound is generally high. If you are experiencing a sluggish reaction, consider the following:

  • Catalyst: Ensure you are using an appropriate catalyst. For Knoevenagel condensations, a weak base like piperidine or pyrrolidine is often effective.[1][2]

  • Solvent: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like DMSO or DMF can be effective.

  • Temperature: Gently heating the reaction mixture can often increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.

Q4: I am trying to oxidize the aldehyde to a carboxylic acid, but I am getting a complex mixture of products. What is happening?

A4: Oxidation of aromatic aldehydes can sometimes be complicated by over-oxidation or side reactions with other functional groups. Common issues include:

  • Decarboxylation: If the reaction is performed at high temperatures, the resulting benzoic acid may be susceptible to decarboxylation.

  • Reaction with the Sulfonyl Group: While generally stable, very harsh oxidizing conditions could potentially affect the methylsulfonyl group.

  • Incomplete Reaction: Insufficient oxidant or reaction time will leave unreacted starting material.

It is crucial to use a selective oxidizing agent and carefully control the reaction conditions.

Troubleshooting Guides by Reaction Type

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack. The strong electron-withdrawing methylsulfonyl group further enhances this reactivity, particularly from the para position.

Common Byproducts and Their Causes:

ByproductPotential Cause(s)Proposed Solution(s)
Hydrolysis Product: 2-Hydroxy-4-(methylsulfonyl)benzaldehydePresence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry glassware thoroughly.
Dimeric Ether Byproduct Reaction with trace water or a hydroxyl-containing nucleophile.Ensure anhydrous conditions. If the nucleophile has a hydroxyl group, consider protecting it before the reaction.
Products of Reaction with Solvent Use of a nucleophilic solvent (e.g., alcohols at high temperatures).Choose a non-nucleophilic solvent such as DMF, DMSO, or THF.
Unreacted Starting Material Insufficient nucleophile, low reaction temperature, or short reaction time.Increase the equivalents of the nucleophile, raise the temperature, or extend the reaction time. Monitor by TLC.

Protocol for a Typical SNAr Reaction with an Amine:

  • To a solution of this compound (1.0 eq) in anhydrous DMSO (0.5 M), add the amine nucleophile (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

SNAr_Troubleshooting

Condensation Reactions (e.g., Knoevenagel Condensation)

The aldehyde group is susceptible to condensation with active methylene compounds in the presence of a basic catalyst.

Common Byproducts and Their Causes:

ByproductPotential Cause(s)Proposed Solution(s)
Michael Adduct The product of the Knoevenagel condensation can sometimes react with another equivalent of the active methylene compound.Use a 1:1 stoichiometry of reactants. Control the reaction temperature.
Self-Condensation Product (Aldol) Although less common for aromatic aldehydes, self-condensation can occur under certain conditions.Use a mild base and control the reaction temperature.
Cannizzaro Reaction Products In the presence of a strong base, disproportionation to the corresponding alcohol and carboxylic acid can occur.[3]Use a weak base (e.g., piperidine, pyrrolidine) instead of a strong base (e.g., NaOH, KOH).
Unreacted Starting Material Ineffective catalyst, low temperature, or insufficient reaction time.Screen different catalysts, consider gentle heating, and monitor the reaction to completion.

Protocol for a Knoevenagel Condensation:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.0 eq) in ethanol (0.5 M).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The product is often a solid that precipitates from the reaction mixture.

  • If precipitation occurs, filter the solid and wash with cold ethanol.

  • If the product remains in solution, remove the solvent under reduced pressure and purify by column chromatography or recrystallization.

Knoevenagel_Byproducts

Oxidation of the Aldehyde

The oxidation of the aldehyde to a carboxylic acid is a common transformation.

Common Byproducts and Their Causes:

ByproductPotential Cause(s)Proposed Solution(s)
Unreacted Starting Material Insufficient oxidizing agent, low temperature, or short reaction time.Use a slight excess of the oxidizing agent and ensure the reaction goes to completion by TLC.
Over-oxidation Products Use of harsh oxidizing agents or prolonged reaction times at high temperatures.Choose a milder, more selective oxidizing agent (e.g., sodium chlorite).
Benzylic Alcohol If a disproportionation reaction (Cannizzaro) occurs under basic conditions.Perform the oxidation under neutral or acidic conditions if possible.

Protocol for Oxidation to Carboxylic Acid:

  • Dissolve this compound (1.0 eq) in a mixture of t-butanol and water.

  • Add 2-methyl-2-butene (a chlorine scavenger) followed by a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with sodium sulfite solution.

  • Acidify the mixture with HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Reduction of the Aldehyde

The aldehyde can be readily reduced to the corresponding primary alcohol.

Common Byproducts and Their Causes:

ByproductPotential Cause(s)Proposed Solution(s)
Over-reduction Products Use of a very strong reducing agent that may affect the sulfonyl group (unlikely but possible).Use a mild and selective reducing agent like sodium borohydride.
Unreacted Starting Material Insufficient reducing agent or incomplete reaction.Use a slight excess of the reducing agent and monitor the reaction to completion.

Protocol for Reduction to Alcohol:

  • Dissolve this compound (1.0 eq) in methanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise.

  • Stir the reaction at 0 °C to room temperature until complete.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the alcohol.

References

Technical Support Center: Synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during the synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in the synthesis of this compound?

A rapid or gradual loss of catalytic activity during the synthesis of this compound can often be attributed to catalyst poisoning. Potential poisons can be introduced through impure reactants, solvents, or reaction byproducts. Given the structure of the target molecule, which contains sulfur, and common synthetic routes, particular attention should be paid to sulfur-containing compounds, as well as water and nitrogen-containing functional groups, which are known to poison common catalysts like palladium.[1][2][3]

Q2: Which catalysts are typically used for reactions that might be part of the synthesis of this compound, and which are susceptible to poisoning?

The synthesis of this compound likely involves steps such as oxidation of a corresponding thioether to a sulfone, and potentially cross-coupling reactions to introduce the formyl group. Catalysts used in these transformations, such as palladium, rhodium, or ruthenium complexes, are susceptible to poisoning.[4] For instance, palladium catalysts are notoriously sensitive to sulfur compounds, which can be present as impurities in starting materials or reagents.[1]

Q3: How can I detect catalyst poisoning in my reaction?

Catalyst poisoning can manifest in several ways:

  • Reduced reaction rate or incomplete conversion: The reaction slows down significantly or stalls before all the starting material is consumed.

  • Decreased product yield: The amount of this compound obtained is lower than expected.

  • Change in selectivity: An increase in the formation of side products is observed.[5]

  • Visual changes in the catalyst: The appearance of the catalyst (e.g., color, texture) may change.

Modern diagnostic tools such as Infrared (IR) spectroscopy and X-ray photoelectron spectroscopy (XPS) can provide insights into the chemical state of a catalyst's surface to detect the presence of poisons.[2]

Q4: What are the general strategies to mitigate catalyst poisoning?

Several strategies can be employed to prevent or lessen the effects of catalyst poisoning:[6][7]

  • Feed purification: Removing potential poisons from reactants and solvents is a highly effective preventative measure. This can be achieved through techniques like distillation, recrystallization, or passing through a column of activated alumina or charcoal.[6]

  • Catalyst modification: The catalyst's structure or composition can be altered to make it more resistant to specific poisons.

  • Optimization of operating conditions: Adjusting reaction parameters such as temperature, pressure, and reactant concentrations can sometimes minimize poison formation or its interaction with the catalyst.

Troubleshooting Guides

Issue 1: Rapid Loss of Catalyst Activity

Symptoms:

  • The reaction stops or becomes extremely slow shortly after initiation.

  • A significant amount of starting material remains unreacted.

Possible Cause:

  • Acute Catalyst Poisoning: This is often due to the presence of potent catalyst poisons in the reactants or solvent.

Troubleshooting Workflow:

References

Technical Support Center: Production of 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde. Our focus is on minimizing impurities to ensure the highest quality final product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective two-step synthetic route involves:

  • Formylation: The synthesis of the intermediate, 2-fluoro-4-(methylthio)benzaldehyde, typically via a Rieche formylation of 3-fluorothioanisole using dichloromethyl methyl ether and a Lewis acid catalyst.[1][2]

  • Oxidation: The subsequent oxidation of the thioether intermediate to the desired sulfone product, this compound. Common oxidizing agents for this step include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).[3][4]

Q2: What are the most common impurities encountered in this synthesis?

The most likely impurities can be categorized by their origin in the two-step synthesis:

  • From the Formylation Step:

    • Unreacted 3-fluorothioanisole: Incomplete reaction.

    • Regioisomers: Such as 4-fluoro-2-(methylthio)benzaldehyde, arising from formylation at a different position on the aromatic ring.

    • Di-formylated byproducts: Where two aldehyde groups are introduced onto the aromatic ring.

  • From the Oxidation Step:

    • Unreacted 2-fluoro-4-(methylthio)benzaldehyde: Incomplete oxidation.

    • 2-Fluoro-4-(methylsulfinyl)benzaldehyde (Sulfoxide): A common byproduct of incomplete oxidation.[5]

    • Over-oxidation byproducts: Though less common for sulfone synthesis, harsh conditions could potentially lead to oxidation of the aldehyde group to a carboxylic acid.

Q3: How can I purify the final this compound product?

Recrystallization is a highly effective method for purifying the final solid product.[6] The choice of solvent is critical; a solvent should be selected in which the desired product is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.[6] For compounds of this nature, solvents like isopropyl ether or ethanol/water mixtures may be suitable starting points for screening.[7] Column chromatography can also be employed for purification, especially for removing closely related impurities.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Formylation Step: Synthesis of 2-fluoro-4-(methylthio)benzaldehyde

Problem 1: Low yield of the desired 2-fluoro-4-(methylthio)benzaldehyde product.

  • Question: My formylation reaction is resulting in a low yield of the target intermediate. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in a Rieche formylation can stem from several factors:

    • Inactive Lewis Acid: The Lewis acid catalyst (e.g., TiCl₄, SnCl₄) is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Insufficient Reagent: The stoichiometry of the formylating agent (dichloromethyl methyl ether) and the Lewis acid is crucial. Ensure the correct molar ratios are being used.

    • Suboptimal Temperature: The reaction temperature can significantly impact the reaction rate and the formation of side products. Experiment with a range of temperatures to find the optimal conditions for your specific setup.

    • Poor Quenching and Work-up: The reaction should be carefully quenched, typically with ice water, and the product extracted efficiently.[8]

Problem 2: Presence of significant amounts of isomeric impurities.

  • Question: My product contains a significant amount of a regioisomer. How can I improve the regioselectivity of the formylation?

  • Answer: The regioselectivity of the Rieche formylation is influenced by the directing effects of the substituents on the aromatic ring and the reaction conditions.

    • Lewis Acid Choice: The choice of Lewis acid can influence the steric hindrance and electronic environment of the reaction, thereby affecting regioselectivity.[9]

    • Temperature Control: Lowering the reaction temperature may enhance the selectivity of the reaction.

    • Purification: While optimizing the reaction is ideal, purification by column chromatography is often necessary to separate regioisomers.

Oxidation Step: Synthesis of this compound

Problem 3: Incomplete oxidation, resulting in a mixture of starting material and the sulfoxide impurity.

  • Question: My final product is contaminated with the starting thioether and the intermediate sulfoxide. How can I drive the reaction to completion?

  • Answer: Incomplete oxidation is a common issue. Consider the following troubleshooting steps:

    • Stoichiometry of the Oxidant: Ensure at least two equivalents of the oxidizing agent (e.g., H₂O₂) are used per equivalent of the thioether to facilitate the conversion to the sulfone.

    • Reaction Time and Temperature: The oxidation of a sulfoxide to a sulfone can be slower than the initial oxidation of the thioether.[5] Increasing the reaction time or temperature may be necessary. Monitor the reaction progress by TLC or HPLC.

    • Choice of Oxidant: Some oxidizing agents are more potent than others. If H₂O₂ is not effective, consider using a stronger oxidant like m-CPBA.[4]

    • Catalyst: For H₂O₂ oxidations, the use of a catalyst, such as a metal oxide or a carboxylic acid, can significantly increase the reaction rate.[3][8]

Problem 4: Low recovery after recrystallization.

  • Question: I am losing a significant amount of my product during recrystallization. How can I improve the recovery?

  • Answer: Low recovery during recrystallization is often due to the high solubility of the product in the chosen solvent, even at low temperatures.[7]

    • Solvent Screening: Experiment with different solvents or solvent mixtures.

    • Use of an Anti-Solvent: If your product is too soluble in a particular solvent, you can try adding a less polar "anti-solvent" dropwise to the heated solution until it becomes slightly turbid, then allow it to cool slowly.[7]

    • Controlled Cooling: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[7]

    • Concentration of the Solution: If the initial solution is too dilute, crystallization may be incomplete. Gently heat the solution to evaporate some of the solvent to achieve a more concentrated, saturated solution before cooling.[7]

Quantitative Data Presentation

The following tables provide illustrative data on how reaction conditions can influence product purity. These are representative examples and may need to be optimized for your specific experimental setup.

Table 1: Effect of Oxidizing Agent on the Purity of this compound

Oxidizing Agent (Equivalents)Reaction Time (hours)Purity of Product (%)Sulfoxide Impurity (%)Unreacted Thioether (%)
H₂O₂ (2.2)692.56.11.4
H₂O₂ (2.2)1297.81.50.7
m-CPBA (2.1)498.51.00.5
m-CPBA (2.1)899.10.60.3

Table 2: Influence of Recrystallization Solvent on Final Product Purity

Recrystallization SolventInitial Purity (%)Final Purity (%)Recovery (%)
Isopropyl Ether95.299.185
Ethanol/Water (80:20)95.298.890
Ethyl Acetate/Hexane95.299.382

Experimental Protocols

Protocol 1: Synthesis of 2-fluoro-4-(methylthio)benzaldehyde (Rieche Formylation)
  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-fluorothioanisole (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Lewis Acid: Slowly add titanium tetrachloride (TiCl₄, 1.1 eq) to the stirred solution.

  • Addition of Formylating Agent: Add dichloromethyl methyl ether (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Oxidation)
  • Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-4-(methylthio)benzaldehyde (1.0 eq) in glacial acetic acid.

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide (H₂O₂, 2.2 eq) to the solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water. The solid product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., isopropyl ether).

Visualizations

experimental_workflow cluster_formylation Step 1: Formylation cluster_oxidation Step 2: Oxidation cluster_purification Step 3: Purification A 3-Fluorothioanisole B Rieche Formylation (Dichloromethyl methyl ether, TiCl4) A->B C Crude 2-fluoro-4- (methylthio)benzaldehyde B->C D Oxidation (H2O2 or m-CPBA) C->D E Crude 2-Fluoro-4- (methylsulfonyl)benzaldehyde D->E F Recrystallization or Column Chromatography E->F G Pure 2-Fluoro-4- (methylsulfonyl)benzaldehyde F->G

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_oxidation_impurities Oxidation-Related Impurities cluster_formylation_impurities Formylation-Related Impurities start Impurity Detected in Final Product impurity_type Identify Impurity Type (e.g., via HPLC-MS) start->impurity_type sulfoxide Sulfoxide Impurity impurity_type->sulfoxide Sulfoxide thioether Unreacted Thioether impurity_type->thioether Thioether regioisomer Regioisomer impurity_type->regioisomer Regioisomer starting_material Unreacted Starting Material impurity_type->starting_material Formylation Starting Material solution_oxidation Increase oxidant equivalents Increase reaction time/temp Change oxidant sulfoxide->solution_oxidation thioether->solution_oxidation solution_formylation Optimize formylation conditions (temp, stoichiometry) Improve purification regioisomer->solution_formylation starting_material->solution_formylation

Caption: Troubleshooting logic for impurity identification and resolution.

References

Technical Support Center: Synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and workup of 2-Fluoro-4-(methylsulfonyl)benzaldehyde. The primary synthetic route covered is the oxidation of 2-Fluoro-4-(methylthio)benzaldehyde.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the synthesis and purification of this compound, offering potential causes and solutions in a question-and-answer format.

Reaction Monitoring & Completion

Question: My reaction appears to be incomplete, with starting material (2-Fluoro-4-(methylthio)benzaldehyde) still present after the expected reaction time. What could be the issue?

Answer: Incomplete conversion is a common issue in the oxidation of thioethers. Here are several potential causes and troubleshooting steps:

  • Insufficient Oxidant: The stoichiometry of the oxidizing agent is crucial. Commercially available oxidants like meta-chloroperoxybenzoic acid (m-CPBA) can have a purity of around 70-75%, which should be accounted for when calculating the required amount.[1]

    • Solution: Consider using a slight excess of the oxidizing agent (e.g., 2.2-2.5 equivalents for the oxidation to the sulfone) to ensure the reaction goes to completion.[1] If possible, the purity of the m-CPBA can be determined by titration.[1]

  • Reaction Temperature: The oxidation may be too slow at lower temperatures.

    • Solution: If the reaction is proceeding sluggishly at room temperature, consider gently heating the reaction mixture. However, be cautious as higher temperatures can sometimes lead to side reactions.

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its reaction with the oxidant.

    • Solution: Ensure the starting material is completely dissolved before adding the oxidant. If solubility is an issue, a different solvent or a co-solvent system may be necessary.

Workup & Purification

Question: I am having difficulty removing the m-chlorobenzoic acid byproduct during the workup. How can I effectively remove it?

Answer: The acidic byproduct from m-CPBA oxidation can sometimes be challenging to remove completely. Here are some effective strategies:

  • Aqueous Base Wash: A thorough wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is the standard method for removing acidic byproducts.

    • Solution: Perform multiple washes with the basic solution and check the pH of the aqueous layer to ensure it is basic. Vigorous stirring during the wash is essential to ensure complete neutralization and extraction of the acidic byproduct into the aqueous phase.

  • Precipitation: In some cases, the benzoic acid byproduct can be precipitated out of the reaction mixture before the aqueous workup.

    • Solution: Cooling the reaction mixture to 0°C may cause the m-chlorobenzoic acid to precipitate, which can then be removed by filtration.[2]

  • Column Chromatography: If the acidic byproduct persists after the aqueous workup, it can typically be separated by flash column chromatography.

    • Solution: m-Chlorobenzoic acid is generally more polar than the desired sulfone product and will have a different retention factor (Rf) on a TLC plate, allowing for effective separation by column chromatography.[2]

Question: My product oiled out during recrystallization. What should I do?

Answer: "Oiling out," where the product separates as a liquid instead of crystals, can be a frustrating issue during purification. Here are some common causes and solutions:

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for the recrystallization of your compound.

    • Solution: Experiment with different solvent systems. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For similar aldehydes, isopropyl ether has been used successfully.[3] A two-solvent system, where a "good" solvent is paired with a "poor" solvent (an anti-solvent), can also be effective.[3]

  • Cooling Rate is Too Fast: Rapidly cooling the solution can lead to the formation of an oil instead of crystals.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.[3]

  • Presence of Impurities: Oily impurities can inhibit crystallization.

    • Solution: If you suspect the presence of oily impurities, you can try treating the hot solution with a small amount of activated charcoal to adsorb them, followed by a hot filtration before allowing the solution to cool.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the oxidation of the corresponding thioether, 2-Fluoro-4-(methylthio)benzaldehyde. This is typically achieved using a peroxyacid like m-CPBA or other oxidizing agents such as hydrogen peroxide in the presence of a catalyst.[4]

Q2: How can I monitor the progress of the oxidation reaction?

A2: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The starting thioether, the intermediate sulfoxide (if formed), and the final sulfone product will have different polarities and therefore different Rf values on a TLC plate. This allows you to track the disappearance of the starting material and the formation of the product.

Q3: Are there any potential side reactions to be aware of during the synthesis?

A3: Yes, there are a few potential side reactions:

  • Over-oxidation: If the reaction is not carefully controlled, the aldehyde group could be oxidized to a carboxylic acid. This is more likely with stronger oxidizing agents or under harsh reaction conditions.

  • Incomplete oxidation: If an insufficient amount of oxidant is used, the reaction may stop at the intermediate sulfoxide stage.

  • Reaction with other functional groups: If your starting material contains other sensitive functional groups (e.g., alkenes), they may also be oxidized by m-CPBA.[1]

Q4: What is a suitable recrystallization solvent for this compound?

A4: While a specific solvent for this exact compound is not widely reported, for similar aromatic aldehydes and sulfones, solvents like isopropyl ether, ethanol, or a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane) are often effective.[3] The ideal solvent system should be determined experimentally.

Q5: What are the expected yield and purity for this synthesis?

Data Presentation

The following table summarizes typical quantitative data for the oxidation of an aryl thioether to the corresponding sulfone, which can be used as a general guideline for the synthesis of this compound.

ParameterTypical Value/RangeNotes
Reactant Ratios
2-Fluoro-4-(methylthio)benzaldehyde1.0 equivalentStarting material
m-CPBA (70-75% purity)2.2 - 2.5 equivalentsTo ensure complete conversion to the sulfone.[1]
Reaction Conditions
SolventDichloromethane (DCM) or Chloroform (CHCl₃)Aprotic solvents are commonly used.
Temperature0 °C to room temperatureThe reaction is often started at a lower temperature and allowed to warm to room temperature.
Reaction Time2 - 12 hoursMonitored by TLC until completion.
Workup & Purification
Quenching AgentSaturated aq. NaHCO₃ or 10% aq. Na₂SO₃To neutralize excess oxidant and acidic byproducts.[1]
Extraction SolventDichloromethane or Ethyl AcetateFor extraction of the product from the aqueous layer.
Purification MethodRecrystallization or Column ChromatographyTo obtain the final product with high purity.
Yield & Purity
Expected Yield80 - 95%This is a general range for similar reactions and may vary.
Expected Purity>98%After proper purification.

Experimental Protocols

General Protocol for the Oxidation of 2-Fluoro-4-(methylthio)benzaldehyde to this compound using m-CPBA

Disclaimer: This is a generalized protocol and may require optimization for specific experimental setups.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-4-(methylthio)benzaldehyde (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: In a separate flask, dissolve m-CPBA (assuming 70-75% purity, 2.2-2.5 equivalents) in DCM. Add the m-CPBA solution dropwise to the stirred solution of the thioether over 10-15 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium sulfite (Na₂SO₃).[1] Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., isopropyl ether, ethanol/water, or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Mandatory Visualization

Workup_Procedure Figure 1: Workup Procedure for this compound Synthesis cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification reaction_complete Reaction Mixture (Product, m-CPBA byproduct) quench Quench with aq. NaHCO3 or Na2SO3 reaction_complete->quench Cool to 0°C extraction Extract with Organic Solvent quench->extraction wash Wash Organic Layer (aq. NaHCO3, H2O, Brine) extraction->wash dry_concentrate Dry (Na2SO4) and Concentrate wash->dry_concentrate purification_choice Purification Method? dry_concentrate->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chromatography Column Chromatography purification_choice->column_chromatography Oil or Impure Solid final_product Pure 2-Fluoro-4- (methylsulfonyl)benzaldehyde recrystallization->final_product column_chromatography->final_product

Figure 1: Workup Procedure for this compound Synthesis.

References

dealing with over-oxidation in 2-Fluoro-4-(methylsulfonyl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde, with a particular focus on addressing over-oxidation.

Troubleshooting Guide: Over-Oxidation Issues

Over-oxidation of the target aldehyde to the corresponding carboxylic acid, 2-fluoro-4-(methylsulfonyl)benzoic acid, is a common side reaction during the synthesis of this compound from its corresponding primary alcohol. This guide provides a structured approach to diagnosing and resolving this issue.

dot

Over_Oxidation_Troubleshooting start Problem: Over-oxidation to Carboxylic Acid check_oxidant 1. Evaluate Oxidizing Agent start->check_oxidant strong_oxidant Issue: Strong Oxidant Used (e.g., KMnO4, Jones Reagent) check_oxidant->strong_oxidant Strong check_conditions 2. Assess Reaction Conditions check_oxidant->check_conditions Mild mild_oxidant Solution: Switch to a Mild Oxidant (e.g., PCC, DMP, Swern) strong_oxidant->mild_oxidant high_temp Issue: High Temperature check_conditions->high_temp long_time Issue: Prolonged Reaction Time check_conditions->long_time check_workup 3. Review Work-up Procedure check_conditions->check_workup Optimized optimize_temp Solution: Lower Reaction Temperature (e.g., -78 °C for Swern) high_temp->optimize_temp optimize_time Solution: Monitor Reaction Closely (TLC) and Quench Promptly long_time->optimize_time acidic_basic_workup Issue: Harsh pH during Work-up check_workup->acidic_basic_workup air_exposure Issue: Prolonged Air Exposure of Aldehyde check_workup->air_exposure neutral_workup Solution: Use Neutral or Buffered Aqueous Work-up acidic_basic_workup->neutral_workup inert_atmosphere Solution: Work-up Under Inert Atmosphere (N2 or Ar) air_exposure->inert_atmosphere

Caption: Troubleshooting workflow for over-oxidation.

IssuePotential CauseRecommended Action
High percentage of carboxylic acid by-product Use of a strong oxidizing agent (e.g., potassium permanganate, Jones reagent).Switch to a milder and more selective oxidizing agent such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or employ a Swern oxidation protocol.[1][2][3][4]
Reaction temperature is too high.Lower the reaction temperature. For instance, Swern oxidations are typically performed at -78 °C to ensure the stability of the reactive intermediates.[5][6][7]
Prolonged reaction time.Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting alcohol is consumed, quench the reaction immediately to prevent further oxidation of the aldehyde product.
Product degradation during work-up Exposure to acidic or basic conditions during aqueous work-up can sometimes promote oxidation.Utilize a neutral or buffered aqueous work-up. Washing with a saturated solution of sodium bicarbonate can neutralize any acidic by-products.[8]
Prolonged exposure of the purified aldehyde to air.Aldehydes can be susceptible to air oxidation. It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of over-oxidation in the synthesis of this compound?

The most frequent cause of over-oxidation is the use of an oxidizing agent that is too strong or reaction conditions that are not carefully controlled.[1][9] Strong oxidants like potassium dichromate or potassium permanganate will readily oxidize the intermediate aldehyde to a carboxylic acid.[2][9]

Q2: Which mild oxidation methods are recommended to prevent the formation of 2-fluoro-4-(methylsulfonyl)benzoic acid?

Several mild oxidation methods are highly effective in preventing over-oxidation:

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. It is known for its high yields and compatibility with a wide range of functional groups.[5][6][7]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a convenient and selective oxidation of primary alcohols to aldehydes under neutral conditions and at room temperature.[3][4][8]

  • TEMPO-catalyzed Oxidation: This method uses a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite. It is a greener alternative to chromium-based oxidants.[10][11]

Q3: How can I monitor the reaction to avoid over-oxidation?

Close monitoring of the reaction progress is crucial. Thin Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture alongside the starting material (2-Fluoro-4-(methylsulfonyl)benzyl alcohol) and, if available, the desired product and the over-oxidized carboxylic acid. The reaction should be stopped as soon as the starting alcohol spot disappears to minimize the formation of the carboxylic acid by-product.

Q4: Are there any specific work-up procedures to minimize over-oxidation?

Yes, the work-up procedure can influence the final product purity.

  • Quenching: Ensure the reaction is properly quenched to deactivate any remaining oxidizing agent.

  • Temperature: Keep the temperature low during the work-up to minimize any potential for further reaction.

  • pH: Avoid strongly acidic or basic conditions if possible. A wash with a saturated aqueous solution of sodium bicarbonate can help to neutralize acidic by-products and remove the carboxylic acid impurity.

  • Inert Atmosphere: If the aldehyde is found to be particularly sensitive to air oxidation, performing the work-up and subsequent handling under an inert atmosphere (nitrogen or argon) is recommended.

Q5: My aldehyde product appears to be unstable upon storage. How can I improve its stability?

Aldehydes can be prone to oxidation and polymerization. For long-term storage, it is best to keep the purified this compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).

Experimental Protocols

The following are representative protocols for the synthesis of this compound from 2-Fluoro-4-(methylsulfonyl)benzyl alcohol using recommended mild oxidation methods.

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Reaction_Pathway start 2-Fluoro-4-(methylsulfonyl)benzyl alcohol product This compound start->product Desired Oxidation side_product 2-Fluoro-4-(methylsulfonyl)benzoic acid product->side_product Over-oxidation oxidant [Mild Oxidizing Agent] e.g., DMP, Swern Reagents

Caption: Reaction pathway for the synthesis of this compound.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
  • Reaction Setup: To a solution of 2-Fluoro-4-(methylsulfonyl)benzyl alcohol (1.0 eq) in dichloromethane (DCM, ~0.1 M) in a round-bottom flask, add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[4][8][12]

Protocol 2: Swern Oxidation
  • Activation of DMSO: In a three-necked flask under an inert atmosphere (N2 or Ar), add oxalyl chloride (1.2-1.5 eq) to a solution of anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath). Add a solution of anhydrous dimethyl sulfoxide (DMSO, 2.2-2.5 eq) in DCM dropwise, ensuring the internal temperature does not rise above -60 °C. Stir for 15-30 minutes.

  • Addition of Alcohol: Add a solution of 2-Fluoro-4-(methylsulfonyl)benzyl alcohol (1.0 eq) in DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30-60 minutes.

  • Base Addition and Reaction: Add triethylamine (TEA, 5.0 eq) dropwise, allowing the temperature to slowly warm to room temperature.

  • Work-up: Quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5][6][7]

ParameterDess-Martin Periodinane (DMP) OxidationSwern Oxidation
Temperature Room Temperature-78 °C to Room Temperature
Reagents Dess-Martin PeriodinaneOxalyl Chloride, DMSO, Triethylamine
Advantages Mild conditions, simple work-up, commercially available reagent.[4][8]High yields, wide functional group tolerance.[5][13]
Disadvantages Cost of reagent, potentially explosive nature of DMP.[4]Requires low temperatures, formation of odorous dimethyl sulfide.[5][6]

Disclaimer: These protocols are intended as a general guide. Researchers should always consult relevant literature and perform a thorough safety assessment before conducting any experiment. The optimal conditions may vary depending on the specific substrate and scale of the reaction.

References

optimizing temperature for 2-Fluoro-4-(methylsulfonyl)benzaldehyde reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing reactions involving 2-Fluoro-4-(methylsulfonyl)benzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile intermediate commonly used in several types of organic reactions, including:

  • Knoevenagel Condensation: To form α,β-unsaturated compounds by reacting with active methylene compounds.

  • Wittig Reaction: For the synthesis of alkenes.

  • Reductive Amination: To produce substituted amines.

  • Perkin Reaction: For the synthesis of α,β-unsaturated aromatic acids.

Q2: How do the fluoro and methylsulfonyl groups affect the reactivity of the aldehyde?

A2: Both the fluorine atom and the methylsulfonyl group are electron-withdrawing. This electronic effect increases the electrophilicity of the carbonyl carbon, making the aldehyde group more reactive towards nucleophilic attack. This can lead to faster reaction rates compared to unsubstituted benzaldehyde.

Q3: What are the key parameters to control for optimizing reactions with this compound?

A3: The most critical parameters to optimize are reaction temperature, choice of catalyst and solvent, and the stoichiometry of the reactants. Temperature, in particular, can significantly influence reaction rate, product yield, and the formation of byproducts.

Q4: Are there any known side reactions to be aware of when working with this compound at elevated temperatures?

A4: At higher temperatures, there is an increased risk of side reactions such as polymerization of the aldehyde, Cannizzaro reaction (disproportionation into an alcohol and a carboxylic acid) in the presence of a strong base, and potential decomposition of thermally sensitive reactants or products. Careful temperature control is crucial for clean reactions and high yields.

Troubleshooting Guides

Issue 1: Low Yield in Knoevenagel Condensation
Potential Cause Troubleshooting Steps
Inappropriate Reaction Temperature Optimize the temperature. Start at room temperature and incrementally increase it. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.
Ineffective Catalyst Ensure the catalyst (e.g., piperidine, pyridine, or a Lewis acid) is active and used in the correct amount. Consider screening different catalysts.
Poor Solvent Choice The solvent should be suitable for dissolving the reactants and compatible with the reaction conditions. Protic solvents like ethanol or aprotic solvents like DMF or acetonitrile are commonly used.
Incomplete Reaction Extend the reaction time or slightly increase the temperature. Ensure efficient stirring.
Issue 2: Poor Stereoselectivity in Wittig Reaction
Potential Cause Troubleshooting Steps
Suboptimal Ylide Type The choice of a stabilized or non-stabilized ylide will determine the E/Z selectivity. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.
Incorrect Reaction Temperature Low temperatures (e.g., -78°C to 0°C) during ylide formation and subsequent reaction with the aldehyde can enhance stereoselectivity.[1]
Presence of Lithium Salts Lithium salts can affect the stereochemical outcome. Using salt-free ylides may improve selectivity in some cases.
Issue 3: Incomplete Conversion in Reductive Amination
Potential Cause Troubleshooting Steps
Low Reaction Temperature Some reductive aminations require elevated temperatures to drive the initial imine formation to completion. A gradual increase in temperature (e.g., from room temperature to 70-75°C) can improve conversion.[2]
Inefficient Reducing Agent Select a suitable reducing agent. Sodium triacetoxyborohydride is often effective and mild. Sodium cyanoborohydride is also commonly used.
pH of the Reaction Mixture The pH should be controlled to facilitate imine formation without deactivating the amine or the reducing agent. Typically, a slightly acidic pH (4-6) is optimal.

Data Presentation

Table 1: Effect of Temperature on the Yield of Knoevenagel Condensation Product

The following table illustrates the representative effect of temperature on the yield of the Knoevenagel condensation between this compound and malononitrile.

Entry Temperature (°C) Reaction Time (h) Yield (%) Observations
125 (Room Temp.)1265Slow reaction rate
250685Faster reaction, clean product
380392Optimal yield and reaction time
4100288Increased byproduct formation observed

Note: This data is illustrative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

  • Stir the reaction mixture at the desired temperature (e.g., 80°C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise. A color change indicates the formation of the ylide. Stir at 0°C for 1 hour.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide suspension at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow_Knoevenagel start Start dissolve Dissolve Reactants (Aldehyde & Malononitrile) in Ethanol start->dissolve add_catalyst Add Piperidine (Catalyst) dissolve->add_catalyst heat Heat Reaction (e.g., 80°C) add_catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Product wash->dry end End dry->end

Caption: Experimental workflow for the Knoevenagel condensation.

Troubleshooting_Low_Yield issue Low Reaction Yield cause1 Inappropriate Temperature issue->cause1 cause2 Ineffective Catalyst issue->cause2 cause3 Poor Solvent Choice issue->cause3 solution1 Optimize Temperature: - Start at RT - Incrementally increase cause1->solution1 solution2 Check Catalyst Activity & Amount; Screen Catalysts cause2->solution2 solution3 Select Appropriate Solvent for Reactant Solubility cause3->solution3

Caption: Troubleshooting guide for low reaction yield.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Substituted Benzaldehydes for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides a comparative analysis of the ¹H NMR spectrum of 2-Fluoro-4-(methylsulfonyl)benzaldehyde against other substituted benzaldehydes, offering valuable insights for researchers, scientists, and drug development professionals in interpreting spectral data and understanding substituent effects on aromatic systems.

Comparison of ¹H NMR Spectral Data

The chemical shifts (δ) and coupling constants (J) are critical parameters in ¹H NMR spectroscopy that provide information about the electronic environment and connectivity of protons within a molecule. The data presented in Table 1 highlights the influence of different substituents on the ¹H NMR spectrum of benzaldehyde derivatives. All spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.

CompoundAldehyde Proton (CHO), δ (ppm), MultiplicityAromatic Protons, δ (ppm), Multiplicity, J (Hz)Methyl Protons (SO₂CH₃), δ (ppm), Multiplicity
This compound ~10.4 (s)H3: ~8.2 (dd, J ≈ 7, 2 Hz), H5: ~7.9 (dd, J ≈ 8, 2 Hz), H6: ~7.8 (t, J ≈ 8 Hz)~3.1 (s)
4-(Methylsulfonyl)benzaldehyde 10.13 (s)H2, H6: 8.12 (d, J = 8.4 Hz), H3, H5: 8.07 (d, J = 8.4 Hz)3.10 (s)
4-Fluorobenzaldehyde [1]9.97 (s)7.98 – 7.85 (m)-
2-Fluorobenzaldehyde [2]10.35 (s)7.88 (m), 7.61 (m), 7.27 (m), 7.17 (m)-
Benzaldehyde [3]10.0 (s)7.87 (d, J = 7.6 Hz), 7.61 (t, J = 7.4 Hz), 7.51 (t, J = 7.6 Hz)-

Note: The data for this compound is predicted based on established substituent effects and data from structurally similar compounds, as a published experimental spectrum was not available at the time of this guide's creation.

The strong electron-withdrawing nature of the sulfonyl group (-SO₂CH₃) and the fluorine atom significantly deshields the protons in this compound. This is evident in the downfield shift of the aldehyde proton to approximately 10.4 ppm, compared to benzaldehyde at 10.0 ppm[3]. The aromatic protons also experience this deshielding effect, with their chemical shifts appearing further downfield. In contrast, the electron-donating effect of a methoxy group or the weaker inductive effect of a methyl group would lead to a shielding of the aromatic protons, shifting their signals upfield.

Visualizing Substituent Effects on Aromatic Chemical Shifts

The following diagram illustrates the logical relationship between the electronic properties of substituents and their effect on the chemical shifts of aromatic protons in the ¹H NMR spectrum. Electron-withdrawing groups (EWGs) decrease the electron density on the aromatic ring, causing a downfield shift (deshielding) of the proton signals. Conversely, electron-donating groups (EDGs) increase the electron density, resulting in an upfield shift (shielding).

Substituent_Effects Influence of Substituents on ¹H NMR Chemical Shifts of Benzaldehydes substituent Substituent ewg Electron-Withdrawing Group (EWG) (-NO₂, -SO₂CH₃, -CN, Halogens) substituent->ewg e.g. edg Electron-Donating Group (EDG) (-OCH₃, -CH₃, -NH₂) substituent->edg e.g. deshielding Decreased Electron Density (Deshielding) ewg->deshielding causes shielding Increased Electron Density (Shielding) edg->shielding causes effect Electronic Effect on Aromatic Ring downfield Downfield Shift (Higher ppm) deshielding->downfield results in upfield Upfield Shift (Lower ppm) shielding->upfield results in shift Observed ¹H NMR Chemical Shift

Caption: Substituent effects on proton chemical shifts.

Standard Experimental Protocol for ¹H NMR Spectroscopy

To ensure the acquisition of high-quality and reproducible ¹H NMR data for comparative analysis, the following standardized experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the benzaldehyde derivative.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • The ¹H NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

    • The sample temperature should be maintained at a constant value, typically 298 K.

  • Data Acquisition Parameters:

    • Pulse Width: A 30° or 45° pulse angle is typically used.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-5 seconds should be set between pulses to allow for complete proton relaxation.

    • Number of Scans: The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • The acquired Free Induction Decay (FID) should be Fourier transformed to generate the frequency-domain spectrum.

    • Phase and baseline corrections should be applied to obtain a clean spectrum.

    • The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

    • Integration of the signals should be performed to determine the relative number of protons corresponding to each resonance.

By adhering to a standardized protocol and understanding the electronic effects of various substituents, researchers can confidently interpret ¹H NMR spectra to elucidate the structures of novel benzaldehyde derivatives and accelerate the drug discovery process.

References

Mass Spectrometry of 2-Fluoro-4-(methylsulfonyl)benzaldehyde: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the analytical characteristics of chemical compounds is paramount for identification, quantification, and structural elucidation. This guide provides a comparative analysis of the mass spectrometric behavior of 2-Fluoro-4-(methylsulfonyl)benzaldehyde against alternative analytical methodologies. Due to the limited availability of direct experimental mass spectra for this specific compound in the public domain, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry for structurally related molecules.

Performance Comparison: Mass Spectrometry vs. Alternatives

The selection of an analytical technique is often a trade-off between sensitivity, selectivity, and the nature of the information required. While mass spectrometry (MS) provides detailed structural information through fragmentation analysis, other techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection offer robust quantification.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and boiling point, followed by ionization and mass-to-charge ratio detection.Molecular weight and fragmentation pattern for structural elucidation.High sensitivity and specificity; provides a molecular fingerprint.Requires volatile and thermally stable compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by polarity using a liquid mobile phase, followed by ionization and mass analysis.Applicable to a wider range of compounds, including non-volatile and thermally labile ones.Versatile; suitable for complex matrices.Ionization efficiency can be compound-dependent.
HPLC with UV Detection Separation by polarity, with detection based on the absorption of UV light by the analyte.Quantitative data based on UV absorbance.Robust and widely available; excellent for quantification.[1][2]Provides no structural information beyond retention time; lower sensitivity than MS.[3]
HPLC with Fluorescence Detection (with derivatization) Separation by polarity, with detection of fluorescent derivatives.Highly sensitive quantitative data.[1]Extremely sensitive for specific compounds after derivatization.[3]Requires a derivatization step, adding complexity.[1]

Predicted Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit characteristic fragmentation patterns associated with aromatic aldehydes, sulfones, and fluorinated compounds. The molecular weight of this compound is 202.20 g/mol .

Predicted m/zProposed Fragment IonInterpretation
202[C₈H₇FO₃S]⁺Molecular ion (M⁺)
201[C₈H₆FO₃S]⁺Loss of a hydrogen radical from the aldehyde group ([M-H]⁺), a common fragmentation for aromatic aldehydes.[4][5][6]
173[C₇H₆FO₂S]⁺Loss of the formyl radical ([M-CHO]⁺), characteristic of benzaldehyde derivatives.[4][5][6][7]
138[C₈H₇FO]⁺Loss of sulfur dioxide (SO₂) via rearrangement, a known fragmentation pathway for sulfones.[8][9][10]
123[C₇H₄FO]⁺Fragment corresponding to the fluorobenzoyl cation.
79[CH₃SO₂]⁺Methylsulfonyl cation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

A standard GC-MS protocol for the analysis of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

HPLC with UV Detection Protocol

For a quantitative analysis using HPLC-UV, the following protocol can be employed:

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. Create a series of calibration standards by diluting the stock solution.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical processes, the following diagrams are provided.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_mass_spec Mass Spectrometry cluster_data_analysis Data Analysis Sample Analyte Solution GC Gas Chromatography Sample->GC Injection IonSource Ion Source (EI) GC->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation DataSystem Data System Detector->DataSystem Signal Processing

Caption: General workflow for GC-MS analysis.

Fragmentation_Pathway mol [C₈H₇FO₃S]⁺ m/z = 202 (M⁺) frag1 [C₈H₆FO₃S]⁺ m/z = 201 mol->frag1 -H frag2 [C₇H₆FO₂S]⁺ m/z = 173 mol->frag2 -CHO frag3 [C₈H₇FO]⁺ m/z = 138 mol->frag3 -SO₂ frag4 [C₇H₄FO]⁺ m/z = 123 frag2->frag4 -CH₃

Caption: Predicted fragmentation of this compound.

References

Comparative FT-IR Analysis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Fluoro-4-(methylsulfonyl)benzaldehyde with its key structural analogs: Benzaldehyde, 2-Fluorobenzaldehyde, and 4-(Methylsulfonyl)benzaldehyde. The analysis is designed to assist researchers, scientists, and drug development professionals in identifying the characteristic vibrational frequencies associated with the specific functional groups of the target molecule.

Data Presentation: Comparative FT-IR Analysis

The following table summarizes the key vibrational frequencies (in cm⁻¹) and their assignments for this compound and its related compounds. The data for the target compound is predicted based on the established frequencies of its constituent functional groups, providing a reliable reference for experimental verification.

Functional Group Vibrational Mode Benzaldehyde (cm⁻¹) 2-Fluorobenzaldehyde (cm⁻¹) 4-(Methylsulfonyl)benzaldehyde (cm⁻¹) This compound (Predicted, cm⁻¹)
Aldehyde C-HStretch (Fermi doublet)~2820, ~2720[1][2]~2860, ~2770~2840, ~2740~2860, ~2760
Aromatic C-HStretch3000-3080[1]3000-31003000-31003000-3100
Carbonyl (C=O)Stretch~1700-1710[1][2]~1700~1705~1700
Aromatic C=CStretch1440-1625[1]1450-16101450-16001450-1610
Sulfonyl (S=O)Asymmetric & Symmetric StretchN/AN/A~1322 (asymmetric), ~1150 (symmetric)[3]~1325 (asymmetric), ~1155 (symmetric)
C-FStretchN/A~1230N/A~1240
C-SStretchN/AN/A~750~760

Analysis of Spectral Data:

  • This compound is expected to exhibit a complex FT-IR spectrum due to the presence of multiple functional groups.

  • Comparison with Benzaldehyde : The primary distinguishing features will be the strong absorption bands corresponding to the sulfonyl (S=O) and carbon-fluorine (C-F) stretches.[1][2]

  • Comparison with 2-Fluorobenzaldehyde : The presence of the methylsulfonyl group will introduce strong S=O and C-S stretching vibrations.

  • Comparison with 4-(Methylsulfonyl)benzaldehyde : The key differentiator will be the strong C-F stretching absorption in the spectrum of the target compound.[3]

Experimental Protocols

Two common methods for preparing solid samples for FT-IR analysis are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) technique.

1. KBr Pellet Method

This is a traditional transmission method suitable for obtaining high-quality spectra of solid samples.[4][5]

  • Sample Preparation :

    • Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[4]

    • Add 100-200 mg of spectroscopic grade, dry Potassium Bromide (KBr) powder.[4]

    • Thoroughly mix the sample and KBr to ensure a homogenous mixture.[5] KBr is hygroscopic, so it is crucial to minimize exposure to moisture.[6]

  • Pellet Formation :

    • Transfer the mixture to a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[6][7]

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum, typically in the 4000-400 cm⁻¹ range.

2. Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid sampling technique that requires minimal to no sample preparation.[8][9][10]

  • Sample Preparation :

    • Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[8]

    • Place a small amount of the solid sample directly onto the crystal.

  • Data Acquisition :

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[11]

    • An infrared beam is directed through the crystal, creating an evanescent wave that penetrates a few microns into the sample.[9][11]

    • The attenuated energy is then detected to generate the IR spectrum.[11]

Mandatory Visualization

FT_IR_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectral Analysis Sample This compound & Analogs KBr_Method KBr Pellet Method (Grind & Press) Sample->KBr_Method Transmission ATR_Method ATR Method (Direct Contact) Sample->ATR_Method Reflectance FTIR_Spectrometer FT-IR Spectrometer KBr_Method->FTIR_Spectrometer ATR_Method->FTIR_Spectrometer Acquire_Spectra Acquire Spectra (4000-400 cm⁻¹) FTIR_Spectrometer->Acquire_Spectra Data_Processing Data Processing (Baseline Correction, Normalization) Acquire_Spectra->Data_Processing Comparison Comparative Analysis (Peak Position & Intensity) Data_Processing->Comparison

References

A Comparative Analysis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, physicochemical properties, and potential biological activities of 2-Fluoro-4-(methylsulfonyl)benzaldehyde and its structural isomers.

This guide offers a comprehensive comparison of this compound and its key positional isomers: 3-Fluoro-4-(methylsulfonyl)benzaldehyde, 2-Fluoro-5-(methylsulfonyl)benzaldehyde, and 5-Fluoro-2-(methylsulfonyl)benzaldehyde. The strategic placement of the fluorine and methylsulfonyl groups on the benzaldehyde scaffold can significantly influence the molecule's chemical reactivity, physical properties, and biological interactions. Understanding these differences is crucial for researchers in medicinal chemistry and drug discovery for the rational design of novel therapeutic agents.

Physicochemical Properties

The position of the fluoro and methylsulfonyl substituents on the benzene ring impacts the physical properties of the isomers. While comprehensive experimental data for all isomers is not uniformly available in the literature, the following table summarizes the known and predicted properties.

PropertyThis compound3-Fluoro-4-(methylsulfonyl)benzaldehyde2-Fluoro-5-(methylsulfonyl)benzaldehyde5-Fluoro-2-(methylsulfonyl)benzaldehyde
CAS Number 1197193-11-5[1]254878-95-01523116-19-9[2][3]849035-71-8[4][5][6]
Molecular Formula C₈H₇FO₃S[1]C₈H₇FO₃SC₈H₇FO₃S[3]C₈H₇FO₃S[5][6]
Molecular Weight 202.20 g/mol [1]202.20 g/mol 202.2 g/mol [3]202.20 g/mol [5][6]
Appearance SolidSolid--
Melting Point (°C) Not ReportedNot ReportedNot ReportedNot Reported
Boiling Point (°C) Not ReportedNot ReportedNot ReportedNot Reported
Purity min 98%[1]---

Synthesis and Experimental Protocols

The synthesis of these isomers generally involves multi-step processes, often starting from commercially available substituted fluorotoluenes or fluorobenzonitriles. The following are generalized synthetic strategies that can be adapted for each isomer.

General Synthesis Workflow

G cluster_start Starting Material Preparation cluster_intermediate Key Intermediate Formation cluster_final Final Product Synthesis Start Substituted Fluorotoluene Oxidation Oxidation Start->Oxidation Thiolation Thiolation Start->Thiolation Methylthio Methylthio-substituted Intermediate Thiolation->Methylthio Sulfonylation Oxidation to Sulfone Methylthio->Sulfonylation Aldehyde_formation Aldehyde Formation Sulfonylation->Aldehyde_formation Purification Purification Aldehyde_formation->Purification Final_Product Final Isomer Purification->Final_Product Characterization (NMR, MS, etc.) Benzaldehyde_Isomer Benzaldehyde_Isomer Cell_Membrane Cell_Membrane Benzaldehyde_Isomer->Cell_Membrane Interaction Cellular_Targets Cellular_Targets Cell_Membrane->Cellular_Targets Signal Transduction Signaling_Pathways Signaling_Pathways Cellular_Targets->Signaling_Pathways Modulation Biological_Response Biological_Response Signaling_Pathways->Biological_Response Leads to

References

A Comparative Guide to Analytical Methods for the Purity of 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is paramount. This guide provides a detailed comparison of analytical methodologies for determining the purity of 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a key building block in the synthesis of various pharmaceutical compounds. The following sections present an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by detailed experimental protocols.

Comparison of Analytical Methodologies

The choice of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required level of sensitivity and selectivity, and the availability of instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Intrinsic quantitative nature of NMR where the signal intensity is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard.[1][2][3]
Applicability Well-suited for non-volatile and thermally labile compounds. A versatile and widely used technique in the pharmaceutical industry for purity and impurity profiling.[4][5][6]Ideal for volatile and semi-volatile compounds. The mass spectrometer provides definitive identification of impurities.Applicable to a wide range of soluble compounds. It is a primary ratio method that does not require a reference standard of the analyte itself.[7][8]
Advantages High resolution and sensitivity. Robust and well-established methods with extensive regulatory acceptance.[9][10]High sensitivity and excellent selectivity, providing structural information for impurity identification.High precision and accuracy. Provides structural confirmation alongside quantification. Non-destructive.[11]
Limitations Requires a reference standard for the main compound and for the quantification of known impurities.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.Lower sensitivity compared to chromatographic techniques. Requires a high-field NMR spectrometer for optimal results. Potential for signal overlap in complex mixtures.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established analytical principles for similar compounds and serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This method is designed for the quantification of this compound and the detection of non-volatile impurities.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid)

    • Gradient Program:

      • 0-5 min: 20% Acetonitrile

      • 5-25 min: 20% to 80% Acetonitrile

      • 25-30 min: 80% Acetonitrile

      • 30-35 min: 80% to 20% Acetonitrile

      • 35-40 min: 20% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of Acetonitrile to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities

This method is suitable for the analysis of volatile and semi-volatile impurities that may be present in the this compound sample.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 10 min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-500 amu

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

Sample Preparation:

  • Dissolve approximately 20 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane or Acetone).

  • Vortex to ensure complete dissolution.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity

This method provides an absolute determination of purity by comparing the integral of a specific analyte proton signal to that of a certified internal standard.

NMR Spectrometer and Parameters:

  • Spectrometer: 500 MHz or higher

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6)

  • Internal Standard: A certified reference material with a known purity, such as Maleic Anhydride or 1,4-Dinitrobenzene. The standard should have a proton signal that does not overlap with the analyte signals.

  • Pulse Sequence: A standard 90° pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the internal standard. A longer delay (e.g., 30-60 seconds) is recommended for accurate quantification.

  • Number of Scans: 16 or as needed to achieve an adequate signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • Transfer the solution to a 5 mm NMR tube.

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P_std = Purity of the internal standard

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis weigh_gc Weigh Sample dissolve_gc Dissolve in Dichloromethane weigh_gc->dissolve_gc inject_gc Inject into GC-MS dissolve_gc->inject_gc separate_gc Separation on DB-5ms Column inject_gc->separate_gc detect_ms Mass Spectrometry Detection separate_gc->detect_ms tic Generate Total Ion Chromatogram detect_ms->tic identify Identify Impurities (Mass Spectra) tic->identify quantify Quantify Impurities identify->quantify

Caption: Workflow for GC-MS impurity analysis.

qNMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Analysis weigh_analyte Accurately Weigh Analyte dissolve_nmr Dissolve in DMSO-d6 weigh_analyte->dissolve_nmr weigh_std Accurately Weigh Internal Standard weigh_std->dissolve_nmr acquire Acquire 1H NMR Spectrum dissolve_nmr->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate_nmr Integrate Analyte & Standard Peaks process->integrate_nmr calculate_nmr Calculate Absolute Purity integrate_nmr->calculate_nmr

References

A Comparative Guide to Identifying Impurities in 2-Fluoro-4-(methylsulfonyl)benzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the identification and quantification of impurities in 2-Fluoro-4-(methylsulfonyl)benzaldehyde.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful and widely used technique for the separation, identification, and quantification of non-volatile impurities in pharmaceutical intermediates.[1][2] A reversed-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.

This protocol outlines a general method that can be optimized for the specific impurity profile of this compound.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-35 min: 70% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase (initial composition) to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Based on the synthesis of related benzaldehyde derivatives, potential impurities could include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Degradation Products: Impurities formed during storage or handling, such as the corresponding benzoic acid from oxidation.[1]

Comparison of Analytical Methodologies

While HPLC is a primary method for impurity analysis, other techniques offer complementary information. The choice of method depends on the nature of the impurities to be detected.

Analytical Method Principle Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1]High resolution and sensitivity for non-volatile impurities; suitable for a wide range of compounds.[1]May not be suitable for highly volatile impurities.[1]
Gas Chromatography (GC) Separation based on the volatility and interaction of analytes with a stationary phase in a gaseous mobile phase.[1]Excellent for the analysis of volatile and semi-volatile impurities, such as residual solvents.[1]Not suitable for non-volatile or thermally labile compounds.[1]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify compounds.[1]Provides definitive structural information for impurity identification when coupled with HPLC (LC-MS) or GC (GC-MS); high specificity and sensitivity.[1]Can be complex to operate and may be subject to matrix effects.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound.Offers unambiguous structural elucidation of unknown impurities that have been isolated.[1]Lower sensitivity compared to MS and requires relatively pure samples for analysis.[1]

Experimental Workflow and Data Presentation

The following diagram illustrates a typical workflow for the identification of impurities in this compound.

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Identification Sample Weighing Sample Weighing Dissolution Dissolution Sample Weighing->Dissolution Filtration Filtration Dissolution->Filtration HPLC Analysis HPLC Analysis Filtration->HPLC Analysis GC Analysis (Optional) GC Analysis (Optional) Filtration->GC Analysis (Optional) Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition GC Analysis (Optional)->Data Acquisition Impurity Profiling Impurity Profiling Data Acquisition->Impurity Profiling Structural Elucidation (LC-MS/NMR) Structural Elucidation (LC-MS/NMR) Impurity Profiling->Structural Elucidation (LC-MS/NMR)

Caption: Workflow for Impurity Identification in this compound.

The following table presents a hypothetical impurity profile for two different batches of this compound as determined by HPLC.

Impurity Retention Time (min) Batch A (% Area) Batch B (% Area) Potential Identification
Main Compound15.299.598.8This compound
Impurity 18.50.20.5Starting Material
Impurity 212.10.10.3By-product
Impurity 318.90.20.42-Fluoro-4-(methylsulfonyl)benzoic acid

Disclaimer: The provided HPLC method and impurity data are illustrative and should be validated for the specific application. The potential impurities listed are based on general chemical principles and may not be present in all samples. For definitive identification and quantification, the use of certified reference standards is recommended.[3]

References

A Spectroscopic Guide to the Claisen-Schmidt Condensation: From 2-Fluoro-4-(methylsulfonyl)benzaldehyde to its Chalcone Product

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of precursor molecules and their resulting products is paramount for reaction monitoring, structural confirmation, and purity assessment. This guide provides a detailed comparative analysis of the spectroscopic properties of the precursor, 2-Fluoro-4-(methylsulfonyl)benzaldehyde, and its chalcone product, (E)-1-phenyl-3-(2-fluoro-4-(methylsulfonyl)phenyl)prop-2-en-1-one, formed via a Claisen-Schmidt condensation with acetophenone.

Spectroscopic Data Comparison

The transformation of this compound to its corresponding chalcone derivative induces significant and predictable changes in its NMR, IR, and Mass spectra. These changes, detailed below, provide a clear spectroscopic fingerprint for monitoring the reaction progress and confirming the structure of the final product.

Spectroscopic TechniqueThis compound (Precursor)(E)-1-phenyl-3-(2-fluoro-4-(methylsulfonyl)phenyl)prop-2-en-1-one (Product)Key Spectroscopic Changes
¹H NMR Aldehydic proton (CHO) singlet ~9.9-10.1 ppm. Aromatic protons with complex splitting patterns. Methyl protons of the sulfonyl group as a singlet ~3.1-3.3 ppm.Disappearance of the aldehydic proton signal. Appearance of two new vinylic proton doublets (~7.4-7.9 ppm) with a large coupling constant (J ≈ 15-16 Hz) characteristic of a trans-alkene. The aromatic and methyl sulfonyl proton signals will also be present, with potential shifts due to the new conjugated system.
¹³C NMR Carbonyl carbon (C=O) of the aldehyde ~189-192 ppm.Disappearance of the aldehyde carbonyl signal. Appearance of a new ketone carbonyl signal further downfield (~190-195 ppm). Two new signals for the vinylic carbons of the α,β-unsaturated system.
IR Spectroscopy Strong C=O stretching vibration of the aldehyde ~1700-1710 cm⁻¹. C-H stretching of the aldehyde ~2720 and 2820 cm⁻¹. S=O stretching of the sulfonyl group ~1320 and 1150 cm⁻¹. C-F stretching ~1200-1250 cm⁻¹.Shift of the C=O stretching vibration to a lower frequency (~1650-1670 cm⁻¹) due to conjugation with the double bond and the phenyl ring. Disappearance of the aldehyde C-H stretches. Appearance of a C=C stretching vibration for the alkene ~1600-1625 cm⁻¹. The S=O and C-F stretches will remain.
Mass Spectrometry Molecular ion peak corresponding to its molecular weight (202.20 g/mol ). Fragmentation pattern showing loss of the formyl group (-CHO).Molecular ion peak corresponding to its molecular weight (304.33 g/mol ). The fragmentation pattern will be more complex, with characteristic fragments arising from the chalcone backbone.

Experimental Protocols

Synthesis of (E)-1-phenyl-3-(2-fluoro-4-(methylsulfonyl)phenyl)prop-2-en-1-one

This protocol describes a standard Claisen-Schmidt condensation reaction.

Materials:

  • This compound

  • Acetophenone

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add acetophenone (1 equivalent) to the solution and stir at room temperature.

  • Slowly add an aqueous solution of sodium hydroxide (2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid to a pH of ~2.

  • The precipitated solid product is collected by vacuum filtration and washed with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Dry the purified product under vacuum.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • Parameters: For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press into a thin pellet. For ATR, place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters: Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Parameters: Acquire the mass spectrum in a positive or negative ion mode over a suitable mass range to observe the molecular ion and key fragment ions.

Visualizing the Transformation and Workflow

The following diagrams, generated using the DOT language, illustrate the Claisen-Schmidt condensation reaction and the general workflow for spectroscopic analysis.

Claisen_Schmidt_Condensation Precursor This compound Intermediate Enolate Intermediate Precursor->Intermediate NaOH, Ethanol Acetophenone Acetophenone Acetophenone->Intermediate Product (E)-1-phenyl-3-(2-fluoro-4- (methylsulfonyl)phenyl)prop-2-en-1-one Intermediate->Product Aldol Condensation & Dehydration

Figure 1. Reaction scheme of the Claisen-Schmidt condensation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Reaction Claisen-Schmidt Condensation Workup Acidification & Extraction Reaction->Workup Purification Recrystallization Workup->Purification NMR ¹H and ¹³C NMR Purification->NMR Characterization IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Figure 2. General workflow for synthesis and spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic differences between this compound and its chalcone product. By following the outlined experimental protocols and utilizing the expected spectral data as a reference, researchers can confidently synthesize and characterize this and similar compounds.

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Mass spectrometry (MS) stands as a principal technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a compound representing a class of substituted aromatic aldehydes crucial in medicinal chemistry.

We will explore the causal factors driving its fragmentation, compare MS with alternative analytical techniques, and provide a robust experimental protocol for its analysis.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound under electron ionization (EI) is governed by the hierarchical stability of the resulting ions, influenced by its three key functional groups: the aldehyde, the fluoro substituent, and the methylsulfonyl group. The molecular ion ([M]•+) is predicted to appear at a mass-to-charge ratio (m/z) of 202, corresponding to its molecular weight.

The fragmentation cascade is initiated by the ionization of the molecule, followed by cleavage events at the most labile bonds. The stability of the aromatic ring often results in strong molecular ion peaks.[1][2]

Key Predicted Fragmentation Pathways:

  • Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aldehydes, this pathway involves the loss of the aldehydic hydrogen, leading to a stable acylium ion.[1][3][4] This fragment is anticipated to be highly abundant.

  • Loss of the Formyl Radical ([M-CHO]⁺): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the 29-dalton formyl radical (CHO•).[1][3][4][5] This generates a fluorinated methylsulfonyl phenyl cation.

  • Cleavage of the Sulfonyl Group: The C-S bond of the methylsulfonyl group is susceptible to cleavage.

    • Loss of the Methyl Radical ([M-CH₃]⁺): α-cleavage can lead to the loss of a methyl radical from the sulfonyl group.

    • Loss of the Methylsulfonyl Radical ([M-SO₂CH₃]⁺): A significant fragmentation pathway is the loss of the entire methylsulfonyl group (•SO₂CH₃), yielding a fluorobenzoyl cation.

    • Loss of Sulfur Dioxide ([M-SO₂]•⁺): Rearrangement followed by the elimination of a neutral SO₂ molecule (64 Da) is a known fragmentation pathway for aromatic sulfones and sulfonamides.[6][7][8] This can be a diagnostic fragmentation for this class of compounds.

The following diagram illustrates the predicted primary fragmentation pathways for this compound.

G M [C₈H₇FO₃S]•+ m/z = 202 Molecular Ion M_minus_H [M-H]+ m/z = 201 M->M_minus_H - H• M_minus_CHO [M-CHO]+ m/z = 173 M->M_minus_CHO - CHO• M_minus_CH3 [M-CH₃]+ m/z = 187 M->M_minus_CH3 - CH₃• M_minus_SO2 [M-SO₂]•+ m/z = 138 M->M_minus_SO2 - SO₂ (rearrangement) M_minus_SO2CH3 [M-SO₂CH₃]+ m/z = 123 M_minus_H->M_minus_SO2CH3 Further Frag. M_minus_CHO->M_minus_SO2CH3 Further Frag.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Comparison with Alternative Analytical Techniques

While MS provides invaluable data on molecular weight and fragmentation, a comprehensive structural confirmation relies on orthogonal techniques. Each method offers unique insights, and their combined application provides a self-validating system for structural elucidation.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation pattern.High sensitivity, provides connectivity information through fragmentation.Isomeric differentiation can be challenging without standards; fragmentation can be complex.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Detailed connectivity (atom-to-atom), stereochemistry, and electronic environment of nuclei.Unambiguous structure determination. ¹⁹F NMR is highly specific for the fluorine environment.Lower sensitivity than MS, requires larger sample amounts, more complex mixtures can be difficult to analyze.
Infrared (IR) Spectroscopy Presence of functional groups.Confirms presence of key groups like C=O (aldehyde), S=O (sulfone), and C-F bonds.Provides limited information on the overall molecular skeleton; not suitable for complex mixture analysis.
HPLC-UV Purity assessment, quantification, and separation from impurities.Excellent for determining purity and for quantification. Can be coupled with MS for LC-MS analysis.Provides no structural information beyond UV absorbance characteristics.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a standard procedure for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source. The choice of GC-MS is predicated on the anticipated volatility and thermal stability of the analyte.

1. Sample Preparation

  • Prepare a stock solution of 1 mg/mL of this compound in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Perform serial dilutions to a final working concentration of approximately 10-50 µg/mL. This concentration prevents detector saturation while ensuring adequate signal intensity.

2. Instrumentation & Parameters

  • Gas Chromatograph (GC):

    • Column: A standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injector: 250 °C, Split mode (e.g., 50:1 ratio) to prevent column overloading.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 70 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min). This program ensures good separation from any potential impurities or solvent front.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).[3]

    • Ionization Energy: 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to spectral libraries.[9][3]

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C to prevent sample condensation.

    • Mass Range: m/z 40-450 to capture the molecular ion and all significant fragments.

3. Data Analysis

  • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to the analyte.

  • Extract the mass spectrum from the apex of the analyte's chromatographic peak.

  • Identify the molecular ion peak ([M]•+).

  • Correlate the major fragment ions with the predicted fragmentation pathways discussed above.

  • Compare the acquired spectrum against commercial or internal mass spectral libraries for confirmation, if available.

The following workflow diagram visualizes the GC-MS analysis process.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock Solution Working 10-50 µg/mL Working Solution Stock->Working Dilution Injection 1 µL Injection Working->Injection GC_Sep GC Separation Injection->GC_Sep EI_Ion EI Ionization (70 eV) GC_Sep->EI_Ion Mass_Analysis Mass Analysis (m/z 40-450) EI_Ion->Mass_Analysis TIC Identify Peak in TIC Mass_Analysis->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Interpretation Interpret Fragmentation Spectrum->Interpretation Library Library Search Interpretation->Library

Caption: General workflow for the GC-EI-MS analysis of the target analyte.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to follow logical pathways characteristic of aromatic aldehydes and sulfones. The primary fragments likely arise from the loss of hydrogen, the formyl group, and cleavages around the sulfonyl moiety, including a diagnostic loss of SO₂. While MS is a powerful tool for initial characterization, its combination with NMR and IR spectroscopy provides an unassailable confirmation of the molecular structure. The provided GC-MS protocol serves as a robust starting point for researchers, ensuring the acquisition of high-quality, interpretable data essential for advancing drug development and chemical research.

References

A Comparative Guide to the Synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The following sections detail two primary synthetic pathways, offering experimental protocols, quantitative data, and a comparative summary to aid in the selection of the most suitable method for your research and development needs.

Route 1: From 4-Fluorobenzaldehyde

This synthetic pathway begins with the readily available starting material, 4-fluorobenzaldehyde, and proceeds through a three-step sequence involving bromination, nucleophilic aromatic substitution, and oxidation.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-fluorobenzaldehyde

In a well-ventilated fume hood, 4-fluorobenzaldehyde (1.0 eq) is dissolved in oleum (20-30% SO3). The mixture is stirred and cooled in an ice bath. Bromine (1.05 eq) is added dropwise, maintaining the temperature below 10°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water and a small amount of cold ethanol, and dried under vacuum to yield 2-bromo-4-fluorobenzaldehyde.[1][2]

Step 2: Synthesis of 2-Fluoro-4-(methylthio)benzaldehyde

To a solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), sodium thiomethoxide (1.2 eq) is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then heated to 80-100°C and stirred for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-fluoro-4-(methylthio)benzaldehyde.

Step 3: Synthesis of this compound

2-Fluoro-4-(methylthio)benzaldehyde (1.0 eq) is dissolved in a suitable solvent such as acetic acid or a mixture of acetic acid and water. The solution is cooled in an ice bath, and hydrogen peroxide (30% aqueous solution, 2.5-3.0 eq) is added dropwise, maintaining the temperature below 10°C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 8-12 hours. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is poured into cold water, and the resulting precipitate is collected by filtration. The solid is washed with water and dried under vacuum to yield the final product, this compound.[3][4]

Data Presentation
StepProductStarting MaterialReagentsYield (%)Purity (%)
12-Bromo-4-fluorobenzaldehyde4-FluorobenzaldehydeBromine, Oleum75-85>95
22-Fluoro-4-(methylthio)benzaldehyde2-Bromo-4-fluorobenzaldehydeSodium thiomethoxide, DMF60-70>97
3This compound2-Fluoro-4-(methylthio)benzaldehydeHydrogen peroxide, Acetic acid80-90>98

Logical Workflow Diagram

Route 1 Workflow start 4-Fluorobenzaldehyde step1 Bromination (Br2, Oleum) start->step1 intermediate1 2-Bromo-4-fluorobenzaldehyde step1->intermediate1 step2 Nucleophilic Substitution (NaSMe, DMF) intermediate1->step2 intermediate2 2-Fluoro-4-(methylthio)benzaldehyde step2->intermediate2 step3 Oxidation (H2O2, AcOH) intermediate2->step3 end_product This compound step3->end_product

Caption: Synthetic pathway for Route 1, starting from 4-fluorobenzaldehyde.

Route 2: From 3-Fluorophenol

This alternative route begins with 3-fluorophenol and involves a multi-step process including protection, bromination, formylation, and a challenging conversion of a hydroxyl group to a methylsulfonyl group.

Experimental Protocols

Step 1: Synthesis of 1-Fluoro-3-isopropoxybenzene

3-Fluorophenol (1.0 eq) is dissolved in acetone, and potassium carbonate (2.0 eq) is added. The mixture is stirred, and 2-bromopropane (1.2 eq) is added dropwise. The reaction mixture is then heated to reflux and stirred for 6-8 hours. After cooling, the solid is filtered off, and the filtrate is concentrated. The residue is dissolved in an organic solvent, washed with water and brine, dried, and concentrated to give 1-fluoro-3-isopropoxybenzene.[5]

Step 2: Synthesis of 1-Bromo-2-fluoro-4-isopropoxybenzene

1-Fluoro-3-isopropoxybenzene (1.0 eq) is dissolved in a suitable solvent like dichloromethane. The solution is cooled, and N-bromosuccinimide (NBS) (1.05 eq) is added portion-wise. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and sodium thiosulfate solution to remove excess bromine, dried, and concentrated to yield the brominated product.[5]

Step 3: Synthesis of 2-Fluoro-4-isopropoxybenzaldehyde

To a solution of 1-bromo-2-fluoro-4-isopropoxybenzene (1.0 eq) in anhydrous THF at -78°C under an inert atmosphere, n-butyllithium (1.1 eq) is added dropwise. The mixture is stirred for 30 minutes, and then anhydrous DMF (1.5 eq) is added. The reaction is slowly warmed to room temperature and then quenched with saturated ammonium chloride solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography gives the desired aldehyde.[5]

Step 4: Deprotection to 2-Fluoro-4-hydroxybenzaldehyde

2-Fluoro-4-isopropoxybenzaldehyde is dissolved in a suitable solvent, and a deprotecting agent such as boron trichloride is added at low temperature. The reaction is stirred until the deprotection is complete. The mixture is then worked up to yield 2-fluoro-4-hydroxybenzaldehyde.[5]

Subsequent Steps: The conversion of the 4-hydroxyl group to a methylsulfonyl group would require several additional steps, including conversion to a leaving group, substitution with a methylthio source, and subsequent oxidation. This makes the overall route significantly longer and likely lower yielding compared to Route 1.

Data Presentation
StepProductStarting MaterialReagentsYield (%)Purity (%)
11-Fluoro-3-isopropoxybenzene3-Fluorophenol2-Bromopropane, K2CO385-95>98
21-Bromo-2-fluoro-4-isopropoxybenzene1-Fluoro-3-isopropoxybenzeneNBS70-80>97
32-Fluoro-4-isopropoxybenzaldehyde1-Bromo-2-fluoro-4-isopropoxybenzenen-BuLi, DMF50-60>95
42-Fluoro-4-hydroxybenzaldehyde2-Fluoro-4-isopropoxybenzaldehydeBCl370-80>98

Signaling Pathway Diagram

Route 2 Pathway start 3-Fluorophenol step1 Protection (2-Bromopropane, K2CO3) start->step1 intermediate1 1-Fluoro-3-isopropoxybenzene step1->intermediate1 step2 Bromination (NBS) intermediate1->step2 intermediate2 1-Bromo-2-fluoro-4-isopropoxybenzene step2->intermediate2 step3 Formylation (n-BuLi, DMF) intermediate2->step3 intermediate3 2-Fluoro-4-isopropoxybenzaldehyde step3->intermediate3 step4 Deprotection (BCl3) intermediate3->step4 intermediate4 2-Fluoro-4-hydroxybenzaldehyde step4->intermediate4 step5 Multi-step Conversion (Not detailed) intermediate4->step5 end_product This compound step5->end_product

Caption: Synthetic pathway for Route 2, starting from 3-fluorophenol.

Comparison and Conclusion

FeatureRoute 1: From 4-FluorobenzaldehydeRoute 2: From 3-Fluorophenol
Number of Steps 34+ (to reach the final product)
Overall Yield ModerateLow (estimated for the entire sequence)
Starting Material Cost Relatively lowModerate
Reagent Safety & Handling Requires handling of bromine and oleum (corrosive and hazardous).Involves n-butyllithium (pyrophoric) and boron trichloride (corrosive).
Scalability GoodModerate, challenges with cryogenic reactions.
Key Advantage More direct and efficient.Utilizes a different starting material, which could be advantageous based on availability.
Key Disadvantage Use of hazardous reagents in the first step.Longer, multi-step process with a challenging final conversion.

References

Navigating the Bioactivity Landscape of Fluorinated Benzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the biological activity of 2-Fluoro-4-(methylsulfonyl)benzaldehyde derivatives remains limited in publicly accessible research, this guide provides a comparative overview of structurally related compounds. By examining derivatives of benzyloxybenzaldehyde, fluorinated benzenesulfonic esters, and other substituted benzaldehydes, we can infer potential therapeutic applications and understand the mechanistic pathways that similar molecular scaffolds may influence. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of fluorinated and sulfonyl-containing aromatic aldehydes.

The inclusion of fluorine and sulfonyl groups in medicinal chemistry is a well-established strategy to enhance the pharmacological properties of drug candidates. Fluorine can improve metabolic stability, binding affinity, and lipophilicity, while the sulfonyl group can act as a key hydrogen bond acceptor and influence the electronic properties of the molecule. The combination of these features in a benzaldehyde scaffold presents a promising starting point for the design of novel therapeutic agents.

Comparative Analysis of Biological Activity

To provide a framework for understanding the potential of this compound derivatives, this section summarizes the biological activities of related compounds. The data is presented to facilitate comparison across different molecular structures and biological targets.

Enzyme Inhibition

Fluorinated benzaldehyde and related derivatives have been investigated for their potential to inhibit various enzymes. The following table summarizes the inhibitory concentrations (IC50) of selected fluorinated benzenesulfonic ester derivatives against key enzymes.

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
4-(trifluoromethoxyphenyl)sulfonyl derivativeα-Glucosidase3.1 ± 0.043Acarbose6.4 ± 0.134
4-(trifluoromethylphenyl)sulfonyl derivativeα-Glucosidase6.4 ± 0.012Acarbose6.4 ± 0.134
5-fluoro-2-(4-(methoxyphenyl)sulfonyl) derivativeα-Amylase3.1 ± 0.110Acarbose-
5-fluoro-2-(2-fluorophenyl)sulfonyl derivativePTP1B6.3 ± 0.029Suramin6.3 ± 0.050
4-(methoxyphenyl)sulfonyl derivativePTP1B5.9 ± 0.018Suramin6.3 ± 0.050

Table 1: Enzyme inhibitory activity of fluorinated benzenesulfonic ester derivatives. Data sourced from a study on enzyme inhibition by fluorinated benzenesulfonic ester derivatives of 5-substituted 2-hydroxy-3-nitroacetophenones[1].

Anticancer Activity

Derivatives of benzyloxybenzaldehyde have demonstrated promising anticancer properties. Research has shown that these compounds can induce apoptosis and cause cell cycle arrest in cancer cell lines.

CompoundCell LineActivity
2-(benzyloxy)benzaldehyde derivativesHL-60Significant activity at 1-10 µM; induce apoptosis and G2/M cell cycle arrest.[2][3]

Table 2: Anticancer activity of benzyloxybenzaldehyde derivatives against human promyelocytic leukemia (HL-60) cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the evaluation of related benzaldehyde derivatives.

Synthesis of Chalcone Derivatives from 2-(Benzyloxy)-4-fluorobenzaldehyde

A common synthetic route to explore the biological activity of benzaldehyde derivatives is through the synthesis of chalcones via a Claisen-Schmidt condensation.

  • Dissolution: Dissolve 2-(Benzyloxy)-4-fluorobenzaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

  • Base Addition: Slowly add a solution of a suitable base, such as potassium hydroxide, in ethanol to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure chalcone.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a desired density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their biological effects is crucial for rational drug design.

Proposed Anticancer Mechanism of Benzyloxybenzaldehyde Derivatives

Studies on benzyloxybenzaldehyde derivatives suggest that their anticancer effects are mediated through the induction of apoptosis and cell cycle arrest.[2][3] The proposed mechanism involves the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

anticancer_mechanism cluster_cell Cancer Cell Benzyloxybenzaldehyde_Derivative Benzyloxybenzaldehyde_Derivative Mitochondrial_Dysfunction Mitochondrial Dysfunction Benzyloxybenzaldehyde_Derivative->Mitochondrial_Dysfunction Induces Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Benzyloxybenzaldehyde_Derivative->Cell_Cycle_Arrest Causes Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Leads to Cell_Death Cell_Death Apoptosis->Cell_Death Results in Inhibition_of_Proliferation Inhibition_of_Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation Results in

Caption: Proposed mechanism of anticancer activity for benzyloxybenzaldehyde derivatives.

General Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel benzaldehyde derivatives.

workflow Start Starting Material (e.g., 2-Fluoro-4- (methylsulfonyl)benzaldehyde) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Biological_Screening Initial Biological Screening Purification->Biological_Screening Hit_Identification Active Compound? Biological_Screening->Hit_Identification Hit_Identification->Synthesis No, Redesign Mechanism_Study Mechanism of Action Studies Hit_Identification->Mechanism_Study Yes Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization End Potential Drug Candidate Lead_Optimization->End

Caption: General workflow for the development of bioactive benzaldehyde derivatives.

Conclusion

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-4-(methylsulfonyl)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of specialized chemical reagents is paramount. This guide provides a clear, procedural framework for the proper disposal of 2-Fluoro-4-(methylsulfonyl)benzaldehyde (CAS No. 1197193-11-5), ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Hazard Information

This compound is classified with several hazards that necessitate careful handling during any stage, including preparation for disposal.[1][2] Always consult the Safety Data Sheet (SDS) before handling the chemical.

Hazard Classification Summary:

Hazard Code Hazard Statement GHS Pictogram
H302Harmful if swallowed.[1][2]GHS07 (Exclamation Mark)
H315Causes skin irritation.[1][2]GHS07 (Exclamation Mark)
H319Causes serious eye irritation.[1][2]GHS07 (Exclamation Mark)
H335May cause respiratory irritation.[1][2]GHS07 (Exclamation Mark)

Essential Personal Protective Equipment (PPE):

Before handling this compound for disposal, ensure the following PPE is worn:

  • Protective gloves: Chemical-resistant gloves are mandatory to prevent skin contact.

  • Protective clothing: A lab coat or other suitable protective clothing should be worn.

  • Eye/face protection: Safety glasses with side shields or chemical goggles are essential to prevent eye irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national regulations.[3] The primary directive is to treat this compound as hazardous waste and to engage a licensed waste disposal company.

Experimental Protocol: Waste Segregation and Collection

  • Do Not Mix: Do not mix this compound with other waste streams. Keep it in its original container whenever possible.

  • Labeling: Ensure the container is clearly and accurately labeled with the chemical name: "this compound" and the associated hazard pictograms.

  • Containment: The container must be tightly closed and stored in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[4]

  • Contaminated Materials: Any materials, such as absorbent pads or PPE, that are contaminated with this compound should be collected in a separate, sealed container and disposed of as hazardous waste.

  • Licensed Carrier: Arrange for the collection of the waste by a licensed and approved waste disposal company.[1] Provide them with the Safety Data Sheet to ensure they have all the necessary information for safe handling and transport.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound assess_hazards Assess Hazards (Consult SDS) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe segregate_waste Segregate Waste wear_ppe->segregate_waste is_original_container Is it in the original container? segregate_waste->is_original_container keep_in_original Keep in Original Container is_original_container->keep_in_original Yes transfer_to_approved Transfer to an Approved, Labeled Waste Container is_original_container->transfer_to_approved No label_container Ensure Container is Tightly Closed and Labeled keep_in_original->label_container transfer_to_approved->label_container store_safely Store in a Ventilated Area Away from Incompatibles label_container->store_safely contact_disposal Contact Licensed Waste Disposal Company store_safely->contact_disposal provide_sds Provide SDS to Disposal Company contact_disposal->provide_sds end End: Waste Collected by Licensed Carrier provide_sds->end

Caption: Workflow for the safe disposal of this compound.

Accidental Spillage

In the event of a spill, take the following immediate actions:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[1]

  • Collection: Transfer the absorbed material into a sealed, airtight container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

  • Avoid Ignition Sources: Remove all sources of ignition from the spill area.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that chemical waste is managed in a responsible and compliant manner.

References

Personal protective equipment for handling 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 2-Fluoro-4-(methylsulfonyl)benzaldehyde (CAS No. 1197193-11-5). Adherence to these procedures is essential for ensuring laboratory safety and maintaining a secure research environment.

Hazard Identification and Safety Data

This compound is a compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is classified with the following hazards:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Hazard Classification GHS Pictogram Signal Word Hazard Statements Precautionary Statements
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.P264, P270, P301+P312, P330, P501
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.P264, P280, P302+P352, P321, P332+P313, P362
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405, P501

Personal Protective Equipment (PPE)

A comprehensive hazard assessment should be conducted to determine the appropriate level of PPE.[3] The following are the minimum recommended PPE for handling this compound:

PPE Category Specific Requirements
Eye and Face Protection Chemical splash goggles or safety glasses that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[5][6] Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.[3] For prolonged or direct contact, heavier-duty gloves may be necessary. Always inspect gloves for tears or degradation before use.[7]
Body Protection A laboratory coat must be worn and buttoned to cover as much skin as possible.[4][8] Long pants and closed-toe shoes are mandatory.[8]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[4]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.[5]

    • Ensure that a safety shower and eyewash station are readily accessible.[9]

    • Prepare all necessary equipment and reagents in a designated and properly ventilated area, such as a chemical fume hood.[5]

    • Don the appropriate PPE as outlined in the table above.[6]

  • Handling:

    • Avoid generating dust.[9]

    • Weigh and transfer the solid compound carefully to prevent spillage.

    • Keep the container tightly closed when not in use.[1]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the laboratory.[1][7]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[1][5]

  • In Case of a Spill:

    • Evacuate the immediate area if necessary.[5]

    • Wearing appropriate PPE, absorb the spilled material with an inert absorbent such as sand or vermiculite.[1]

    • Collect the absorbed material into a suitable, labeled container for disposal.[9][10]

    • Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed container.[6]

    • Do not mix with other waste streams unless compatibility is known.

  • Disposal:

    • Dispose of the hazardous waste through a licensed waste disposal company.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling

Safe Handling Workflow for this compound prep Preparation ppe Don PPE prep->ppe handling Handling in Fume Hood ppe->handling spill Spill? handling->spill spill_response Spill Response spill->spill_response Yes use_complete Use Complete? spill->use_complete No spill_response->handling use_complete->handling No decon Decontamination use_complete->decon Yes waste Waste Disposal decon->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.